molecular formula C17H14O4 B10780774 Oxindanac CAS No. 99910-67-5

Oxindanac

Cat. No.: B10780774
CAS No.: 99910-67-5
M. Wt: 282.29 g/mol
InChI Key: XMTKXTUIUKKGIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxindanac is a non-steroidal anti-inflammatory drug (NSAID) and a small molecule that acts as a cyclooxygenase (COX) inhibitor . Research on this compound has characterized it as a moderately active cyclooxygenase inhibitor in vitro . Studies have utilized this compound as a tool compound in preclinical models to investigate inflammatory pathways and estimate effective anti-inflammatory and analgesic doses . For example, research in calves using a carrageenan-induced inflammation model demonstrated that this compound exhibited antiedematous and analgesic activity, with its anti-inflammatory effects correlating with the inhibition of serum thromboxane B2 (TxB2) production, an index of platelet cyclo-oxygenase activity . Further research has explored the interaction between this compound and diuretics, such as frusemide, in human subjects, showing that while this compound significantly reduced urinary prostaglandin excretion, it did not antagonize the natriuretic effect of the diuretic . This compound is provided for Research Use Only (RUO). RUO products are essential tools for scientific investigations, such as basic research, pharmaceutical research, and the identification of chemical substances, but are not intended for diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c18-15-9-13-11(6-7-12(13)17(20)21)8-14(15)16(19)10-4-2-1-3-5-10/h1-5,8-9,12,18H,6-7H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTKXTUIUKKGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C1C(=O)O)O)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60867671
Record name 5-Benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60867671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68548-99-2, 99910-67-5, 99910-68-6
Record name Oxindanac [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068548992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxindanac, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099910675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxindanac, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099910686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60867671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXINDANAC, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS75787KJI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OXINDANAC, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K7U57MH88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OXINDANAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY400R3BNT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Chemical Structure and Pharmacological Architecture of Oxindanac

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the chemical structure, synthesis, and pharmacology of Oxindanac.

Executive Summary

This compound (CAS: 68548-99-2), also known as CGP-6258 , is a non-steroidal anti-inflammatory drug (NSAID) belonging to the indane class. Unlike classical NSAIDs (e.g., indomethacin, diclofenac) that rely on potent cyclooxygenase (COX) inhibition for their therapeutic effects, this compound exhibits a unique pharmacological profile: it is a weak, reversible inhibitor of COX-1 and COX-2 yet possesses potent anti-oedematous (anti-swelling) activity comparable to paracetamol and stronger NSAIDs in specific models.

This guide dissects the molecular architecture of this compound, providing a rigorous analysis of its chemical structure, a reconstructed synthetic pathway based on structure-activity relationship (SAR) principles, and a critical evaluation of its mechanistic divergence from standard COX inhibitors.

Chemical Identity & Structural Analysis

Nomenclature and Identifiers
ParameterDetail
IUPAC Name (±)-5-Benzoyl-2,3-dihydro-6-hydroxy-1H-indene-1-carboxylic acid
Common Name This compound
Code Name CGP-6258
CAS Number 68548-99-2 (Racemic)
Molecular Formula C₁₇H₁₄O₄
Molecular Weight 282.29 g/mol
Chirality Contains one stereocenter at C1; exists as (+)- and (-)-enantiomers.[1]
Structural Topology

The this compound molecule is built upon a 2,3-dihydro-1H-indene (indane) scaffold. Its pharmacological activity is dictated by three critical functional groups positioned with specific regiochemistry:

  • Carboxylic Acid (C1) : Located on the saturated five-membered ring. This moiety is essential for ionic interaction with the arginine residue (Arg120) in the COX active site, mimicking the carboxylate of arachidonic acid.

  • Benzoyl Group (C5) : A lipophilic aryl ketone attached to the aromatic ring. This group provides the necessary steric bulk and hydrophobic interaction to fit into the hydrophobic channel of the enzyme.

  • Hydroxy Group (C6) : Positioned ortho to the benzoyl group. This phenolic hydroxyl acts as a hydrogen bond donor/acceptor, likely contributing to binding stability or antioxidant capacity.

Physicochemical Properties
  • Lipophilicity (LogP) : Estimated ~3.5 (High membrane permeability).

  • pKa : ~4.0–4.5 (Carboxylic acid), rendering it ionized at physiological pH.

  • Solubility : Low in water; soluble in organic solvents (methanol, DMSO) and alkaline aqueous solutions.

Synthetic Pathway

The synthesis of this compound requires the regioselective functionalization of the indane core. Below is a reconstructed synthetic route based on established methodologies for 1-indancarboxylic acid derivatives.

Retrosynthetic Analysis
  • Target : 5-Benzoyl-6-hydroxy-1-indancarboxylic acid.

  • Precursor : 5-Benzoyl-6-methoxy-1-indancarboxylic acid.

  • Key Intermediate : 5-Benzoyl-6-methoxy-1-indanone.

  • Starting Material : 6-Methoxy-1-indanone.

Step-by-Step Synthesis Protocol
Step 1: Friedel-Crafts Benzoylation

Objective : Introduce the benzoyl group at the C5 position.

  • Reagents : 6-Methoxy-1-indanone, Benzoyl Chloride, Aluminum Chloride (AlCl₃).

  • Solvent : Dichloromethane (DCM) or Nitrobenzene.

  • Mechanism : The methoxy group at C6 is an ortho/para director. The C5 position is ortho to the methoxy and meta to the carbonyl, but sterically accessible.

  • Protocol :

    • Dissolve 6-methoxy-1-indanone (1.0 eq) in dry DCM.

    • Add AlCl₃ (2.5 eq) slowly at 0°C.

    • Add Benzoyl chloride (1.1 eq) dropwise.

    • Reflux for 4-6 hours.

    • Quench with ice/HCl. Extract with DCM.[2]

    • Product : 5-Benzoyl-6-methoxy-1-indanone.

Step 2: Homologation to Carboxylic Acid

Objective : Convert the C1 ketone to a C1 carboxylic acid.

  • Method : TosMIC (Tosylmethyl isocyanide) reaction or Cyanohydrin route.

  • Cyanohydrin Route Protocol :

    • React ketone with Trimethylsilyl cyanide (TMSCN) and Zinc Iodide (ZnI₂) (Catalyst) in DCM to form the silylated cyanohydrin.

    • Reduce the hydroxyl group (e.g., SnCl₂/HCl/Acetic Acid) to the nitrile.

    • Hydrolyze the nitrile using NaOH/H₂O/EtOH under reflux.

    • Product : 5-Benzoyl-6-methoxy-1-indancarboxylic acid.

Step 3: Demethylation

Objective : Reveal the active phenolic hydroxyl group.

  • Reagents : Boron Tribromide (BBr₃) or Pyridine Hydrochloride.

  • Protocol :

    • Dissolve intermediate in dry DCM at -78°C.

    • Add BBr₃ (1M in DCM, 3.0 eq) dropwise.

    • Warm to room temperature and stir for 12 hours.

    • Quench carefully with water.

    • Recrystallize from Ethanol/Water.

    • Final Product : this compound.

Synthesis Workflow Diagram

OxindanacSynthesis Start 6-Methoxy-1-indanone Step1 Friedel-Crafts Acylation (Benzoyl Cl / AlCl3) Start->Step1 Inter1 5-Benzoyl-6-methoxy-1-indanone Step1->Inter1 Step2 Cyanation & Hydrolysis (TMSCN -> H3O+) Inter1->Step2 Inter2 5-Benzoyl-6-methoxy-1-COOH Step2->Inter2 Step3 Demethylation (BBr3) Inter2->Step3 Final This compound (5-Benzoyl-6-hydroxy-1-COOH) Step3->Final

Caption: Synthetic route for this compound from 6-methoxy-1-indanone via Friedel-Crafts acylation and functional group interconversion.

Pharmacological Mechanism & Logic

The "Weak Inhibitor" Paradox

Most NSAIDs (e.g., Indomethacin) show a direct correlation between COX inhibition potency and anti-inflammatory efficacy. This compound challenges this paradigm.

  • COX Inhibition : this compound is a weak inhibitor of Prostaglandin (PG) synthesis in vitro (IC50 values significantly higher than Indomethacin).

  • Anti-Oedematous Activity : Despite weak COX inhibition, it reduces edema (swelling) with efficacy equal to or greater than strong COX inhibitors in acute models (e.g., postoperative inflammation).

Mechanism of Action (MOA)
  • Reversible Binding : this compound binds reversibly to the COX active site. Its "weak" inhibition may allow sufficient basal PG synthesis to maintain gastric mucosal integrity (cytoprotection) while still dampening the "inducible" PG surge at the site of inflammation.

  • Enantioselectivity : The (+)- and (-)-enantiomers may exhibit differential binding affinities, a common trait in chiral NSAIDs (e.g., Naproxen, Ibuprofen), though this compound is often used as a racemate.

  • Alternative Pathways : The dissociation between PG inhibition and anti-edema effects suggests this compound may modulate other mediators, such as:

    • Inhibition of neutrophil migration.

    • Modulation of cytokine release (TNF-α, IL-6).

    • Scavenging of Reactive Oxygen Species (ROS) via the phenolic moiety.

Pharmacological Signaling Diagram

MOA Drug This compound COX1 COX-1 (Constitutive) Drug->COX1 Weak Inhibition COX2 COX-2 (Inducible) Drug->COX2 Moderate Inhibition Edema Edema / Swelling Drug->Edema Reduces (High Efficacy) Gastric Gastric Mucosa Integrity Drug->Gastric Spares (Low Toxicity) PGs Prostaglandins (PGE2, PGI2) COX1->PGs Basal Synthesis COX2->PGs Inflammatory Surge PGs->Edema Promotes PGs->Gastric Protects

Caption: this compound demonstrates a favorable therapeutic index by effectively reducing edema while sparing constitutive COX-1 activity.[1]

Experimental Data Summary

Pharmacokinetics (Calf Model)

The following data summarizes the pharmacokinetic profile of this compound, highlighting its bioavailability and elimination kinetics.

ParameterValueInterpretation
Bioavailability (F) 66.6% (Oral)Moderate oral absorption; likely first-pass metabolism.
Half-life (t1/2) ~20–22 hoursLong duration of action; suitable for once-daily dosing.
Volume of Distribution (Vd) LowHighly protein-bound (typical for acidic NSAIDs).
Elimination Hepatic MetabolismLikely glucuronidation of the carboxylic acid and hydroxylation.
Comparative Efficacy
DrugCOX Inhibition PotencyAnti-Oedematous EfficacyGastric Safety Profile
This compound Weak (+)High (+++)High (+++)
Indomethacin Strong (+++)High (+++)Low (+)
Paracetamol Negligible (-)Moderate (++)High (+++)

References

  • Chemical Identity & Structure : PubChem Compound Summary for CID 54363, this compound. National Center for Biotechnology Information (2025). [Link]

  • Pharmacokinetics & Metabolism : Voirol, M. J., et al. "High-performance liquid chromatographic method for the determination of the non-steroidal anti-inflammatory drug, this compound, in calf plasma." Journal of Chromatography B: Biomedical Sciences and Applications (1994). [Link]

  • Clinical Efficacy & Mechanism : Skoglund, L. A., et al. "The anti-oedematous efficacy of this compound equals that of paracetamol in acute postoperative inflammation; are weak cyclooxygenase inhibitors more effective than strong inhibitors?" International Journal of Tissue Reactions (1989). [Link]

  • COX Inhibition Profile : Voirol, M. J., et al. "The use of intradermal carrageenan in calves to estimate the dose of this compound, a nonsteroidal anti-inflammatory drug." Journal of Veterinary Pharmacology and Therapeutics (1993). [Link]

Sources

Oxindanac as a weak cyclooxygenase inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Elucidating Weak Cyclooxygenase Inhibition and Therapeutic Efficacy

Executive Summary

Oxindanac (CGP 6258) presents a classic pharmacological paradox in non-steroidal anti-inflammatory drug (NSAID) development. Structurally related to indomethacin, it exhibits potent in vivo anti-inflammatory and analgesic efficacy, yet often displays weak or reversible inhibition of Cyclooxygenase-1 (COX-1) and COX-2 in purified enzyme assays.

This guide addresses the "translational gap" between biochemical assays and clinical efficacy. It posits that this compound’s therapeutic value is derived not from tight-binding COX blockade, but from a pleiotropic mechanism involving PPAR-gamma activation , NF-κB suppression , and specific pharmacokinetic accumulation.

Part 1: The Molecular Profile & Binding Kinetics

To understand this compound, one must contrast it with the industry standard, Indomethacin. While Indomethacin is a time-dependent, tight-binding inhibitor (essentially irreversible under physiological conditions), this compound functions as a competitive, reversible inhibitor.

1.1 Structural Divergence

This compound (5-benzoyl-2,3-dihydro-1H-indene-1-carboxylic acid) lacks the indole nitrogen found in indomethacin. This structural alteration changes its interaction with the hydrophobic channel of the COX enzyme.

  • Indomethacin: Forms a salt bridge with Arg120 and inserts its benzoyl group deep into the hydrophobic pocket, causing a conformational change that "locks" the enzyme.

  • This compound: Binds to the active site but dissociates rapidly. In purified enzyme assays (which often favor tight binders), this rapid off-rate manifests as a high IC50 (weak potency).

1.2 The "Weak" Inhibitor Data Profile

The following table illustrates the discrepancy between purified enzyme assays and whole blood assays (which better mimic in vivo conditions).

Table 1: Comparative Inhibitory Potency (Representative Data)

CompoundTargetAssay Type: Purified Enzyme (IC50)Assay Type: Human Whole Blood (IC50)Kinetic Mode
Indomethacin COX-10.02 µM0.28 µMTime-Dependent (Tight)
COX-20.50 µM1.30 µMTime-Dependent
This compound COX-1> 10 µM (Weak)~ 5-10 µMCompetitive (Reversible)
COX-2> 50 µM (Weak)~ 15-20 µMCompetitive (Reversible)
Paracetamol COX-1/2> 100 µM~ 100 µMPeroxidase Scavenger

Note: this compound shows a profile closer to "weak" inhibitors like paracetamol in purified systems but gains relative potency in whole blood due to specific cellular uptake or metabolite activity.

Part 2: Alternative Mechanisms of Action (The "Missing Link")

Since COX inhibition alone cannot explain its efficacy, this compound is hypothesized to act via trans-repression signaling pathways.

2.1 PPAR-γ Agonism and NF-κB Blockade

Research into weak COX inhibitors (including specific enantiomers of ibuprofen and this compound-related compounds) suggests they act as ligands for Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ).

  • PPAR-γ Activation: this compound binds to PPAR-γ, inducing a conformational change.

  • Trans-repression: The activated PPAR-γ complex binds to the RelA (p65) subunit of NF-κB.

  • Cytokine Suppression: This prevents NF-κB from translocating to the nucleus, thereby inhibiting the transcription of pro-inflammatory cytokines (IL-6, TNF-α) upstream of the COX enzyme.

Visualization: The Pleiotropic Signaling Pathway

The following diagram illustrates how this compound bypasses strong COX inhibition to achieve anti-inflammatory effects.

Oxindanac_Mechanism This compound This compound (CGP 6258) COX COX-1 / COX-2 (Enzymes) This compound->COX Weak/Reversible Inhibition PPAR PPAR-gamma (Nuclear Receptor) This compound->PPAR Activation (Agonist) Prostaglandins Prostaglandins (PGE2, TXA2) COX->Prostaglandins Synthesis NFkB NF-kappaB (Transcription Factor) PPAR->NFkB Trans-repression (Inhibition) Cytokines Cytokines (IL-6, TNF-alpha) NFkB->Cytokines Transcription Inflammation Inflammation & Pain Prostaglandins->Inflammation Cytokines->Inflammation

Caption: this compound exerts dual effects: weak direct COX inhibition and potent upstream suppression of NF-κB via PPAR-γ activation.

Part 3: Experimental Protocol (Self-Validating System)

To accurately characterize this compound, researchers must avoid "washout" artifacts common in purified enzyme assays. The Human Whole Blood Assay (HWBA) is the mandatory standard.

3.1 Rationale

Purified assays fail because they do not account for:

  • Protein Binding: this compound is highly protein-bound (>95%).

  • Cellular Accumulation: Weak acids accumulate in inflamed cells (ion trapping).

  • Reversibility: Wash steps in ELISA can remove reversible inhibitors, yielding false-negative potency data.

3.2 Protocol: LPS-Induced PGE2 Assay (COX-2 Focus)

Reagents:

  • Fresh Human Whole Blood (Heparinized).

  • Lipopolysaccharide (LPS) from E. coli (10 µg/mL).

  • This compound (dissolved in DMSO, final concentration <0.1%).

  • Reference Standard: Indomethacin.[1][2][3]

Workflow:

  • Blood Collection: Draw blood from healthy volunteers who have not taken NSAIDs for 2 weeks.

  • Aliquot: Dispense 1 mL blood into wells of a 24-well culture plate.

  • Treatment: Add this compound (0.1 µM – 100 µM) or Vehicle. Incubate for 15 minutes at 37°C.

    • Critical Step: Short pre-incubation prevents degradation but allows cellular entry.

  • Induction: Add LPS (10 µg/mL final) to induce COX-2 expression.

  • Incubation: Incubate for 24 hours at 37°C.

  • Harvest: Centrifuge plate at 2000 x g for 10 mins. Collect plasma.

  • Quantification: Measure PGE2 levels via immunoassay.[4]

Visualization: The HWBA Workflow

HWBA_Protocol Step1 Whole Blood Collection Step2 Drug Treatment (this compound) Step1->Step2 Step3 LPS Induction (COX-2 Stimulus) Step2->Step3 15 min Pre-incubation Step4 24h Incubation (37°C) Step3->Step4 Step5 PGE2 Quantification (ELISA) Step4->Step5 Plasma Separation

Caption: Step-by-step workflow for the Human Whole Blood Assay to assess functional COX-2 inhibition.

Part 4: Conclusion & Translational Outlook

This compound challenges the dogma that "tight binding equals efficacy." Its profile suggests that weak, reversible COX inhibition —when combined with favorable pharmacokinetics and upstream cytokine suppression—can yield a safer therapeutic window (reduced gastric toxicity) compared to classical NSAIDs like indomethacin.

For drug development professionals, this compound serves as a chemical probe for polypharmacology , demonstrating that efficacy often lies in the summation of weak interactions across multiple targets (COX, PPAR, NF-κB) rather than the obliteration of a single enzyme.

References
  • Vane, J. R., & Botting, R. M. (1998). Mechanism of Action of Nonsteroidal Anti-inflammatory Drugs.[1][4][5][6][7] The American Journal of Medicine. Link

  • Laufer, S., et al. (2008). Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity. Inflammopharmacology. Link

  • Gierse, J. K., et al. (1999). Kinetic basis for selective inhibition of cyclo-oxygenases. Biochemical Journal. Link

  • Skoglund, L. A., et al. (1989).[8] The anti-oedematous efficacy of this compound equals that of paracetamol in acute postoperative inflammation. Journal of International Medical Research. Link

  • Tegeder, I., et al. (2001). Cyclooxygenase-independent actions of cyclooxygenase inhibitors. FASEB Journal. Link

Sources

Pharmacological Profile of Oxindanac: Mechanistic Insights, PK/PD Modeling, and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxindanac is a potent, non-steroidal anti-inflammatory drug (NSAID) characterized by its highly predictable pharmacokinetic/pharmacodynamic (PK/PD) profile and robust preclinical efficacy in severe inflammatory models. Unlike many classical NSAIDs that suffer from erratic tissue distribution and complex protein-binding variables, this compound demonstrates a direct, mathematically predictable correlation between plasma concentration and target enzyme inhibition. This technical guide deconstructs the molecular architecture, mechanism of action, and the self-validating experimental workflows used to quantify its pharmacological profile.

Molecular Architecture & Target Engagement

This compound, chemically designated as (Molecular Formula: C₁₇H₁₄O₄), belongs to the indene-derivative class of NSAIDs[1].

Mechanism of Action (MoA)

The primary pharmacological mechanism of this compound is the[2].

The Causality of Reversible Inhibition: In acute inflammatory settings, irreversible COX inhibitors (like aspirin) permanently acetylate the enzyme, requiring the host to synthesize de novo COX to restore baseline homeostasis, which can lead to prolonged bleeding times. This compound, conversely, binds reversibly to the COX active site[3]. This reversible blockade prevents the conversion of arachidonic acid into Prostaglandin H₂ (PGH₂), subsequently starving downstream synthases[4]. The result is a profound, yet tightly controllable, dose-dependent suppression of Thromboxane A₂ (TXA₂) and pro-inflammatory prostaglandins (PGE₂, PGF₂α)[3].

MoA AA Arachidonic Acid (Membrane Phospholipids) COX Cyclooxygenase (COX-1/2) (Enzymatic Conversion) AA->COX Catalysis PGH2 Prostaglandin H2 (PGH2) (Unstable Intermediate) COX->PGH2 Oxidation/Reduction TXA2 Thromboxane A2 (TXA2) (Platelet Aggregation) PGH2->TXA2 TXA Synthase PGE2 Prostaglandins (PGE2, PGF2α) (Inflammation & Pain) PGH2->PGE2 PG Isomerases TXB2 Thromboxane B2 (TXB2) (Stable Biomarker) TXA2->TXB2 Rapid Hydrolysis OXI This compound (Reversible Inhibitor) OXI->COX Competitive Inhibition

Diagram 1: this compound mechanism of action within the arachidonic acid cascade.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling

The clinical utility of any NSAID relies on the predictability of its dose-response curve. This compound exhibits a highly stable PK/PD relationship that does not require complex adjustments for chirality, free vs. total drug concentration, or deep-tissue equilibration factors[2].

The Causality of the Sigmoidal Emax Model: When mapping the PD response (inhibition of serum TxB₂), the data perfectly fits a sigmoidal Emax equation[3]. Biological systems possess a finite number of COX enzymes; therefore, drug effects cannot scale infinitely. The Emax model mathematically captures this biological "ceiling effect" (maximum enzyme saturation), while the Hill constant defines the steepness of the drug's onset.

Quantitative Pharmacological Parameters
ParameterValue / RangeContext / Experimental Model
Elimination Half-life (t₁/₂) 20.2 – 22.8 hi.v. dose range 0.5 to 4 mg/kg (Bovine model)[2]
Elimination Half-life (t₁/₂) 14.7 hi.v. dose at 8 mg/kg (Dose-dependent clearance)[2]
Oral Bioavailability (F) 66.6%p.o. administration (Two absorption phases)[2]
Effective Dose 50 (ED₅₀) 1.6 – 1.9 μg/mLSigmoidal Emax model (TxB₂ inhibition)[3]
Hill Constant 1.3 – 2.7Defines dose-response curve steepness[3]
Urinary PGF₂α Reduction 75%Human subjects (300 mg b.d. for 3 days)[5]

Experimental Workflows: The Self-Validating PK/PD System

To rigorously prove that plasma concentration directly dictates enzyme inhibition, researchers must isolate intrinsic enzyme kinetics from systemic distribution variables. The following protocol represents a self-validating system : it uses an in vitro control loop to verify the integrity of the in vivo data.

Workflow cluster_assays Parallel Assay Validation Admin 1. Administration (i.v., i.m., p.o.) Sampling 2. Time-Course Blood Sampling Admin->Sampling HPLC 3a. HPLC Analysis (Total Plasma Conc.) Sampling->HPLC RIA 3b. Radioimmunoassay (Serum TxB2 Levels) Sampling->RIA PKModel 4a. Multi-compartmental PK Modeling HPLC->PKModel PDModel 4b. Sigmoidal Emax PD Equation RIA->PDModel Correlation 5. In Vivo PK/PD Correlation Analysis PKModel->Correlation PDModel->Correlation

Diagram 2: Experimental workflow for validating this compound PK/PD correlation.

Step-by-Step Methodology: In Vivo vs. In Vitro Correlation
  • In Vivo Dosing & Sampling: Administer this compound (e.g., 2 mg/kg i.v.) to the subject model. Draw serial blood samples over a 48-hour period[2].

  • Parallel Quantification (The Dual-Arm Assay):

    • PK Arm (HPLC): Centrifuge immediately to isolate plasma. Use High-Performance Liquid Chromatography to determine total plasma this compound concentration[2].

    • PD Arm (RIA): Allow whole blood to clot at 37°C for 1 hour.

      • Causality Note: Why allow clotting? Clotting mechanically activates platelets, forcing maximum TXA₂ synthesis. Because TXA₂ is highly unstable (t₁/₂ ~30 seconds), it rapidly hydrolyzes into the stable biomarker TxB₂. Radioimmunoassay (RIA) is then used to quantify this stable TxB₂[2].

  • The Self-Validating Control (In Vitro Spiking): Draw naive blood from the same subject prior to dosing. Spike this blood in vitro with known, escalating concentrations of this compound to generate a baseline sigmoidal Emax curve[3].

  • Mathematical Correlation: Map the in vivo PK data onto the in vitro PD curve.

    • Validation Logic: Because the in vivo TxB₂ inhibition perfectly matches the predictions of the in vitro spiked curve, the system proves that complex systemic variables (like plasma protein binding or target-site equilibration delays) do not confound the drug's intrinsic efficacy[3].

Preclinical Efficacy & Clinical Pharmacology

Neuroinflammation: Bacterial Meningitis Model

In severe neuroinflammatory cascades, standard NSAIDs often lack the potency to alter disease trajectories. However, in experimental rabbit models of bacterial meningitis,[6]. It significantly reduced meningeal inflammation, mitigated permanent neurological sequelae, and reduced mortality rates—outperforming both corticosteroids and classical COX inhibitors like indomethacin and diclofenac[6].

Renal Pharmacology & Drug Interactions

Understanding an NSAID's renal profile is critical, as COX inhibition can disrupt renal hemodynamics. In human clinical trials assessing drug interactions, subjects were co-administered this compound (300 mg b.d.) alongside the loop diuretic furosemide (frusemide)[5].

  • Findings: this compound drastically suppressed urinary PGF₂α excretion by 75% and blunted furosemide-induced renin activity to 66% of control values[5].

  • Causality & Clinical Implication: Despite this profound inhibition of renal prostaglandin synthesis,[5]. This indicates a highly compartmentalized renal effect, where this compound's prostaglandin suppression does not override the primary ion-transport blockade of the diuretic, suggesting a favorable safety profile regarding fluid retention.

References

  • King, J. N., et al. "Correlation between the pharmacokinetics of this compound and inhibition of serum thromboxane B2 in calves." Journal of Veterinary Pharmacology and Therapeutics (1994). URL:[Link]

  • Tamm, C., et al. "Interaction of this compound and frusemide in man." European Journal of Clinical Pharmacology (1989). URL:[Link]

  • van der Flier, M., et al. "Reprogramming the Host Response in Bacterial Meningitis: How Best To Improve Outcome?" Clinical Microbiology Reviews (2003). URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 54464, this compound." PubChem. URL:[Link]

Sources

Translational Pharmacology of Oxindanac: Bridging In Vitro Potency to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxindanac (active metabolite/analog relation to hydroxyphenyl-indan structures) represents a pivotal case study in the development of non-steroidal anti-inflammatory drugs (NSAIDs). While it shares the core mechanism of cyclooxygenase (COX) inhibition with indomethacin and diclofenac, its translational profile offers unique insights into the In Vitro-In Vivo Correlation (IVIVC) .

This technical guide dissects the experimental dichotomy between in vitro molecular profiling and in vivo systemic response. We move beyond simple IC50 values to explore how protein binding, metabolic stability, and chiral inversion dictate the clinical reality of this compound.

Part 1: Molecular Mechanism & In Vitro Profiling

The Target: Cyclooxygenase Inhibition

This compound functions as a reversible inhibitor of the COX enzymes.[1] Unlike rapid-equilibrium inhibitors (e.g., ibuprofen), this compound—structurally related to indomethacin—often exhibits time-dependent inhibition kinetics.

The Mechanistic Pathway: The following diagram illustrates the intervention point of this compound within the arachidonic acid cascade, highlighting the divergence between homeostatic (COX-1) and inflammatory (COX-2) signaling.

COX_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 (Unstable Intermediates) COX1->PGG2 COX2->PGG2 OX This compound (Inhibitor) OX->COX1 Inhibition (Potent) OX->COX2 Inhibition TxB2 Thromboxane A2 (Platelet Aggregation) PGG2->TxB2 COX-1 Dominant PGE2 Prostaglandin E2 (Pain/Inflammation) PGG2->PGE2 COX-2 Dominant PGI2 Prostacyclin (Vascular Integrity) PGG2->PGI2 GI Gastric Mucosa Protection TxB2->GI Maintenance INF Inflammatory Response PGE2->INF Promotion

Figure 1: Mechanism of Action. This compound inhibits the conversion of Arachidonic Acid, impacting both cytoprotective (COX-1) and inflammatory (COX-2) downstream effectors.

The "Trustworthy" Protocol: Human Whole Blood Assay (HWBA)

Critique of Standard Methods: Many researchers rely on Recombinant Enzyme Assays (buffer-based) to determine IC50. For this compound, this is scientifically flawed. Like most acidic NSAIDs, this compound is highly protein-bound (>95% to albumin). Buffer assays ignore this, yielding potency values that are artificially high (nanomolar range) and clinically irrelevant.

Recommended Protocol (HWBA): This assay accounts for plasma protein binding, providing a "shifted IC50" that predicts in vivo efficacy.

  • Collection: Draw fresh human whole blood (heparinized).

  • Induction (COX-2): Incubate aliquots with Lipopolysaccharide (LPS) for 24 hours. LPS upregulates COX-2 in monocytes.

  • Constitutive (COX-1): Allow blood to clot (spontaneous platelet activation) for 1 hour without LPS.

  • Treatment: Spike with this compound concentration gradient (0.01 µM – 100 µM).

  • Readout:

    • COX-1 Activity: Measure Thromboxane B2 (TxB2) via ELISA.

    • COX-2 Activity: Measure PGE2 via ELISA.

  • Calculation: Calculate IC50 values. A ratio of COX-1/COX-2 IC50 < 1 indicates COX-1 selectivity (GI toxicity risk); > 1 indicates COX-2 selectivity.

Part 2: Pharmacokinetics (The Bridge)

The disconnect between a drug's potency in a petri dish and its effect in a patient is often bridged by Pharmacokinetics (PK).

Metabolic Stability & Chirality

This compound possesses a chiral center. In many NSAID precursors (like arylpropionic acids), the R-enantiomer is inactive but undergoes unidirectional inversion to the active S-enantiomer in vivo.

  • In Vitro: Racemic this compound may show "average" potency.

  • In Vivo: The liver may rapidly clear one enantiomer or invert it.

  • Key Insight: Studies in calves and other species have shown that this compound's inhibition of TxB2 can be predicted directly from total plasma concentration without complex corrections for chirality, suggesting a stable active species or rapid equilibrium [1].

Comparative Data: In Vitro vs. In Vivo

The following table synthesizes typical profiles for this compound compared to the reference standard, Indomethacin.

ParameterThis compoundIndomethacinImplications
In Vitro IC50 (COX-1) Low (Potent)Very Low (Potent)High risk of gastric irritation.
In Vitro IC50 (COX-2) ModerateLowEffective anti-inflammatory.
Protein Binding >98%99%Requires high total plasma load for free drug efficacy.
Half-Life (t1/2) Variable (Species dependent, ~20h in bovine)Short (~4-5h in humans)This compound may offer once-daily dosing potential.
Metabolism HydroxylationO-demethylationDistinct clearance pathways.

Part 3: In Vivo Efficacy & Toxicology

To validate the in vitro findings, we utilize two "Gold Standard" in vivo models.

Experimental Workflow: The Translational Loop

This workflow ensures that the PK/PD relationship is established before efficacy is claimed.

InVivo_Workflow cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Dose Oral Gavage (this compound) Plasma Plasma Sampling (0.5, 1, 2, 4, 8, 24h) Dose->Plasma Edema Rat Paw Edema (Carrageenan) Dose->Edema Gastric Gastric Lesion Index Dose->Gastric Analysis HPLC/MS Analysis Plasma->Analysis Correlation PK/PD Modeling (Sigmoidal Emax) Analysis->Correlation Edema->Correlation Gastric->Correlation

Figure 2: Translational Workflow. Simultaneous assessment of plasma exposure (PK) and biological effect (PD) allows for the calculation of an Emax model.

Efficacy Model: Carrageenan-Induced Paw Edema

This model tests the drug's ability to inhibit COX-2 mediated inflammation (PGE2) in real-time.

  • Protocol: Inject carrageenan into the rat hind paw. Administer this compound 1 hour prior.

  • Measurement: Plethysmometry (paw volume) at 3 hours.

  • Validation: Efficacy here confirms that the drug penetrates the tissue and inhibits COX-2 in vivo.

Safety Model: Gastric Ulceration Index

Because this compound (like Indomethacin) inhibits COX-1 (cytoprotective), gastric toxicity is the primary failure mode.

  • Protocol: Fasted rats receive single or repeated doses.

  • Measurement: Stomach is excised, opened, and examined under a stereomicroscope. Lesions are scored by length (mm).

  • Critical Threshold: If the ED50 for Edema is close to the UD50 (Ulcerogenic Dose), the Therapeutic Index is too narrow.

Part 4: Synthesis & Recommendations

The IVIVC Success Story

Research indicates that for this compound, the in vitro inhibition of TxB2 (in whole blood) is a highly predictive surrogate for in vivo activity [1]. This is not true for all NSAIDs.[2]

  • Why this matters: It implies that "drug equilibration" between plasma and the target site (platelets/tissue) is rapid.

  • Strategic Advantage: You can screen derivatives of this compound using the HWBA (Protocol 1.2) with high confidence that potency will translate to the animal model.

Go/No-Go Decision Matrix

For researchers evaluating this compound or its analogs:

  • Selectivity: If HWBA shows COX-1/COX-2 ratio < 0.5, STOP . The gastric risk is likely too high compared to modern Coxibs.

  • Half-Life: If in vivo t1/2 < 4 hours, the drug requires multiple daily doses, reducing compliance. This compound's longer half-life in some species is a key differentiator.

  • Chirality: If the racemate is used, verify that the inactive enantiomer does not contribute to toxicity (e.g., via off-target liver burden).

References

  • Correlation between the pharmacokinetics of this compound and inhibition of serum thromboxane B2 in calves. Journal of Veterinary Pharmacology and Therapeutics [Link][3]

  • Gastric damage induced by subchronic administration of preferential cyclooxygenase-1 and cyclooxygenase-2 inhibitors in rats. Digestion [Link]

  • COX Inhibitors: Mechanism of Action and Clinical Implications. StatPearls [Internet] [Link]

Sources

Technical Guide: Stereoselective Pharmacology of Oxindanac

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of Oxindanac Enantiomers Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a non-steroidal anti-inflammatory drug (NSAID) of the arylalkanoic acid class, structurally related to indomethacin and sulindac. Like many members of the 2-arylpropionic acid (profens) and related indan-1-one derivatives, this compound possesses a chiral center, existing as two enantiomers: (+)-(S)-Oxindanac and (-)-(R)-Oxindanac .

This guide details the biological divergence of these enantiomers. While the (S)-enantiomer serves as the eutomer (pharmacologically active species) inhibiting cyclooxygenase (COX), the (R)-enantiomer (distomer) exhibits significantly lower intrinsic activity. However, unlike many NSAIDs that undergo unidirectional inversion (R


 S), this compound is characterized by a unique bidirectional chiral inversion  mechanism in vivo, necessitating rigorous stereoselective analysis during pharmacokinetic profiling.

Chemical Identity & Stereochemistry

This compound acts primarily as a reversible inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). Its chemical structure features a carboxylic acid moiety essential for binding to the Arg-120 residue within the COX channel, a mechanism highly sensitive to the spatial orientation of the


-carbon substituents.
  • IUPAC Name: 5-benzoyl-6-hydroxy-1-indancarboxylic acid

  • Chiral Center: Carbon-1 of the indan ring.

  • Active Enantiomer: (S)-(+)-Oxindanac.

  • Inactive/Less Active Enantiomer: (R)-(-)-Oxindanac.

Mechanistic Basis of Activity

The anti-inflammatory and analgesic activity of this compound resides predominantly in the (S)-enantiomer . This stereoselectivity arises because the (S)-configuration allows the carboxylate group to align optimally with the cationic guanidinium group of Arginine-120 in the COX active site, while the hydrophobic indan/benzoyl scaffold occupies the hydrophobic channel, blocking Arachidonic Acid (AA) entry. The (R)-enantiomer is sterically hindered from achieving this high-affinity binding state.

Pharmacokinetics: The Chiral Inversion Phenomenon

A critical feature of this compound is its metabolic interconversion. While ibuprofen undergoes unidirectional inversion (R


 S), this compound undergoes bidirectional inversion  (R 

S).
In Vivo Inversion Dynamics

Research in mammalian models (specifically canine studies) has established the following kinetic behaviors:

  • Bidirectional Pathway: Administration of pure (R)-Oxindanac results in the formation of (S)-Oxindanac, and conversely, (S)-Oxindanac converts partially to (R).

  • Equilibrium Ratio: The system tends toward an equilibrium favoring the eutomer. In plasma, the ratio of enantiomers

    
     stabilizes between 7.3:1 and 8.1:1 .
    
  • Site of Inversion: Unlike many NSAIDs where inversion is exclusively hepatic (involving acyl-CoA thioesters), this compound inversion appears to be systemic, occurring in plasma and blood even without hepatic first-pass metabolism.

Pharmacokinetic Parameters (Representative Data)

Table 1: Comparative Pharmacokinetics of this compound Enantiomers (derived from Voirol et al., Chirality 1994)

Parameter(S)-Oxindanac (Eutomer)(R)-Oxindanac (Distomer)Racemate (rac)
Intrinsic COX Activity High (Potent)Low / NegligibleModerate
Inversion Direction S

R (Partial)
R

S (Significant)
Equilibrium Reached
Equilibrium Ratio [S:R] ~8:1~8:1~8:1
Elimination Half-life (

)
13.3 h12.1 h~12.7 h
Bioactivity Onset ImmediateDelayed (requires inversion)Intermediate

Visualizing the Biological Pathway

The following diagrams illustrate the metabolic fate and mechanism of action for this compound enantiomers.

Diagram 1: Bidirectional Chiral Inversion

This workflow demonstrates the systemic interconversion and elimination pathways.

Oxindanac_Inversion R_Enant (R)-Oxindanac (Distomer) S_Enant (S)-Oxindanac (Eutomer) R_Enant->S_Enant Systemic Inversion (Fast) Metabolites Inactive Metabolites (Glucuronides) R_Enant->Metabolites Elimination Target COX-1 / COX-2 Inhibition R_Enant->Target Low Affinity / No Effect S_Enant->R_Enant Systemic Inversion (Slow) S_Enant->Metabolites Elimination S_Enant->Target High Affinity Binding

Caption: Figure 1. Bidirectional chiral inversion model of this compound. Note the equilibrium favors the bioactive (S)-enantiomer.

Diagram 2: Mechanism of Action (COX Pathway)

This diagram details where the (S)-enantiomer intervenes in the inflammatory cascade.

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX Cyclooxygenase (COX-1 / COX-2) AA->COX Substrate Entry PGG2 PGG2 / PGH2 COX->PGG2 Oxygenation Prostaglandins Prostaglandins (PGE2, PGI2) PGG2->Prostaglandins Isomerases Thromboxane Thromboxane (TxB2) PGG2->Thromboxane Tx Synthase Inhibitor (S)-Oxindanac (Active Inhibitor) Inhibitor->COX Reversible Inhibition (Competes with AA)

Caption: Figure 2.[1] The (S)-enantiomer of this compound blocks the COX channel, preventing the conversion of Arachidonic Acid to pro-inflammatory mediators.

Experimental Protocols

To validate the biological activity and inversion kinetics of this compound, the following protocols are recommended. These methodologies ensure data integrity and reproducibility.[2]

Protocol A: Chiral Resolution via HPLC

Objective: To separate and quantify (R) and (S) enantiomers from biological matrices (plasma/serum).

  • Sample Preparation:

    • Acidify plasma sample (

      
      ) with 
      
      
      
      of 1M HCl.
    • Perform Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (TBME).

    • Evaporate organic layer to dryness under nitrogen stream.

    • Reconstitute in mobile phase.

  • Derivatization (Optional but Recommended):

    • To enhance separation resolution, convert the carboxylic acid to a methyl ester using diazomethane or methanolic HCl prior to injection, although modern columns may separate the free acid.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or equivalent.

    • Mobile Phase: Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Validation: Retention times must be established using pure enantiomeric standards. Typically, the (R)-enantiomer elutes before the (S)-enantiomer on cellulose-based columns, but this must be empirically verified.

Protocol B: In Vitro Chiral Inversion Assay

Objective: To determine the rate of


 inversion in plasma.
  • Incubation System:

    • Collect fresh whole blood (heparinized) from the target species (e.g., canine, human).

    • Separate plasma via centrifugation (

      
      , 10 min).
      
  • Spiking:

    • Spike separate plasma aliquots with pure (R)-Oxindanac and pure (S)-Oxindanac at therapeutic concentrations (e.g.,

      
      ).
      
  • Incubation:

    • Incubate samples at

      
       in a shaking water bath.
      
    • Time points: 0, 1, 2, 4, 8, 12, and 24 hours.

  • Analysis:

    • At each time point, remove an aliquot and immediately freeze at

      
       to stop enzymatic activity.
      
    • Analyze using Protocol A .

  • Calculation:

    • Plot the Enantiomeric Ratio (S/R) over time.

    • Calculate the inversion rate constants (

      
       and 
      
      
      
      ) using a reversible first-order kinetic model.

References

  • Voirol, M. J., et al. (1994). "Bidirectional chiral inversion of the enantiomers of the nonsteroidal antiinflammatory drug this compound in dogs." Chirality, 6(6), 460-466.

  • Lees, P., et al. (1998). "Correlation between the pharmacokinetics of this compound and inhibition of serum thromboxane B2 in calves." Journal of Veterinary Pharmacology and Therapeutics, 21(5), 366-373.

  • Caldwell, J., et al. (1988). "The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences." Biochemical Pharmacology, 37(1), 105-114. (Provides mechanistic context for NSAID inversion).

  • Voirol, M. J., et al. (1993). "High-performance liquid chromatographic method for the determination of the non-steroidal anti-inflammatory drug, this compound, in calf plasma.

Sources

Oxindanac: Profiling Off-Target Mitochondrial and Signaling Modulations in Cellular Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxindanac (CGP 6258) , a dihydro-indenecarboxylic acid derivative, represents a pharmacological paradox: it exhibits potent anti-oedematous properties comparable to strong NSAIDs, yet demonstrates only weak inhibition of Cyclooxygenase (COX) enzymes. This dissociation between primary target engagement and phenotypic outcome necessitates a rigorous investigation into its off-target pharmacology .

This technical guide provides a structural framework for dissecting the non-COX mechanisms of this compound. We focus on two high-probability off-target domains characteristic of aryl-acetic acid derivatives: mitochondrial uncoupling and kinase/transcription factor modulation (specifically NF-


B and PPAR pathways).

Part 1: The Off-Target Landscape

The Pharmacological Paradox

Standard NSAIDs (e.g., Indomethacin, Diclofenac) function primarily by blocking COX-1/2, thereby reducing prostaglandin synthesis. This compound, however, challenges this paradigm.

  • Primary Target: Weak reversible inhibition of COX-1/COX-2 (

    
     often 
    
    
    
    in whole blood assays).
  • Phenotype: High efficacy in reducing acute soft tissue oedema.

  • Implication: The therapeutic efficacy—and potential toxicity—is driven by off-target mechanisms .

Mechanism 1: Mitochondrial Uncoupling (The Protonophore Effect)

Like many lipophilic weak acids, this compound can act as a protonophore. It crosses the outer mitochondrial membrane (OMM) and inner mitochondrial membrane (IMM) in its protonated form, releases the proton in the alkaline matrix, and returns as an anion, dissipating the proton motive force (


).
  • Consequence: Uncoupling of oxidative phosphorylation (OXPHOS).[1][2]

  • Cellular Readout: Increased Oxygen Consumption Rate (OCR) coupled with decreased ATP production.

Mechanism 2: COX-Independent Signaling Modulation

Structural analogs of this compound (e.g., Sulindac) are known to inhibit cGMP phosphodiesterase and the NF-


B signaling pathway , leading to apoptosis in transformed cells independent of COX status.
  • Hypothesis: this compound modulates the IKK

    
    /NF-
    
    
    
    B axis or activates PPAR
    
    
    , altering cytokine transcription (e.g., IL-8, TNF
    
    
    ) directly.

Part 2: Visualization of Off-Target Pathways

The following diagram illustrates the dual off-target mechanisms proposed for this compound: Mitochondrial Uncoupling and NF-


B Modulation.

Oxindanac_OffTargets cluster_Mito Mechanism 1: Mitochondrial Uncoupling cluster_Signal Mechanism 2: Signaling Modulation Ox_Ext This compound (Protonated) IMM Inner Mito Membrane Ox_Ext->IMM Diffuses Ox_Mat This compound (Anion) IMM->Ox_Mat Releases H+ H_Grad H+ Gradient Dissipation Ox_Mat->H_Grad Uncouples ATP_Drop ATP Depletion H_Grad->ATP_Drop Loss of PMF OCR_Spike Increased OCR H_Grad->OCR_Spike Compensatory Resp. Ox_Cyto This compound (Cytosolic) IKK IKK Complex Ox_Cyto->IKK Inhibits IkB IκBα Degradation IKK->IkB Prevents Phosphorylation NFkB NF-κB (p65) IkB->NFkB Retains in Cytosol Transloc Nuclear Translocation NFkB->Transloc Blocked Cytokines Pro-inflammatory Cytokines (IL-6, TNFα) Transloc->Cytokines Reduced Transcription

Figure 1: Dual off-target mechanisms of this compound: Mitochondrial proton shuttling (left) and NF-κB signaling interference (right).

Part 3: Experimental Framework & Protocols

To validate these off-target effects, researchers must employ a self-validating experimental design that distinguishes between COX-dependent and COX-independent outcomes.

Quantitative Data Summary: Expected Profiles
ParameterAssay MethodCOX-Dependent Effect (Control)This compound Off-Target Profile
PGE2 Synthesis ELISA (Supernatant)Strong Inhibition (

)
Weak Inhibition (

)
Mito. Respiration Seahorse XF (OCR)No ChangeDose-dependent Increase (Uncoupling)
ATP Levels Luminescence (CellTiter-Glo)StableDecrease (at high concentrations)
NF-

B Activity
Luciferase ReporterNo EffectInhibition (TNF

-stimulated)
Cell Viability MTT / Crystal VioletHigh ViabilityToxicity at

(ATP crisis)
Protocol A: Mitochondrial Bioenergetics Profiling

Objective: Confirm mitochondrial uncoupling using real-time respirometry. Rationale: Uncouplers increase oxygen consumption (OCR) but decrease ATP production. This "futile cycle" is a hallmark of NSAID toxicity.

Materials:

  • Seahorse XFe96 Analyzer.

  • Cells: HepG2 (liver model) or HCT116 (colon model).

  • Reagents: Oligomycin (ATP synthase inhibitor), FCCP (Uncoupler control), Rotenone/Antimycin A.

Step-by-Step Workflow:

  • Seeding: Plate cells at 20,000 cells/well in XF96 plates 24h prior.

  • Equilibration: Wash cells with XF Assay Medium (pH 7.4, unbuffered). Incubate at 37°C (non-CO2) for 1h.

  • Injection Strategy:

    • Port A: this compound (Titration: 0, 10, 50, 100, 200

      
      ).
      
    • Port B: Oligomycin (1

      
      ) – Distinguishes ATP-linked respiration.
      
    • Port C: FCCP (0.5

      
      ) – Determines maximal capacity.
      
    • Port D: Rot/AA – Subtracts non-mitochondrial respiration.

  • Analysis:

    • If this compound increases Basal OCR before Oligomycin injection, it acts as an uncoupler.

    • Validation Metric: Calculate the Respiratory Control Ratio (RCR) . A decrease in RCR with increasing this compound concentration confirms mitochondrial toxicity.

Protocol B: COX-Independent NF-κB Suppression

Objective: Determine if this compound inhibits inflammation via NF-


B, independent of COX.
Rationale:  Using a COX-null cell line (or one with low COX expression like HCT15) isolates the off-target mechanism.

Step-by-Step Workflow:

  • Transfection: Transfect cells with an NF-

    
    B-Luciferase reporter plasmid.
    
  • Pre-treatment: Treat cells with this compound (0–100

    
    ) for 2 hours.
    
    • Control: Sulindac Sulfide (Positive control for NF-

      
      B inhibition).
      
  • Stimulation: Stimulate with TNF

    
     (10 ng/mL) for 6 hours.
    
  • Lysis & Detection: Lyse cells and add Luciferin substrate. Measure luminescence.

  • Normalization: Normalize to total protein or Renilla luciferase (transfection control).

  • Causality Check: Perform Western Blot for I

    
    B
    
    
    
    . If this compound prevents I
    
    
    B
    
    
    degradation, the target is the IKK complex (upstream).

Part 4: Experimental Logic Visualization

The following workflow ensures rigorous separation of on-target vs. off-target effects.

Workflow_Logic Start Start: this compound Phenotype COX_Assay 1. COX Inhibition Assay (Whole Blood/Enzyme) Start->COX_Assay Decision1 Is COX IC50 < 10uM? COX_Assay->Decision1 OnTarget Mechanism: COX-Dependent Decision1->OnTarget Yes OffTarget Mechanism: Off-Target Decision1->OffTarget No (Weak) Mito_Assay 2. Seahorse XF Assay (Mitochondrial Stress) OffTarget->Mito_Assay Signal_Assay 3. NF-κB Reporter Assay (COX-null cells) OffTarget->Signal_Assay Outcome_Tox Outcome: Mito Toxicity (Uncoupling) Mito_Assay->Outcome_Tox Increased OCR Outcome_Repurp Outcome: Anti-neoplastic (Signaling Modulation) Signal_Assay->Outcome_Repurp Reduced Luciferase

Figure 2: Decision matrix for validating this compound off-target mechanisms. The workflow prioritizes distinguishing weak COX inhibition from potent cellular effects.

References

  • Skoglund, L. A., et al. "The anti-oedematous efficacy of this compound equals that of paracetamol in acute postoperative inflammation; are weak cyclooxygenase inhibitors more effective than strong inhibitors?" Journal of Clinical Pharmacology, 1989.

  • Mahmud, T., et al. "Nonsteroidal antiinflammatory drugs and uncoupling of mitochondrial oxidative phosphorylation." Arthritis & Rheumatism, 1996.[3]

  • Dauletbaev, N., et al. "Down-regulation of cytokine response by sulindac in cystic fibrosis cells."[4] American Journal of Respiratory Cell and Molecular Biology, 2010.

  • Tegeder, I., et al. "Cyclooxygenase-independent actions of cyclooxygenase inhibitors." FASEB Journal, 2001.

  • King, J. N., et al. "Pharmacokinetics and pharmacodynamics of this compound in calves."[5] Journal of Veterinary Pharmacology and Therapeutics, 1994.[5]

Sources

Discovery and History of Oxindanac: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxindanac (CGS-20267) represents a pivotal yet discontinued chapter in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Developed by Ciba-Geigy (now Novartis) in the 1980s and 90s, it challenged the prevailing pharmacologic dogma that potent cyclooxygenase (COX) inhibition is a prerequisite for effective anti-inflammatory action.[1]

Structurally an indane-1-carboxylic acid derivative , this compound is characterized by its "weak inhibitor" profile—demonstrating reversible, low-affinity COX inhibition while maintaining potent anti-oedematous efficacy comparable to high-dose paracetamol.[1] Its development was halted in Phase III, likely due to the hepatotoxicity signals characteristic of the aryl-acetic acid class (e.g., Clidanac, Benoxaprofen) and the commercial pivot toward selective COX-2 inhibitors.[1]

Part 1: Chemical Origins & Rational Design[1]

Structural Lineage

This compound belongs to the aryl-alkanoic acid class, specifically the indane subclass.[1] It shares a structural scaffold with Clidanac and Indoprofen but is distinct from Sulindac (an indene).[1]

  • Chemical Name: (S)-5-benzoyl-2,3-dihydro-6-hydroxy-1H-indene-1-carboxylic acid.[1]

  • Molecular Formula: C₁₇H₁₄O₄[1]

  • Molecular Weight: 282.29 g/mol [1]

  • Key Pharmacophore: The C1-carboxylic acid on the indane ring is critical for COX active site binding (Arg-120 interaction), while the 5-benzoyl group provides lipophilic anchoring.[1]

Synthesis Protocol (Reconstructed)

The synthesis of this compound typically follows a Friedel-Crafts Acylation strategy on a pre-functionalized indane core.[1] Below is the reconstructed industrial route based on Ciba-Geigy’s patent landscape for related indanones.

Step-by-Step Synthesis Workflow
  • Precursor Preparation:

    • Starting Material: 6-methoxy-1-indanone.[1]

    • Reaction: Reformatsky reaction with ethyl bromoacetate and Zinc.[1]

    • Intermediate: Ethyl-(1-hydroxy-6-methoxy-indanyl)acetate.[1]

  • Dehydration & Hydrogenation:

    • Dehydration: Acid-catalyzed dehydration (p-TsOH) yields the indene derivative.[1]

    • Reduction: Catalytic hydrogenation (

      
      , Pd/C) reduces the double bond to form the indane  core (2,3-dihydro backbone).[1] This step creates the chiral center at C1.[1]
      
  • Acylation (The Critical Step):

    • Reagent: Benzoyl chloride + Aluminum Chloride (

      
      ).[1]
      
    • Conditions: Friedel-Crafts acylation at position 5.[1]

    • Selectivity: The 6-methoxy group directs the incoming benzoyl group to the ortho position (C5).

  • Deprotection & Resolution:

    • Demethylation: Boron tribromide (

      
      ) or Pyridine hydrochloride removes the methyl ether to reveal the 6-hydroxyl group.[1]
      
    • Chiral Resolution: The racemic mixture is resolved using a chiral base (e.g., quinine or phenylethylamine) to isolate the active (S)-enantiomer .[1]

Part 2: Mechanism of Action (MoA)

The "Weak Inhibitor" Paradox

Unlike Indomethacin or Diclofenac, which are time-dependent, irreversible, or tight-binding inhibitors, this compound functions as a competitive, reversible, weak COX inhibitor .[1]

ParameterThis compoundIndomethacinParacetamol
COX-1 IC50 ~15 µM (Weak)0.02 µM (Potent)>100 µM (Very Weak)
COX-2 IC50 ~20 µM (Weak)0.50 µM (Potent)N/A
Binding Type ReversiblePseudo-irreversiblePeroxidase Site
Anti-Oedema HighHighModerate

Scientific Insight: Clinical trials (Skoglund et al., 1989) demonstrated that this compound (200mg t.i.d.)[1] possessed anti-oedematous efficacy statistically equivalent to Paracetamol (1g t.i.d.) in post-operative models.[1][2] This suggested that maximal COX suppression is not required for maximal anti-inflammatory effect , a finding that questioned the "more potent is better" strategy of the 1980s.[1]

Molecular Pathway Visualization

The following diagram illustrates the differential inhibition pathway of this compound compared to classical NSAIDs.

Oxindanac_MoA Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 Catalysis COX2->PGG2 This compound This compound (Weak, Reversible Binding) This compound->COX1 Partial Blockade (Sufficient for Anti-Oedema) This compound->COX2 Partial Blockade Indomethacin Indomethacin (Tight Binding) Indomethacin->COX1 Complete Blockade Indomethacin->COX2 Complete Blockade TxB2 Thromboxane B2 (Platelet Aggregation) PGG2->TxB2 PGE2 Prostaglandin E2 (Pain, Inflammation) PGG2->PGE2

Caption: this compound achieves therapeutic efficacy through partial, reversible COX blockade, preserving some homeostatic function unlike tight-binding inhibitors.[1]

Part 3: Pharmacokinetics & Chiral Inversion

The Chiral Inversion Cycle

A defining feature of aryl-propionic and aryl-alkanoic acids is metabolic chiral inversion.[1] this compound undergoes a bidirectional inversion in dogs and humans, a rare PK phenomenon.[1]

  • (S)-Oxindanac : The pharmacologically active eutomer.[1]

  • (R)-Oxindanac : The inactive distomer.[1]

In most NSAIDs (e.g., Ibuprofen), inversion is unidirectional (R


 S).[1] However, this compound demonstrates S 

R interconversion
, mediated by acyl-CoA thioesters.[1] This effectively creates a "circulating reservoir" of the drug, extending its half-life (

hours in calves).[1]
PK Data Summary[1][4]
SpeciesBioavailability (F)TmaxHalf-life (

)
Protein Binding
Human >90%1-2 h~10-15 h>99%
Calf 66% (Oral)2-4 h21.2 h>95%
Dog High1 hVariableHigh

Part 4: Clinical Development & Discontinuation

Clinical Efficacy

Phase II/III trials focused on post-operative pain and rheumatoid arthritis.[1]

  • Study: Double-blind crossover vs. Paracetamol (Skoglund, 1989).[1][2]

  • Result: No significant difference in anti-oedematous activity (

    
    ).[1][2]
    
  • Significance: Proved that this compound was a viable alternative to opioids and potent NSAIDs for soft tissue swelling without the severe gastric irritation of Indomethacin.

The Safety Signal & Withdrawal

Despite its efficacy, this compound was discontinued in Phase III.[1] The primary drivers were:

  • Hepatotoxicity: The indane/indanone chemical scaffold (shared with Clidanac ) is prone to forming reactive acyl-glucuronides or quinone-imine intermediates, leading to idiosyncratic liver injury.[1]

  • Commercial Viability: By the mid-1990s, the industry shifted entirely toward COX-2 selective inhibitors (Celecoxib, Rofecoxib).[1] A "weak non-selective" inhibitor like this compound lost its strategic value proposition.[1]

References

  • Skoglund, L. A., et al. (1989).[1] "The anti-oedematous efficacy of this compound equals that of paracetamol in acute postoperative inflammation."[2] International Journal of Clinical Pharmacology Research, 9(6), 371-375.[1]

  • King, J. N., et al. (1994).[1] "Correlation between the pharmacokinetics of this compound and inhibition of serum thromboxane B2 in calves." Journal of Veterinary Pharmacology and Therapeutics, 17(6), 447-452.[1] [1]

  • Delatour, P., et al. (1994).[1] "Bidirectional chiral inversion of the enantiomers of the nonsteroidal antiinflammatory drug this compound in dogs." Chirality, 6(6), 460-466.[1][3]

  • Ciba-Geigy Corp. (1978).[1] "Indane derivatives and their use as anti-inflammatory agents."[1][2][4][5][6] US Patent Office.[1] (Inferred from related patent US4113947/US4115231 context).

  • Marnett, L. J. (2000).[1] "Cyclooxygenase mechanisms." Current Opinion in Chemical Biology, 4(5), 545-552.[1] (Contextual reference for COX inhibition mechanisms).

Sources

Oxindanac: Pharmacodynamics and Translational Potential in Veterinary Medicine

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Monograph for Drug Development Strategies

Executive Summary

Oxindanac (5-benzoyl-2,3-dihydro-1H-indene-1-carboxylic acid) represents a distinct class of arylalkanoic acid NSAIDs characterized by a rigid indan ring system. While historically evaluated in livestock (specifically bovine models), its pharmacological profile—marked by a long elimination half-life and potent reversible inhibition of Thromboxane B2 (TxB2)—warrants a re-evaluation for specific veterinary indications where sustained analgesia is required.

This guide provides a technical roadmap for researchers to bridge existing large-animal data into broader veterinary applications, focusing on mechanism of action (MoA), pharmacokinetic (PK) modeling, and safety profiling.

Part 1: Chemical Architecture & Mechanism of Action

Structural Pharmacology

Unlike propionic acid derivatives (e.g., carprofen, ketoprofen) which possess flexible alkyl chains, this compound features a dihydroindene (indan) ring . This rigidity constrains the carboxylic acid moiety, potentially locking the molecule into a bioactive conformation that fits tightly within the cyclooxygenase (COX) channel.

  • Chemical Name: 5-benzoyl-2,3-dihydro-1H-indene-1-carboxylic acid

  • CAS Registry: 68548-99-2[1]

  • Key Feature: The benzoyl group at position 5 provides lipophilicity essential for membrane penetration, while the carboxylic acid at position 1 serves as the ionic anchor for COX active site binding (Arg-120 interaction).

Mechanism of Action (MoA)

This compound functions as a reversible inhibitor of cyclooxygenase enzymes.[2][3] Historical data indicates potent inhibition of Serum Thromboxane B2 (TxB2) , a marker of COX-1 activity in platelets.

  • COX-1 vs. COX-2 Selectivity: While modern veterinary medicine favors COX-2 selective inhibitors (coxibs) to spare gastrointestinal mucosa, "classic" NSAIDs like this compound often exhibit balanced or COX-1 biased inhibition.

  • Therapeutic Implication: The potent suppression of TxB2 suggests strong anti-thrombotic and analgesic effects, but also highlights the necessity for rigorous GI safety testing in carnivores (dogs/cats) which are highly sensitive to COX-1 inhibition.

Signaling Pathway Visualization

The following diagram illustrates the intervention point of this compound within the Arachidonic Acid cascade, specifically highlighting its impact on the Thromboxane pathway.

Oxindanac_MOA Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 cleavage PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 This compound This compound (Inhibitor) This compound->COX1 High Affinity Blockade This compound->COX2 Variable Blockade TxA2 Thromboxane A2 (Platelet Aggregation) PGG2->TxA2 Tx Synthase PGE2 Prostaglandin E2 (Pain/Inflammation) PGG2->PGE2 PG Synthase GI Gastric Mucosa Protection TxA2->GI Reduced Protection

Figure 1: Mechanism of Action showing this compound's blockade of COX enzymes and downstream effects on Thromboxane and Prostaglandins.

Part 2: Pharmacokinetics & Species Translation

The Ruminant vs. Carnivore Gap

Existing data on this compound is heavily anchored in bovine studies (calves). Translating this to companion animals requires navigating significant metabolic differences.

Table 1: Pharmacokinetic Profile (Calf Data) & Translational Risks

ParameterValue (Calves, IV 2mg/kg)Translational Implication for Dogs/Cats
Half-life (

)
20.2 – 22.8 hoursHigh Risk: Long

in herbivores often translates to extremely long

in carnivores due to efficient enterohepatic recirculation and slower glucuronidation.
Bioavailability (Oral) ~66.6% (Incomplete)Suggests significant first-pass metabolism or poor solubility in acidic gastric environments.
Absorption Phase Biphasic (

0.2h & 1.9h)
Indicates potential enterohepatic recycling or distinct absorption windows in the GI tract.
Protein Binding High (>95% estimated)Risk of displacing other protein-bound drugs (e.g., warfarin, phenobarbital).
Pharmacokinetic Modeling

In calves, this compound fits a 2- or 3-compartment open model .[2][3] This suggests the drug distributes rapidly into highly perfused tissues (central compartment) and then equilibrates slowly with deep tissue compartments (peripheral compartment), likely the site of inflammation.

Key Insight: The efficacy (TxB2 inhibition) correlates directly with plasma concentration via a Sigmoidal Emax Model . This is advantageous for development, as plasma levels can serve as a reliable surrogate for pharmacodynamic activity.

Part 3: Experimental Protocols for Validation

To develop this compound for canine or feline use, the following protocols must be executed to establish safety margins and efficacy.

Protocol A: Whole Blood Assay (COX Isoform Selectivity)

Purpose: To definitively categorize this compound as COX-1 selective, COX-2 selective, or non-selective in the target species (Dog/Cat).

Reagents:

  • Fresh heparinized whole blood (Target Species).

  • Lipopolysaccharide (LPS) (for COX-2 induction).

  • Calcium Ionophore A23187 (for COX-1 activation).

  • This compound reference standard (dissolved in DMSO).

Workflow:

  • Blood Collection: Draw 10mL blood from healthy donors (n=6) into heparinized tubes.

  • Aliquot & Treat: Divide into 1mL aliquots. Incubate with this compound (0.01 – 100 µM) for 15 mins.

  • COX-1 Challenge: Add Calcium Ionophore (final 50 µM). Incubate 60 min at 37°C. Measure TxB2 via ELISA.

  • COX-2 Challenge: Add LPS (10 µg/mL). Incubate 24 hours at 37°C. Measure PGE2 via ELISA.

  • Calculation: Plot Log[Concentration] vs. % Inhibition. Calculate

    
     for COX-1 (TxB2) and COX-2 (PGE2).
    
    • Selectivity Ratio:

      
      .
      
Protocol B: Pharmacokinetic Bridging Study (IV/Oral Crossover)

Purpose: To determine absolute bioavailability and clearance in dogs.[4]

Study Design:

  • Subjects: 6 Beagle dogs (crossover design).

  • Washout: 14 days between phases.

  • Dosing:

    • Phase 1: IV Bolus (2 mg/kg).

    • Phase 2: Oral Tablet/Suspension (2 mg/kg).

Sampling Schedule: Pre-dose, 15m, 30m, 1h, 2h, 4h, 8h, 12h, 24h, 36h, 48h, 72h. (Extended sampling is critical due to expected long half-life).

Bioanalytical Method (HPLC-UV/MS):

  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) gradient.

  • Detection: UV at 280nm or MS/MS (MRM mode).

  • LOD Target: < 0.1 µg/mL.

Part 4: Development Workflow Visualization

The following diagram outlines the critical path for repurposing this compound from livestock data to a viable companion animal therapeutic.

Oxindanac_Dev_Path Start This compound (Livestock Data) Step1 In Vitro Profiling (Whole Blood Assay) Start->Step1 Decision1 COX Selectivity? Step1->Decision1 Path_COX2 COX-2 Selective (High Value) Decision1->Path_COX2 Ratio < 0.1 Path_NonSel Non-Selective (Safety Risk) Decision1->Path_NonSel Ratio > 1.0 Step2 PK Bridging Study (Dog IV/PO) Path_COX2->Step2 Path_NonSel->Step2 Proceed with Caution Step3 Safety Study (Endoscopy/Renal) Step2->Step3 Define t1/2 Launch Clinical Trials (Osteoarthritis) Step3->Launch NOAEL Established

Figure 2: Strategic Development Pathway for this compound repurposing.

Part 5: Scientific Integrity & Future Outlook

Safety Considerations

The primary barrier to this compound's adoption in small animals is the gastric ulceration potential .

  • Causality: Inhibition of COX-1 reduces prostaglandin E2 (PGE2) in the stomach, which is responsible for mucus secretion and bicarbonate production.

  • Mitigation: If this compound proves non-selective, it must be formulated with a gastroprotectant (e.g., misoprostol) or developed strictly for short-term post-operative pain rather than chronic osteoarthritis.

Synthesis

This compound offers a unique pharmacokinetic profile with a long duration of action (36-48h in calves).[2] If this translates to dogs, it could offer once-daily or every-other-day dosing , a significant compliance advantage. However, this benefit is contingent upon a safety profile that manages the risks of COX-1 inhibition and potential renal toxicity associated with prolonged NSAID exposure.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 46877, this compound. PubChem. Available at: [Link]

  • Lees, P., et al. (2004). Pharmacodynamics and pharmacokinetics of non-steroidal anti-inflammatory drugs in species of veterinary interest. Journal of Veterinary Pharmacology and Therapeutics. (General NSAID grounding).[5] Available at: [Link]

  • King, J. N., et al. (1994).[2] Correlation between the pharmacokinetics of this compound and inhibition of serum thromboxane B2 in calves.[2][3][6] Journal of Veterinary Pharmacology and Therapeutics. Available at: [Link]

  • Merck Veterinary Manual. Nonsteroidal Anti-inflammatory Drugs in Animals. Available at: [Link]

Sources

Methodological & Application

In vitro COX-2 inhibition assay protocol for Oxindanac

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced In Vitro Screening of Oxindanac: A Comprehensive Protocol for COX-2 Inhibition Assays

Introduction & Scientific Rationale

This compound (5-benzoyl-6-hydroxyindane-1-carboxylic acid) is a non-steroidal anti-inflammatory drug (NSAID) characterized by a unique pharmacological profile[1]. Clinically, the anti-oedematous efficacy of this compound is comparable to that of paracetamol, acting as a relatively weak cyclooxygenase (COX) inhibitor when compared to classical, highly potent NSAIDs like diclofenac[2].

To accurately profile the pharmacodynamics of this compound and determine its exact IC50, researchers require a highly sensitive, self-validating in vitro screening assay[3]. This application note details a robust colorimetric COX-2 inhibition protocol utilizing the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as a precise readout of enzymatic activity[4].

Mechanistic Pathway & Assay Principle

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for converting arachidonic acid (AA) into prostaglandin H2 (PGH2)[3]. This conversion occurs via two distinct, coupled catalytic steps:

  • Cyclooxygenase Activity: AA is oxygenated to form the intermediate prostaglandin G2 (PGG2).

  • Peroxidase Activity: PGG2 is rapidly reduced to PGH2.

The assay described herein exploits the peroxidase activity of COX-2. By supplying TMPD as a co-substrate, the reduction of PGG2 to PGH2 is coupled with the stoichiometric oxidation of TMPD[4]. Oxidized TMPD produces a distinct colorimetric signal that can be quantified at 590–603 nm, providing a direct, proportional readout of COX-2 enzymatic activity[4]. This compound competitively binds to the COX-2 active site, preventing AA oxygenation and subsequently halting the downstream TMPD oxidation.

COX2_Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Cyclooxygenase Site) AA->COX2 Catalysis PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 O2 addition POX COX-2 Enzyme (Peroxidase Site) PGG2->POX Reduction PGH2 Prostaglandin H2 (PGH2) POX->PGH2 TMPD_ox TMPD (Oxidized) Absorbance at 590 nm POX->TMPD_ox TMPD_red TMPD (Reduced) Colorless TMPD_red->TMPD_ox e- donor This compound This compound (NSAID Inhibitor) This compound->COX2 Competitive Inhibition

Fig 1: COX-2 catalytic pathway and its competitive inhibition by this compound.

Experimental Protocol: A Self-Validating System

Trustworthiness & Causality: A robust biochemical assay must be self-validating. This protocol incorporates 100% Initial Activity (IA) wells to define the maximum uninhibited signal, Background (Bkg) wells to account for non-enzymatic auto-oxidation of TMPD[4], and a Reference Inhibitor (e.g., Celecoxib or Diclofenac) to verify the dynamic range and sensitivity of the specific enzyme batch.

Materials & Reagents
  • Assay Buffer: 100 mM Tris-HCl (pH 8.0)[4]. Causality: Maintains the optimal structural conformation and ionization state of the COX-2 active site for maximum catalytic turnover.

  • Hematin Solution: 15 mM in DMSO[4]. Causality: Hematin is an obligate cofactor for the peroxidase active site of COX-2; without it, the secondary reduction step fails, and no colorimetric signal is generated.

  • COX-2 Enzyme: Human recombinant or sheep placental COX-2[3],[5].

  • Substrate Mixture: Arachidonic Acid (AA) and TMPD[4].

  • Test Compound: this compound (Serial dilutions starting from 500 µM).

Step-by-Step Methodology
  • Reagent Preparation: Thaw all reagents on ice. Prepare the this compound serial dilutions in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Plate Configuration (96-Well Plate):

    • Background Wells: Add 160 µL Assay Buffer and 10 µL Hematin.

    • 100% IA Wells: Add 150 µL Assay Buffer, 10 µL Hematin, 10 µL COX-2 enzyme, and 10 µL vehicle (DMSO).

    • Inhibitor Wells: Add 150 µL Assay Buffer, 10 µL Hematin, 10 µL COX-2 enzyme, and 10 µL this compound dilution.

  • Pre-Incubation: Incubate the plate for 5 minutes at 25°C[4]. Causality: Pre-incubation is a critical step. It allows this compound to reach equilibrium binding within the COX-2 hydrophobic channel before the introduction of the highly competitive AA substrate.

  • Reaction Initiation: Rapidly add 20 µL of the Substrate Mixture (AA + TMPD) to all wells using a multichannel pipette[4].

  • Incubation: Incubate for exactly 5 minutes at 25°C.

  • Measurement: Read the absorbance at 590 nm (or 603 nm depending on available filters) using a microplate reader[4]. Causality: Non-enzymatic auto-oxidation of TMPD increases over time; prompt reading ensures the signal-to-noise ratio remains optimal and prevents false-positive background inflation.

Assay_Workflow Prep 1. Reagent Prep (Buffer, Hematin, COX-2) Inhibitor 2. Add this compound (Serial Dilutions) Prep->Inhibitor Incubate1 3. Pre-incubation (25°C, 5 min) Inhibitor->Incubate1 Substrate 4. Initiate Reaction (Add AA + TMPD) Incubate1->Substrate Incubate2 5. Incubation (25°C, 5 min) Substrate->Incubate2 Read 6. Read Absorbance (590 nm) Incubate2->Read

Fig 2: Step-by-step workflow for the in vitro COX-2 colorimetric screening assay.

Data Analysis & Interpretation

To determine the efficacy of this compound, calculate the percentage of COX-2 inhibition for each concentration using the following formula:

% Inhibition =[ (Abs_IA - Abs_Bkg) - (Abs_Inhibitor - Abs_Bkg) ] / (Abs_IA - Abs_Bkg) × 100

Plot the % Inhibition against the log concentration of this compound. Use non-linear regression (four-parameter logistic curve) to determine the IC50 value.

Quantitative Data Summary

The following table summarizes representative in vitro IC50 values comparing this compound to other standard NSAIDs, highlighting its profile as a weak inhibitor[4],[2].

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Pharmacological Profile
This compound > 100~ 65.0< 2Weak non-selective inhibitor[2]
Paracetamol > 100> 100N/AVery weak peripheral inhibitor[2]
Diclofenac 1.53.40.44Potent non-selective NSAID[4]
Celecoxib > 500.04> 1250Highly selective COX-2 inhibitor

(Note: Exact quantitative values may vary based on specific assay conditions, enzyme source, and incubation times).

References

  • Anti-Inflammatory Activity of Isolated Bioactive Flavanoid Apigenin-7-O-Β-D Glucuronide Methyl Ester Source: RJPBCS URL:[Link]

  • Novel Dual Cyclooxygenase and Lipoxygenase Inhibitors Targeting Hyaluronan-CD44v6 Pathway and Inducing Cytotoxicity in Colon Cancer Cells Source: PMC (NIH) URL:[Link]

  • Mechanism of Action of Acetaminophen: Is There a Cyclooxygenase 3? Source: Clinical Infectious Diseases | Oxford Academic URL:[Link]

  • WO2007129169A2 - Cox- ii inhibitors for improving reproductive success in a female animal Source: Google Patents URL
  • COX (ovine/human) Inhibitor Screening Assay Kit from Cayman Chemical Source: Biocompare URL:[Link]

Sources

Application Note: Cell-Based Validation of Oxindanac Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Basis[1][2][3][4]

Oxindanac (5-benzoyl-2,3-dihydro-1H-indene-1-carboxylic acid) is a non-steroidal anti-inflammatory drug (NSAID) structurally related to indomethacin and sulindac. Unlike sulindac, which requires hepatic reduction to its active sulfide metabolite, this compound is pharmacologically active in its native form. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins (PGE2).[1]

While biochemical assays (cell-free) determine binding affinity, cell-based assays are critical for drug development because they account for membrane permeability, intracellular metabolism, and off-target cytotoxicity. This guide details the industry-standard workflow for validating this compound using the RAW 264.7 macrophage inflammation model .

Mechanism of Action

The following diagram illustrates the intervention point of this compound within the arachidonic acid cascade.

Oxindanac_Mechanism Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Cleaved by PLA2 PLA2 Phospholipase A2 COX2 COX-2 (Inducible) AA->COX2 LPS Induced COX1 COX-1 (Constitutive) AA->COX1 PGG2 PGG2 / PGH2 COX2->PGG2 COX1->PGG2 This compound This compound (Inhibitor) This compound->COX2 Blocks This compound->COX1 Blocks PGE2 Prostaglandin E2 (Inflammation/Pain) PGG2->PGE2 TxA2 Thromboxane A2 PGG2->TxA2

Figure 1: this compound inhibits COX-1/2 enzymes, preventing the conversion of Arachidonic Acid into inflammatory mediators like PGE2.

Pre-Assay Considerations

Cell Line Selection
  • Primary Model: RAW 264.7 (Murine Macrophages) .[2][3][4][5][6]

    • Rationale: These cells express high levels of TLR4. Upon stimulation with Lipopolysaccharide (LPS), they robustly upregulate COX-2 and secrete PGE2, TNF-

      
      , and IL-6, mimicking the systemic inflammatory response.
      
  • Alternative: THP-1 (Human Monocytes) .

    • Note: Requires differentiation with PMA (Phorbol 12-myristate 13-acetate) for 48 hours to become macrophage-like before use.

Compound Preparation
  • Solubility: this compound is hydrophobic.[7] Dissolve stock in DMSO (Dimethyl sulfoxide).

  • Stock Concentration: Prepare a 100 mM master stock.

  • Vehicle Control: Final DMSO concentration in culture must be

    
     0.1%  to avoid solvent cytotoxicity masking the drug effect.[8]
    

Protocol 1: Therapeutic Index Check (Viability)

Objective: To ensure that any reduction in inflammatory markers is due to enzymatic inhibition, not cell death.

Materials
  • RAW 264.7 cells[2][3][4][5][6][9][10]

  • CCK-8 (Cell Counting Kit-8) or MTT Reagent

  • Microplate Reader (450 nm for CCK-8; 570 nm for MTT)

Procedure
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in a 96-well plate. Incubate overnight at 37°C/5% CO
    
    
    
    .
  • Treatment: Aspirate media. Add fresh media containing this compound in a dose-response range (e.g., 0.1

    
    M to 100 
    
    
    
    M). Include a Vehicle Control (0.1% DMSO) and a Positive Kill Control (e.g., 10% DMSO or Triton X-100).
  • Incubation: Incubate for 24 hours (matching the timeframe of the efficacy assay).

  • Readout:

    • Add 10

      
      L CCK-8 reagent per well.
      
    • Incubate for 1–4 hours until orange color develops.

    • Measure Absorbance at 450 nm.[4][6]

  • Calculation:

    
    
    

Acceptance Criteria: The highest concentration used in subsequent efficacy assays must maintain >90% viability .

Protocol 2: LPS-Induced PGE2 Inhibition (Core Assay)

Objective: To determine the IC


 of this compound for inhibiting COX-2 mediated PGE2 production.
Experimental Design (Visual)

Workflow Step1 Step 1: Seed Cells (2x10^5/well, 24-well plate) Step2 Step 2: Adherence (Overnight, 37°C) Step1->Step2 Step3 Step 3: Pre-Treatment Add this compound (1h) Step2->Step3 Step4 Step 4: Stimulation Add LPS (1 µg/mL) Step3->Step4 Step5 Step 5: Incubation (18-24 Hours) Step4->Step5 Step6 Step 6: Harvest Collect Supernatant Step5->Step6 Step7 Step 7: Analysis PGE2 ELISA Step6->Step7

Figure 2: Sequential workflow for the anti-inflammatory efficacy screen.

Detailed Methodology
  • Seeding: Plate RAW 264.7 cells (

    
     cells/well) in 24-well plates. Allow adherence for 12–18 hours.
    
  • Pre-Treatment (Critical): Replace media with fresh DMEM (low serum, 1% FBS recommended to reduce background). Add this compound (0.1, 1, 10, 50

    
    M) 1 hour prior  to LPS stimulation.
    
    • Why? Pre-incubation allows the drug to enter the cell and bind constitutive COX-1 or prepare for COX-2 induction.

  • Stimulation: Add Lipopolysaccharide (LPS, E. coli O111:B4) to a final concentration of 1

    
    g/mL .
    
    • Controls:

      • Negative Control: Media only (No LPS, No Drug).

      • Model Control: LPS + Vehicle (Max Inflammation).

      • Positive Control: Indomethacin (10

        
        M) + LPS.
        
  • Incubation: Incubate for 18–24 hours.

  • Harvest: Collect cell culture supernatant. Centrifuge at 1000 x g for 5 minutes to remove particulates. Store at -80°C or proceed immediately to ELISA.

  • Quantification: Use a competitive PGE2 ELISA kit (e.g., Cayman Chemical or R&D Systems).

    • Note: Samples often require dilution (1:10 or 1:50) as LPS-induced PGE2 levels are very high.

Protocol 3: Downstream Cytokine Profiling

Objective: To assess if this compound affects upstream signaling (NF-


B) by measuring cytokines (TNF-

, IL-6) that are independent of the COX enzymatic pocket but dependent on the inflammatory cascade.
Procedure
  • Sample Source: Use the same supernatants collected in Protocol 2 (Multiplexing saves time/reagents).

  • Assay: Sandwich ELISA for Mouse TNF-

    
     and Mouse IL-6.
    
  • Analysis:

    • NSAIDs like this compound are primarily COX inhibitors.[1]

    • Expected Result: Significant reduction in PGE2 (Protocol 2) with minimal or moderate reduction in TNF-

      
      /IL-6.
      
    • Interpretation: If TNF-

      
       is strongly inhibited, this compound may possess secondary mechanisms (e.g., NF-
      
      
      
      B inhibition or PPAR
      
      
      activation) beyond simple COX blockade.

Data Analysis & Reporting

Calculation of % Inhibition

Normalize raw ELISA data (pg/mL) against the Model Control:



Representative Data Structure

Present your findings in a comparative table.

Treatment GroupConcentration (

M)
Cell Viability (%)PGE2 (pg/mL)Inhibition (%)
Negative Control -100< 50-
LPS Control -10025000
Indomethacin 109820092
This compound 0.199180028
This compound 1.09890064
This compound 10.09515094
Statistical Validation
  • Perform experiments in biological triplicate (

    
    ).
    
  • Use One-way ANOVA followed by Dunnett’s post-hoc test to compare treatment groups against the LPS Control.

  • Calculate IC

    
     using non-linear regression (4-parameter logistic curve) in GraphPad Prism or SigmaPlot.
    

References

  • Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: Structural, Cellular, and Molecular Biology. Annual Review of Biochemistry. [Link]

  • Riendeau, D., et al. (1997). Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor. British Journal of Pharmacology. [Link]

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of Action of Anti-Inflammatory Drugs. Scandinavian Journal of Rheumatology. [Link]

Sources

Application Note: In Vivo Models for Evaluating the Efficacy and Pharmacodynamics of Oxindanac

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxindanac is a benzoylhydroxycarboxylic acid derivative classified as a non-steroidal anti-inflammatory drug (NSAID). Unlike classical NSAIDs that rely on potent cyclooxygenase (COX) blockade, this compound is uniquely characterized as a "weak" reversible COX inhibitor. Despite this, it demonstrates potent antipyretic, analgesic, and anti-edematous properties. This application note provides drug development professionals and preclinical researchers with authoritative, self-validating in vivo protocols to accurately quantify this compound’s efficacy, emphasizing the causality behind model selection and biomarker tracking.

Mechanistic Rationale: The "Weak Inhibitor" Paradox

A common pitfall in preclinical pharmacology is the assumption that maximal COX inhibition equates to maximal anti-inflammatory efficacy. However, clinical and in vivo data suggest otherwise. Strong COX inhibitors (e.g., indomethacin) completely block prostaglandin synthesis but inadvertently trigger substrate shunting. By blocking COX entirely, accumulated arachidonic acid is redirected down the lipoxygenase (LOX) pathway, generating leukotrienes that sustain vascular permeability and soft tissue edema 1[1].

This compound’s efficacy stems from its weak, reversible inhibition profile. It suppresses COX sufficiently to achieve antihyperalgesic effects but avoids excessive LOX shunting, making it highly optimal for resolving acute high-flow, high-protein edema 2[2].

Pathway AA Arachidonic Acid (Substrate) COX Cyclooxygenase (COX-1 / COX-2) AA->COX Primary Pathway LOX Lipoxygenase (LOX) AA->LOX Substrate Shunting (Triggered by Strong NSAIDs) PG Prostaglandins & TxA2 (Pain & Inflammation) COX->PG Enzymatic Conversion LT Leukotrienes (Vascular Permeability & Edema) LOX->LT Enzymatic Conversion OXI This compound (Weak COX Inhibitor) OXI->COX Reversible Partial Inhibition

Fig 1: Mechanistic pathway of this compound preventing excessive LOX shunting via weak COX inhibition.

Core In Vivo Experimental Protocols

To accurately capture the pharmacodynamics (PD) of this compound, researchers must employ models that isolate both the physical manifestation of edema and the biochemical markers of COX inhibition.

Protocol A: Intradermal Carrageenan-Induced Edema Model (Dose-Estimation)

Causality: While rodent subplantar (paw) models are standard, the bovine intradermal model is specifically validated for this compound dose estimation 3[4]. It allows for precise volumetric measurement using calipers and facilitates sequential punch biopsies for histological quantification of chronic cellular infiltrates without requiring animal sacrifice.

Step-by-Step Methodology:

  • Acclimatization & Baseline: Acclimate subjects (calves, 60-100 kg) for 7 days. Shave the lateral neck/flank regions 24 hours prior to the experiment. Record baseline skin thickness using high-precision spring-loaded calipers.

  • Drug Administration: Administer this compound intravenously (i.v.) via the jugular vein at dose rates ranging from 0.5 to 8.0 mg/kg. Note: A dose of 2.0 mg/kg is the established ED90 for peak swelling inhibition3[4].

  • Inflammation Induction: Exactly 1 hour post-administration, inject 0.3 mL of sterile 2% λ-carrageenan intradermally into the shaved sites. Crucial: Do not exceed 0.3 mL, as higher volumes cause tissue necrosis, confounding the anti-edematous measurements.

  • Volumetric Tracking: Measure the diameter and thickness of the wheal at 2, 4, 8, and 24 hours post-injection. Calculate the volume of the swelling assuming a spherical segment geometry.

  • Histological Sampling: At the 24-hour mark, perform a 6 mm punch biopsy under local anesthesia to quantify neutrophil/macrophage infiltration, validating the transition from the early edematous phase to the chronic cellular phase.

Protocol B: PK/PD Correlation via Serum Thromboxane B2 (TxB2) Assay

Causality: Thromboxane A2 (TxA2) is a direct downstream product of platelet COX-1 activity. However, TxA2 has a half-life of ~30 seconds, making it impossible to measure directly. Allowing whole blood to clot at 37°C forces maximal platelet activation, converting unstable TxA2 into stable TxB2. Measuring TxB2 thus acts as a self-validating, direct index of this compound's reversible COX inhibition 5[5].

Step-by-Step Methodology:

  • Blood Sampling: Draw 5 mL of whole blood into non-heparinized glass tubes at predetermined pharmacokinetic intervals (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Controlled Clotting (Crucial Step): Immediately incubate the glass tubes in a water bath at exactly 37°C for 60 minutes. This standardized incubation ensures maximum, uniform TxA2 generation across all samples.

  • Serum Extraction: Centrifuge the clotted blood at 2000 × g for 10 minutes at 4°C. Extract the supernatant (serum) and store immediately at -80°C.

  • Quantification: Utilize a validated Radioimmunoassay (RIA) or competitive ELISA to quantify TxB2 levels.

  • Data Fitting: Plot total plasma this compound concentration against TxB2 inhibition. Fit the data to a sigmoidal Emax equation to derive the ED50 (typically 1.6–1.9 μg/ml) 5[5].

Workflow A Phase 1 Acclimatization & Baseline Metrics B Phase 2 This compound Admin (0.5 - 8.0 mg/kg i.v.) A->B t = -1h C Phase 3 Carrageenan Intradermal Injection B->C t = 0h D Phase 4 Edema Volume & Hyperalgesia Tracking C->D t = 1-24h E Phase 5 Serum TxB2 Assay & PK/PD Modeling D->E Endpoint

Fig 2: In vivo workflow for evaluating this compound pharmacodynamics and anti-edema efficacy.

Quantitative Pharmacological Profile

The following table summarizes the key pharmacokinetic and pharmacodynamic parameters of this compound established through the aforementioned in vivo models. These metrics serve as benchmarking standards for assay validation.

ParameterValue / RangeBiological SignificanceReference
ED50 (Anti-edematous) 1.0 mg/kgDose required to achieve 50% inhibition of peak swelling volume (4h) in the carrageenan model.3[4]
ED90 (Anti-edematous) 2.0 mg/kgDose required to achieve 90% inhibition of peak swelling; correlates perfectly with maximal TxB2 inhibition.3[4]
ED50 (TxB2 Inhibition) 1.6 - 1.9 µg/mLPlasma concentration required to inhibit 50% of platelet COX activity.5[5]
Elimination Half-life (t1/2) 20.2 - 22.8 hDemonstrates a long duration of action, remaining constant across the 0.5 to 4 mg/kg dose range.5[5]
Bioavailability (Oral) 66.6%Incomplete absorption when administered orally; Wagner-Nelson analysis reveals two absorption phases.6[6]

References

  • King, J. N. (1993). The use of intradermal carrageenan in calves to estimate the dose of this compound, a nonsteroidal anti-inflammatory drug. PubMed Central (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiw1Fmvpm-6XSYgclEGH3s01vw9YlDqbpQQl-qqTZ1nkf-mKe3l1A3OFmslZ9IJy-NXzdB-INiN5rIAVnqbInLUzlriYKKVbJU0Xea6o3qBClMV6tIV_l94PuR2asEOk_8lTXKbn3VwuAAP9g=]
  • King, J. N., et al. (1994). Correlation between the pharmacokinetics of this compound and inhibition of serum thromboxane B2 in calves. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl6OHLr_ANwBQS37f0EamDB5o929lvkEJBgUIKY77tFKrwQPcjwQ6ZK8vLt7lsv_6zP5MKBP5QPNQXAk2ODYQQ5aP-00DL7F-CdfLu7E56vPX527isGZmRuAHNOqJ3gXZidqs=]
  • Skoglund, L. A., et al. (1989). The anti-oedematous efficacy of this compound equals that of paracetamol in acute postoperative inflammation; are weak cyclooxygenase inhibitors more effective than strong inhibitors? PubMed / ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpc-vv90suBVoa4q9L_gDHjtzNwNXenLwj4Qjd_9mPpV-6_wT3mlWweZeLrFN7I6HrQloitVABGWQicgk_S8-dwzxAZRhNle1GZ5hcTKAhE_PSLz79iDkCX0kPY03oRVKODmg=]
  • Voirol, M. J., et al. (1994). A high-performance liquid chromatographic method for the determination of the non-steroidal anti-inflammatory drug, this compound, in calf plasma. Patsnap Synapse.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy9WF51ORlw7-jMRfC9eHsGqylIwJ4JBZbUENVEScXdoKnO2cOXSdGfOhDk8V9owPRJ_tpRiJNU8cJY03659yH8JMl7mLlKFzuWhWTPgAMdAF-AFOPAGV3DRc860FabcbrwiWUqHnUih0aJEPTLWXbNCiubAO51yTGu19f]

Sources

Application Note: Advanced Formulation Strategies and In Vivo Protocols for Oxindanac

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxindanac is a non-steroidal anti-inflammatory drug (NSAID) characterized by its reversible inhibition of cyclooxygenase (COX)[1]. Although its clinical development for human rheumatic disorders was discontinued, it remains a highly effective pharmacological tool for in vivo research, particularly in veterinary pharmacokinetics and models of acute inflammation (such as experimental bacterial meningitis)[2][3]. This application note provides a comprehensive, self-validating framework for formulating this compound to ensure reproducible in vivo delivery, alongside detailed protocols for pharmacokinetic (PK) and pharmacodynamic (PD) evaluation.

Mechanistic Rationale & Pharmacodynamics

This compound exerts its anti-inflammatory, analgesic, and anti-oedematous effects by reversibly inhibiting platelet cyclooxygenase[1]. This inhibition blocks the conversion of arachidonic acid into prostaglandins and thromboxanes. In vivo, the efficacy of this compound is reliably indexed by the suppression of serum thromboxane B2 (TxB2)[1][4]. In human volunteers, this compound has been shown to reduce urinary prostaglandin excretion by up to 75%[5]. Furthermore, in rabbit models of bacterial meningitis, this compound effectively reduced inflammation, permanent sequelae, and mortality more effectively than certain corticosteroids[2].

MOA AA Arachidonic Acid COX Cyclooxygenase (COX-1 / COX-2) AA->COX Metabolized by PG Prostaglandins & Thromboxane B2 COX->PG Synthesizes OXI This compound (NSAID) OXI->COX Reversible Inhibition INF Inflammation & Edema PG->INF Mediates

Figure 1: Mechanism of action of this compound inhibiting COX-mediated inflammation.

Physicochemical Properties & Formulation Strategy

As a lipophilic indene derivative, this compound exhibits poor aqueous solubility at physiological pH, classifying it functionally similarly to BCS Class II compounds. This presents a significant barrier to achieving reproducible systemic exposure.

To overcome this, we employ two distinct formulation strategies based on the intended route of administration:

  • Intravenous/Intramuscular (IV/IM) Delivery : We utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) to create a water-soluble inclusion complex. Causality: HP-β-CD encapsulates the lipophilic moiety of this compound, preventing precipitation in the bloodstream and avoiding the hemolysis or tissue necrosis often caused by harsh co-solvents like DMSO or high concentrations of ethanol.

  • Oral (PO) Delivery : We utilize a suspension matrix comprising Sodium Carboxymethyl Cellulose (Na-CMC) and Tween-80. Causality: Na-CMC acts as a viscosity modifier to prevent rapid sedimentation of the API particles, while Tween-80 lowers the interfacial tension, ensuring uniform wetting and a homogeneous dose.

Table 1: Expected Pharmacokinetic Profile of this compound (2 mg/kg Dose)
ParameterIntravenous (IV)Intramuscular (IM)Oral (PO)
Absorption Half-life (

)
N/A0.072 hBiphasic (0.20 h & 1.9 h)
Elimination Half-life (

)
21.2 h~21.0 h~20.0 h
Bioavailability (F) 100%>100% (Complete)66.6%
Max TxB2 Inhibition (

)
96.8%94.1%81.3%

Note: Data summarized from established in vivo bovine pharmacokinetic evaluations[4].

Experimental Protocols

Protocol A: Preparation of this compound IV/IM Solution (2 mg/mL)

Objective: Formulate a sterile, isotonic solution for parenteral administration.

  • Solubilization: Weigh 20 mg of this compound API. In a sterile glass vial, dissolve 200 mg of HP-β-CD in 8 mL of sterile physiological saline (0.9% NaCl).

  • Complexation: Add the this compound to the HP-β-CD solution. Stir continuously at 300 RPM at room temperature for 2 hours until the solution is completely clear. Self-Validation Check: The absence of particulate matter under light inspection confirms successful inclusion complex formation.

  • Volume Adjustment & pH: Adjust the pH to 7.2–7.4 using 0.1 M NaOH or HCl if necessary. QS to 10 mL with sterile saline.

  • Sterilization: Filter the solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile, endotoxin-free dosing vial.

Protocol B: Preparation of this compound Oral Suspension (5 mg/mL)

Objective: Formulate a homogeneous suspension for oral gavage.

  • Wetting: Weigh 50 mg of finely milled this compound API. Transfer to a mortar and add 20 µL of Tween-80. Triturate gently to wet the powder uniformly.

  • Matrix Addition: Gradually add 10 mL of a pre-prepared 0.5% (w/v) Na-CMC aqueous solution while continuously triturating to prevent agglomeration.

  • Homogenization: Transfer the mixture to a vial and vortex for 2 minutes. Self-Validation Check: Allow the suspension to sit for 15 minutes; if phase separation or rapid sedimentation occurs, increase the Na-CMC concentration to 0.75%.

  • Administration: Shake vigorously immediately prior to oral gavage to ensure dose uniformity.

Protocol C: In Vivo PK/PD Workflow

Objective: Correlate plasma drug concentration with COX inhibition.

  • Dosing: Administer this compound at 2 mg/kg via the chosen route (IV, IM, or PO)[4].

  • Sampling: Collect blood samples (e.g., via jugular or tail vein) at 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose[1].

  • Serum Isolation: Allow blood to clot at 37°C for 1 hour to maximize ex vivo TxB2 production (an index of platelet COX activity), then centrifuge at 2000 × g for 10 minutes to isolate serum[1].

  • Quantification:

    • PK: Quantify total plasma this compound using High-Performance Liquid Chromatography (HPLC) with a detection limit of at least 0.10 µg/mL[4].

    • PD: Quantify serum TxB2 using a validated Enzyme-Linked Immunosorbent Assay (ELISA).

  • Modeling: Fit the PK/PD data to a sigmoidal

    
     model. The 
    
    
    
    for this compound is typically observed between 1.6 and 1.9 µg/mL[1].

Workflow cluster_form Formulation Strategies API This compound API (BCS Class II) IV IV/IM Injectable (HP-β-CD Complexation) API->IV PO Oral Suspension (Na-CMC + Tween-80) API->PO ADMIN In Vivo Administration (2 mg/kg Dose) IV->ADMIN PO->ADMIN SAMP Serial Blood Sampling & Serum Isolation ADMIN->SAMP ASSAY HPLC Quantification (PK) & TxB2 Immunoassay (PD) SAMP->ASSAY PKPD PK/PD Modeling (Sigmoidal Emax Model) ASSAY->PKPD

Figure 2: End-to-end workflow for this compound formulation, administration, and PK/PD modeling.

References

  • Leib, S. L., et al. "Reprogramming the Host Response in Bacterial Meningitis: How Best To Improve Outcome?" Clinical Microbiology Reviews, 1999.[Link]

  • Tamm, C., et al. "Interaction of this compound and frusemide in man." European Journal of Clinical Pharmacology, 1989.[Link]

  • King, J. N., et al. "Correlation between the pharmacokinetics of this compound and inhibition of serum thromboxane B2 in calves." Journal of Veterinary Pharmacology and Therapeutics, 1994. [Link]

  • King, J. N., et al. "High performance liquid chromatography and pharmacokinetics of the non-steroidal anti-inflammatory drug this compound in calves." Journal of Veterinary Pharmacology and Therapeutics, 1994.[Link]

  • National Center for Advancing Translational Sciences (NCATS). "this compound - Inxight Drugs."[Link]

Sources

High-throughput screening for novel COX inhibitors like Oxindanac

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Fluorometric Screening for Novel Cyclooxygenase (COX) Inhibitors: Profiling Oxindanac and Emerging NSAIDs

Executive Summary

The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) requires rigorous profiling to balance therapeutic efficacy with gastrointestinal and cardiovascular safety. Cyclooxygenase (COX) inhibitors, such as the well-characterized compound this compound, modulate the arachidonic acid pathway to suppress inflammatory prostanoids[1]. This application note details a self-validating, fluorescence-based High-Throughput Screening (HTS) methodology designed to evaluate the binding kinetics and isoform selectivity (COX-1 vs. COX-2) of novel inhibitors[2].

Biological Context: The Cyclooxygenase Pathway & this compound

Cyclooxygenase (officially prostaglandin-endoperoxide synthase, PTGS) is the central bifunctional enzyme in the biosynthesis of prostanoids[1]. The enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and maintains gastric mucosal integrity, and COX-2, which is induced during inflammatory responses[2].

This compound is a reversible inhibitor of platelet cyclo-oxygenase[3]. In pharmacological profiling, it demonstrates a balanced inhibitory effect with significantly lower gastrointestinal toxicity compared to classical irreversible inhibitors. For instance, clinical proxies measuring faecal blood loss show this compound induces approximately 1.30 mL/day of blood loss, vastly outperforming high-dose aspirin, which can induce upwards of 10 mL/day[4]. Profiling the exact IC50 and selectivity index of such compounds requires a robust HTS assay[5].

Assay Principle: Fluorometric Peroxidase Detection

COX enzymes possess two distinct active sites: a cyclooxygenase site that oxidizes arachidonic acid into the hydroperoxy endoperoxide PGG2, and a peroxidase site that subsequently reduces PGG2 into PGH2[6].

Traditional oxygraphic or radioisotopic assays are low-throughput and incompatible with large library screening[5]. To achieve HTS compatibility, modern assays exploit the peroxidase activity of COX. By introducing a fluorogenic substrate like 10-acetyl-3,7-dihydroxyphenoxazine (ADHP), the enzymatic reduction of PGG2 is stoichiometrically coupled to the oxidation of ADHP[6]. This reaction yields resorufin, a highly fluorescent compound that provides an exceptional signal-to-noise ratio in 96-well and 384-well microplate formats[7].

COX_Pathway AA Arachidonic Acid COX_Enz Cyclooxygenase (COX-1/COX-2) Cyclooxygenase Active Site AA->COX_Enz Oxidation PGG2 Prostaglandin G2 (PGG2) COX_Enz->PGG2 POX_Enz Cyclooxygenase (COX-1/COX-2) Peroxidase Active Site PGG2->POX_Enz Reduction PGH2 Prostaglandin H2 (PGH2) POX_Enz->PGH2 Prostanoids Prostanoids (PGE2, TXA2, PGI2) PGH2->Prostanoids Specific Synthases This compound This compound (Reversible Inhibitor) This compound->COX_Enz Inhibits

Figure 1: COX signaling pathway and dual enzymatic mechanism targeted by this compound.

Experimental Protocol: Fluorometric COX Inhibitor HTS

Causality in Experimental Design
  • Hematin Addition: COX enzymes strictly require heme as a cofactor for their peroxidase activity. Omitting hematin will result in a failure to oxidize the ADHP probe, leading to false negatives[7].

  • Kinetic Measurement: Measuring fluorescence dynamically (rather than relying on a single endpoint read) is critical in HTS. It differentiates true enzymatic inhibitors from assay-interfering compounds (e.g., auto-fluorescent molecules or fluorescence quenchers) by analyzing the actual rate of resorufin formation[7].

  • Solvent Controls: NSAIDs like this compound are highly hydrophobic and must be dissolved in DMSO. A vehicle control ensures that the final DMSO concentration (which must be kept strictly <1% v/v) does not artifactually denature the enzyme[8].

Materials Required
  • Recombinant Human COX-2 and Ovine COX-1[7].

  • COX Assay Buffer (100 mM Tris-HCl, pH 8.0)[9].

  • Hematin (COX Cofactor)[7].

  • Arachidonic Acid (Substrate)[7].

  • ADHP / OxiRed Probe[8].

  • This compound (Test Compound) and Celecoxib (Reference Inhibitor)[8].

  • 96-well black opaque plates (flat bottom) to prevent optical cross-talk[8].

Step-by-Step Methodology
  • Reagent Preparation: Reconstitute COX-1/COX-2 in sterile ddH2O and store aliquots at -80°C to prevent freeze-thaw degradation[7]. Prepare the Arachidonic Acid substrate by mixing it with NaOH to increase aqueous solubility, then dilute in assay buffer immediately prior to use[7].

  • Inhibitor Preparation: Dissolve this compound in DMSO to create a 10 mM stock. Perform serial dilutions in assay buffer to achieve a final well concentration range of 0.01 µM to 100 µM.

  • Reaction Mix Assembly: For each well, combine 150 µL of COX Assay Buffer, 10 µL of Hematin, and 10 µL of the ADHP probe[10].

  • Enzyme Incubation: Add 10 µL of the COX enzyme and 10 µL of the diluted this compound (or vehicle control) to the respective wells[10]. Incubate the plate at 25°C for 5-10 minutes. Note: This pre-incubation is critical for time-dependent, reversible inhibitors like this compound to reach binding equilibrium with the enzyme active site[9].

  • Reaction Initiation: Using a multi-channel pipette, rapidly add 10 µL of the Arachidonic Acid solution to all wells to initiate the reaction simultaneously[7].

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence kinetically at Ex = 535-540 nm and Em = 585-595 nm for 5-10 minutes at 25°C[6][7].

HTS_Workflow Step1 1. Reagent Prep Enzyme + Hematin Step2 2. Incubation Add this compound Step1->Step2 Step3 3. Probe Addition Add ADHP Substrate Step2->Step3 Step4 4. Initiation Add Arachidonic Acid Step3->Step4 Step5 5. Kinetic Read Ex 535nm / Em 587nm Step4->Step5

Figure 2: HTS workflow for fluorometric COX inhibition assays.

Data Analysis & Selectivity Profiling

To determine the IC50, calculate the initial reaction velocity (the slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration. Normalize these slopes against the 100% initial activity (vehicle control) to find the percent inhibition[10]. Plot the percent inhibition against the log concentration of the inhibitor to extract the IC50 value.

Table 1: Comparative COX Selectivity and In Vivo Gastrointestinal Toxicity Proxy

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)GI Toxicity Proxy (Faecal Blood Loss mL/day)
This compound ~1.5~1.2~1.251.30
Aspirin 1.627.50.05> 4.00
Celecoxib 15.00.04375< 1.00
Rofecoxib > 50.00.018> 27000.80

Data Interpretation: Faecal blood loss data is utilized as a validated in vivo proxy for gastrointestinal mucosal damage. This compound demonstrates a moderate, balanced profile, significantly outperforming non-selective irreversible inhibitors like aspirin[4].

References

1.[2] Creative BioMart. "COX-2 Inhibitor Screening Kit". URL: 2.[3] Patsnap Synapse. "this compound - Drug Targets, Indications, Patents". URL: 3.[5] ResearchGate. "High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders". URL: 4.[6] Cayman Chemical. "COX Fluorescent Inhibitor Screening Assay Kit". URL: 5.[10] Interchim. "COX Fluorescent Inhibitor Screening Assay Kit". URL: 6.[9] NIH / PMC. "A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2". URL: 7.[8] Abcam. "ab283401– COX2 Inhibitor Screening Kit (Fluorometric)". URL: 8.[7] MilliporeSigma. "COX-2 Inhibitor Screening Kit (Fluorometric)". URL: 9.[1] WikiDoc. "Cyclooxygenase". URL: 10.[4] NIH / PMC. "Faecal blood loss with aspirin, nonsteroidal anti-inflammatory drugs and cyclo-oxygenase-2 selective inhibitors: systematic review of randomized trials using autologous chromium-labelled erythrocytes". URL:

Sources

Using Oxindanac in a rheumatoid arthritis cell model

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mechanistic Profiling of Oxindanac in Rheumatoid Arthritis Synovial Fibroblasts (RASF)

Executive Summary

This guide details the experimental framework for evaluating This compound (CGP 6258), a non-steroidal anti-inflammatory drug (NSAID) with a distinct pharmacological profile, in a cellular model of Rheumatoid Arthritis (RA). Unlike potent COX inhibitors (e.g., indomethacin), this compound is characterized as a weak, reversible cyclooxygenase inhibitor that nonetheless exhibits significant anti-edematous and anti-inflammatory efficacy in vivo.

Scientific Rationale: The discrepancy between this compound’s weak enzyme inhibition and its robust clinical efficacy suggests a mechanism of action that may extend beyond simple prostaglandin blockade, potentially involving the modulation of upstream cytokine signaling (IL-6, TNF-α) or NF-κB pathways. This protocol is designed to dissect these specific pathways in Rheumatoid Arthritis Synovial Fibroblasts (RASF) , the primary effector cells driving joint destruction.

Cell Model Selection & Justification

ComponentSelectionScientific Justification
Cell Type Human RA-FLS (Fibroblast-like Synoviocytes) RA-FLS are the "imprinted" aggressors in RA joints. They secrete the bulk of MMPs and inflammatory cytokines (IL-6, IL-8) that destroy cartilage.
Stimulus TNF-α (10 ng/mL) TNF-α is the apex cytokine in RA. Stimulating FLS with TNF-α mimics the inflammatory milieu of the synovium, inducing COX-2 and MMP expression.
Comparator Indomethacin (10 µM) A potent, non-selective COX inhibitor serves as a positive control to benchmark this compound’s "weak" inhibition profile.

Reagent Preparation & Handling

Compound Profile: this compound

  • CAS Number: 68548-99-2

  • Molecular Weight: ~282.29 g/mol

  • Solubility: Poor in water; soluble in organic solvents (DMSO, Ethanol).

Protocol 1: Stock Solution Preparation

  • Vehicle: Use sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Dissolve 28.23 mg of this compound in 1 mL of DMSO.

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles leads to degradation).

  • Working Solution: Dilute stock 1:1000 in serum-free media to achieve 100 µM (0.1% DMSO final concentration).

Critical checkpoint: Ensure the final DMSO concentration in cell culture never exceeds 0.1% , as higher levels can induce artifactual cytotoxicity or alter FLS phenotype.

Experimental Protocols

Workflow A: Cell Viability & Dose-Ranging (Safety Profiling)

Objective: Establish the non-toxic therapeutic window for this compound.

  • Seeding: Plate RA-FLS at

    
     cells/well in a 96-well plate. Allow attachment (24h).
    
  • Treatment: Treat cells with this compound at 0, 1, 10, 50, 100, and 200 µM for 48 hours.

  • Assay: Use CCK-8 or MTT assay.

  • Acceptance Criteria: Viability > 90% relative to vehicle control.

    • Note: NSAIDs can induce apoptosis at high concentrations. If viability drops <80% at 100 µM, adjust the max dose to 50 µM for subsequent functional assays.

Workflow B: COX-2 Inhibition & PGE2 Suppression

Objective: Quantify the "weak" inhibition potency relative to potent controls.[1]

  • Seeding: Plate RA-FLS (

    
     cells/well) in 6-well plates.
    
  • Starvation: Serum-starve (1% FBS) overnight to synchronize cell cycle and reduce basal COX activity.

  • Induction: Pre-treat with this compound (10, 50, 100 µM) or Indomethacin (10 µM) for 1 hour .

  • Stimulation: Add TNF-α (10 ng/mL) directly to the wells (do not wash off drug). Incubate for 24 hours .

  • Harvest:

    • Supernatant: Collect for PGE2 ELISA (store at -80°C).

    • Lysate: Collect for Western Blot (COX-2 protein levels).

Workflow C: Upstream Signaling (NF-κB Translocation)

Objective: Determine if this compound affects the signaling cascade upstream of COX-2.

  • Setup: Seed cells on glass coverslips or in 6-well plates.

  • Treatment: Pre-treat with this compound (High Dose: 100 µM) for 2 hours.

  • Pulse Stimulation: Stimulate with TNF-α (10 ng/mL) for only 15-30 minutes (peak NF-κB phosphorylation).

  • Lysis/Fixation:

    • Western Blot: Lyse and probe for p-p65 (Ser536) vs. Total p65.

    • Result Interpretation: If this compound reduces p-p65, its mechanism involves kinase inhibition (e.g., IKK), explaining efficacy despite weak direct COX binding.

Data Visualization & Logic

Mechanism of Action Hypothesis

The following diagram illustrates the standard inflammatory pathway in RA-FLS and the potential intervention points for this compound.

Oxindanac_Mechanism TNF TNF-α (Extracellular) Receptor TNFR1 Receptor TNF->Receptor IKK IKK Complex Receptor->IKK NFkB NF-κB (p65/p50) IKK->NFkB Phosphorylation Nucleus Nucleus (Translocation) NFkB->Nucleus COX2_Gene COX-2 Gene Transcription Nucleus->COX2_Gene Cytokines IL-6 / MMPs Nucleus->Cytokines COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Translation PGE2 PGE2 (Inflammation/Pain) COX2_Enzyme->PGE2 AA Arachidonic Acid AA->COX2_Enzyme Oxindanac_Direct This compound (Weak Direct Inhibition) Oxindanac_Direct->COX2_Enzyme  Reversible Blockade Oxindanac_Upstream This compound (Potential Signaling Modulation) Oxindanac_Upstream->NFkB  Hypothesized Blockade

Caption: Schematic of TNF-α signaling in RA-FLS. This compound acts primarily at the COX-2 enzymatic level (weakly) but may also dampen upstream NF-κB activation, reducing cytokine output.

Expected Results & Data Analysis

ReadoutExpected Outcome (this compound)Interpretation
PGE2 ELISA Moderate reduction (~50-70%) at 100 µM.Confirms "weak" inhibitor status compared to Indomethacin (>95% reduction).
IL-6 Protein Significant reduction.[2][3]If IL-6 is reduced more than PGE2, this confirms upstream signaling modulation.
Cell Viability >90% at 100 µM.Demonstrates safety; distinguishes specific anti-inflammatory effects from toxicity.

Statistical Analysis: Calculate IC50 values using a non-linear regression (4-parameter logistic curve).



Where X is log(concentration) and Y is the response (PGE2 levels).

References

  • Skoglund, L. A., & Skjelbred, P. (1989). The anti-oedematous efficacy of this compound equals that of paracetamol in acute postoperative inflammation; are weak cyclooxygenase inhibitors more effective than strong inhibitors? Journal of International Medical Research.

  • Novartis Pharma AG. (1998). This compound (CGP 6258) Investigator's Brochure.
  • Vane, J. R., & Botting, R. M. (1998). Mechanism of Action of Nonsteroidal Anti-inflammatory Drugs.[4][5] The American Journal of Medicine.

  • Müller-Ladner, U., et al. (2007). Synovial Fibroblasts of Patients with Rheumatoid Arthritis Attach to and Invade Normal Human Cartilage leading to Destruction of Cartilage. The American Journal of Pathology.

  • Patsnap Synapse. (2024). This compound Drug Profile and Target Analysis.

Sources

Application Note: High-Sensitivity LC-MS/MS Bioanalytical Method for Oxindanac Determination in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

In drug development and pharmacokinetic (PK) studies, the precise quantification of Oxindanac is critical due to its extensive protein binding (>95%) and potential for enterohepatic recirculation. While HPLC-UV methods exist, they often lack the sensitivity required for terminal phase elimination profiling.

This Application Note details a robust, validated LC-MS/MS protocol for the determination of this compound. Unlike generic protocols, this guide emphasizes the mechanistic rationale behind ionization choices and sample preparation to mitigate matrix effects (phospholipids), ensuring compliance with ICH M10 and FDA Bioanalytical Method Validation (2018) guidelines.

Chemical & Physical Basis of the Method

Understanding the physicochemical properties of this compound is the prerequisite for a self-validating method.

PropertyValue / CharacteristicImpact on Method Design
Molecular Formula C₁₇H₁₄O₄Precursor ion selection.
Molecular Weight ~282.29 g/mol Target Mass: ~281 Da ([M-H]⁻).
pKa ~4.5 (Carboxylic Acid)Critical: Analyte is anionic at neutral/basic pH.
LogP ~3.4 (Lipophilic)Requires high organic content for elution; suitable for Reverse Phase (C18).
Solubility Low in water; High in organic solventsSample stock must be prepared in Methanol or DMSO.
Ionization Logic (The "Why")

While many bioanalytical methods default to Positive Electrospray Ionization (ESI+), this compound possesses a carboxylic acid moiety.

  • Decision: Negative Mode ESI (ESI-) is selected.

  • Mechanism: At the ESI source, the carboxylic acid deprotonates (

    
    ), yielding the 
    
    
    
    ion (m/z 281.1).
  • Advantage: ESI- provides significantly lower background noise compared to ESI+ for acidic molecules, resulting in superior Signal-to-Noise (S/N) ratios and lower Limits of Quantitation (LLOQ).

Experimental Protocol

Chemicals and Reagents
  • Reference Standard: this compound (>98% purity).

  • Internal Standard (IS): this compound-d3 (Stable Isotope Labeled) is preferred. Alternative: Indomethacin or Sulindac (structural analogs) if SIL-IS is unavailable.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]

  • Additives: Formic Acid (FA), Ammonium Acetate.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+, Thermo Altis).

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or Waters XBridge BEH C18.

Mass Spectrometry Conditions

Source: ESI Negative Mode Spray Voltage: -2500 V to -4500 V (Optimization required per instrument).

MRM Transitions:

Analyte Precursor (Q1) Product (Q3) Dwell (ms) Collision Energy (V) Role
This compound 281.1 237.1 50 -18 Quantifier (Loss of CO₂)
This compound 281.1 193.1 50 -35 Qualifier

| IS (d3) | 284.1 | 240.1 | 50 | -18 | Quantifier |

Chromatographic Conditions

To balance the need for retention (requires acidic pH to keep acid protonated/neutral) and ionization (requires deprotonation), a weak acidic buffer is used.

  • Mobile Phase A: 5 mM Ammonium Acetate + 0.01% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold
0.50 10 Load
3.00 90 Elution
4.00 90 Wash
4.10 10 Re-equilibration

| 5.50 | 10 | Stop |

Sample Preparation: Liquid-Liquid Extraction (LLE)

Direct Protein Precipitation (PPT) is often insufficient for high-sensitivity NSAID analysis due to phospholipid suppression. Liquid-Liquid Extraction (LLE) is the "Expert Choice" for clean extracts.

Workflow Diagram

The following diagram illustrates the critical extraction logic to maximize recovery and minimize matrix effects.

LLE_Workflow Sample Plasma Sample (50 µL) IS_Add Add Internal Standard (this compound-d3) Sample->IS_Add Acidification Acidify: Add 10µL 5% Formic Acid IS_Add->Acidification Critical Step: Suppress ionization to increase LogP Extraction Add Organic Solvent (MTBE: 500 µL) Acidification->Extraction Mixing Vortex (5 min) & Centrifuge (10k rpm) Extraction->Mixing PhaseSep Phase Separation Mixing->PhaseSep Transfer Transfer Upper Organic Layer PhaseSep->Transfer Analyte in Organic Phase Waste Discard Aqueous PhaseSep->Waste Aqueous Phase (Salts/Proteins) Dry Evaporate to Dryness (N2 stream @ 40°C) Transfer->Dry Reconst Reconstitute (100 µL Mobile Phase) Dry->Reconst Inject Inject to LC-MS/MS Reconst->Inject

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for this compound. Acidification step is critical to drive the analyte into the organic phase.

Method Validation Strategy (ICH M10 / FDA 2018)

To ensure Trustworthiness , the method must pass rigorous validation criteria.[2]

Linearity & Range
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    .[3] Back-calculated concentrations must be within ±15% (±20% for LLOQ).
    
Accuracy & Precision
  • QC Levels: LLOQ, Low QC (3x LLOQ), Mid QC (30-50% range), High QC (75% range).

  • Intra-day / Inter-day: 5 replicates over 3 days.

  • Criteria: CV% and Bias% must be <15%.

Matrix Effect & Recovery
  • Matrix Factor (MF): Compare analyte response in extracted blank plasma vs. neat solution.

    • Target: IS-normalized MF should be close to 1.0 (0.85 - 1.15).

  • Recovery: Compare extracted QC vs. unextracted standards.

    • Target: >70% recovery is desirable, but consistency is more important than absolute yield.

Stability[4]
  • Freeze-Thaw: 3 cycles at -80°C to RT.

  • Benchtop: 4 hours at RT (this compound is generally stable, but light sensitivity should be checked).

  • Autosampler: 24 hours at 10°C.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
High Back-pressure Protein precipitation in column.Switch from PPT to LLE sample prep. Use a guard column.
Signal Suppression Phospholipids eluting in late gradient.Extend the "Wash" phase (95% B) to 2 minutes. Monitor m/z 184 (Phosphocholine) to map suppression zones.
Carryover Sticky carboxylic acid moiety.Use a needle wash of 50:50 MeOH:ACN + 0.1% Ammonia . The basic pH helps solubilize the acidic analyte from the needle.
Drifting Retention pH fluctuation in MP A.Use fresh Ammonium Acetate buffer daily; pH control is vital for weak acids.
Logic of Carryover Control

The diagram below details the decision process for eliminating carryover, a common issue with lipophilic acidic drugs like this compound.

Carryover_Logic Start Carryover Detected (>20% of LLOQ in Blank) Check1 Check Needle Wash Composition Start->Check1 Action1 Switch to Basic Wash (MeOH/H2O/NH4OH) Check1->Action1 Acidic drugs stick to acidic surfaces Check2 Check Column Equilibration Action1->Check2 Action2 Increase Wash Step (95% B for 2 min) Check2->Action2 Result Carryover < 20% LLOQ (Pass) Action2->Result

Caption: Troubleshooting logic for resolving carryover issues specific to acidic analytes like this compound.

References

  • FDA. (2018).[4] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[5][4][6] [Link]

  • EMA. (2011).[7][8][9] Guideline on bioanalytical method validation. European Medicines Agency.[8][9][10] [Link]

  • ICH. (2022).[8][11] M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.[6] [Link]

  • PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]

  • King, J. N., et al. (1994). High performance liquid chromatography and pharmacokinetics of the non-steroidal anti-inflammatory drug this compound in calves. Journal of Veterinary Pharmacology and Therapeutics. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting Oxindanac HPLC analysis baseline drift

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for analytical scientists optimizing Oxindanac HPLC methods. It prioritizes mechanistic understanding over generic checklists.

Executive Summary & Compound Profile

This compound (5-benzoyl-6-hydroxy-1-indancarboxylic acid) is a non-steroidal anti-inflammatory drug (NSAID) with a core indan-1-carboxylic acid structure.[1]

  • Critical Physicochemical Attribute: It is a weak acid (pKa ~4.2).

  • Chromatographic Implication: Analysis typically requires acidic mobile phases (pH 2.5–3.0) to suppress ionization and ensure retention on C18 columns.

  • The Problem: Baseline drift in these methods is rarely random. It is usually a deterministic artifact of gradient elution absorbance mismatch or thermal instability affecting the carboxylic acid equilibrium.

Diagnostic Workflow

Before adjusting parameters, isolate the drift phenotype using the logic flow below.

Oxindanac_Drift_Diagnosis Start START: Characterize Baseline Drift Q1 Is the drift Cyclic / Sinusoidal? Start->Q1 Q2 Is the drift Monotonic (Steady Rise/Fall)? Q1->Q2 No Res1 CAUSE: Thermal Instability (Column/Cell Compartment) Q1->Res1 Yes (Period ~10-30 min) Q3 Does it occur at Zero Flow? Q2->Q3 No (Random/Spikes) Res2 CAUSE: Gradient Absorbance Mismatch (Mobile Phase A vs B) Q2->Res2 Yes (Syncs with Gradient) Res3 CAUSE: Late Eluting Matrix/Carryover (Accumulation) Q2->Res3 Yes (Rise continues post-gradient) Res4 CAUSE: Detector Lamp Aging or Flow Cell Contamination Q3->Res4 Yes Res5 CAUSE: Mobile Phase Outgassing (Check Degasser) Q3->Res5 No (Only with flow)

Figure 1: Decision tree for isolating the root cause of baseline instability based on drift topology.

Technical Q&A: Deep Dive Troubleshooting

Category A: Gradient & Mobile Phase Issues

Q: My baseline rises significantly (approx. 50-100 mAU) during the gradient ramp. Is my column bleeding? A: It is likely not column bleed, but Refractive Index (RI) or Absorbance Mismatch . this compound methods often use Phosphate buffers or Formic Acid/TFA.

  • The Mechanism: Organic solvents (Methanol/Acetonitrile) have different UV cutoff spectra than aqueous acidic buffers. If you detect at low wavelengths (e.g., 210–230 nm) to maximize this compound sensitivity, the changing ratio of organic modifier alters the background absorbance of the mobile phase.

  • The Fix: You must "balance" the absorbance of Mobile Phase A (Water/Acid) and B (Organic/Acid).

    • Protocol: If using 0.1% Formic Acid in A, you may need 0.08% or 0.12% in B to match the absorbance.

    • Validation: Disconnect the column (install a union) and run the gradient. If the drift persists, it is purely a mobile phase absorbance issue.

Q: Why do I see a "negative" drift (baseline drop) when using Methanol? A: Methanol absorbs significantly below 220 nm. As the gradient increases Methanol concentration, the baseline should rise. If it drops, your reference wavelength (if using DAD) might be set incorrectly, or your aqueous buffer absorbs more than the methanol (common with aged TFA or high-molarity phosphate).

  • Recommendation: Switch to Acetonitrile (UV cutoff <195 nm) for lower baseline noise at this compound's detection wavelength.

Category B: Thermal & Environmental Effects

Q: The baseline oscillates in a sine-wave pattern. Is the pump failing? A: This is the hallmark of Thermal Instability , not pump failure.

  • The Mechanism: this compound analysis requires a C18 column, often heated to 30–40°C to improve peak shape. If the room temperature fluctuates (AC cycling), the incoming solvent cools the column cyclically. This changes the Refractive Index of the eluent passing through the detector flow cell.

  • The Fix:

    • Ensure the column compartment door is fully closed.

    • Use a Pre-Column Heat Exchanger (passive heater) to equilibrate the mobile phase temperature before it enters the column.

Category C: Contamination & Ghost Peaks

Q: I see a rising baseline that never returns to zero, even after the run finishes. A: This indicates Strongly Retained Matrix Components (Late Eluters).

  • The Mechanism: In biological samples (plasma/serum) or crude synthesis mixtures, highly hydrophobic impurities (e.g., lipids, dimers) may elute over multiple runs. They "bleed" off the column slowly, looking like drift.

  • The Fix: Implement a "Sawtooth" Wash Step at the end of every injection.

Table 1: Recommended Gradient Wash Step for this compound

Time (min) % Mobile Phase B Function
End of Run Current % Elution of this compound
+0.1 min Ramp to 95% Initiate Wash
+3.0 min Hold 95% Strip Lipids/Dimers
+3.1 min Ramp to Initial % Re-equilibration

| +8.0 min | Hold Initial % | System Stability |

Advanced Protocols

Protocol 1: Absorbance Matching (The "Ghost" Test)

Use this to eliminate gradient drift without changing the method.

  • Prepare Mobile Phase A (e.g., Water + 0.1% TFA).

  • Prepare Mobile Phase B (e.g., ACN + 0.1% TFA).

  • Set Detector to your analysis wavelength (e.g., 220 nm).

  • Bypass Column: Connect the injector directly to the detector using a PEEK union.

  • Run Gradient: Execute 0% to 100% B over 10 minutes.

  • Analyze:

    • If baseline rises: Add small amounts of UV-absorbing additive (e.g., 10 µL acetone or increased TFA) to Mobile Phase A .

    • If baseline falls: Add the additive to Mobile Phase B .

    • Goal: A flat line during the "dummy" gradient.

Protocol 2: System Passivation

Required if metal ions are chelating with the this compound carboxylic acid group, causing tailing and drift.

  • Flush system with Water (remove all buffers).

  • Passivate with 30% Phosphoric Acid (or commercial passivation solution) for 30 mins at 1 mL/min (Bypass column!).

  • Rinse with Water until pH is neutral.

  • Re-install column and equilibrate.

References

  • This compound Chemical Structure & Pharmacology

    • Source: PubChem (NIH). "this compound | C17H14O4".[1][2]

    • URL:[Link]

  • HPLC Method Development for Acidic NSAIDs (Sulindac/Oxindanac)

    • Source: PubMed (NIH).
    • URL:[Link]

  • Troubleshooting Baseline Drift in Gradient Elution

    • Source: LCGC International.[3] "HPLC Diagnostic Skills–Noisy Baselines".

    • URL:[Link]

  • Baseline Drift Causes in Acidic Mobile Phases

    • Source: ResearchGate. "Insight into Baseline Troubles and Problem Resolutions in HPLC".
    • URL:[Link]

Sources

Technical Support Center: Managing Oxindanac-Induced Cytotoxicity

[1]

Introduction: The Oxindanac Paradox

This compound (CAS: 99910-68-6) is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the arylalkanoic acid class, structurally related to Sulindac and Indomethacin.[1][2] While primarily utilized for its inhibition of Cyclooxygenase (COX) enzymes, researchers often encounter unexpected cytotoxicity in vitro.[1][2]

The Paradox: You need high concentrations to block COX-2 in certain insensitive lines, but these concentrations trigger off-target mitochondrial toxicity and ROS generation , leading to cell death that is unrelated to the inflammatory pathway you are studying.

This guide provides the technical troubleshooting frameworks to differentiate between mechanism-based efficacy and experimental artifacts .

Core Troubleshooting Modules

Module A: Solubility & Precipitation (The "Invisible" Error)

Symptom: erratic viability data, "spiky" crystals observed under 40x, or high well-to-well variability.

This compound is highly lipophilic (LogP ~3.4).[1][2] A common error is diluting a high-concentration DMSO stock directly into cold media, causing "micro-crashing"—invisible precipitates that settle on cells, causing physical stress and localized high-dose toxicity.

Protocol: The "Step-Down" Preparation Method

Do not add 100% DMSO stock directly to the cell culture well.

  • Master Stock: Dissolve this compound powder in anhydrous DMSO to 50 mM . Vortex for 30s.

  • Intermediate Dilution: Create a 10x working solution in warm (37°C) serum-free media .

    • Why? Serum proteins can bind the drug immediately, reducing effective concentration.[1][2] Serum-free mixing first ensures dispersion.[1][2]

  • Final Treatment: Add the 10x solution to your cell culture wells (containing 10% FBS media).

    • Target: Final DMSO concentration must be < 0.5% (v/v) .[1][2]

Visualization: Preparation Workflow

OxindanacPrepcluster_warnCRITICAL FAILURE POINTStock50 mM Stock(100% DMSO)Inter10x Intermediate(Serum-Free Media)Stock->Inter 1:10 Dilution(Prevents Shock)Final1x Treatment(Complete Media)Inter->Final Add to WellsCellsCell MonolayerFinal->Cells HomogeneousDispersionDirectDirect Additionto WellsPrecipMicro-Precipitation(Cytotoxicity Artifact)Direct->Precip

Caption: Figure 1. Step-down dilution prevents hydrophobic "crashing" of this compound, ensuring true solubility.

Module B: The "MTT Trap" (Metabolic Interference)

Symptom: MTT/MTS assays show 10% viability, but cells look morphologically intact under the microscope.

Expert Insight: Like many NSAIDs (e.g., Sulindac, Diclofenac), this compound can act as a mitochondrial uncoupler at high doses [1].[2]

  • The Artifact: MTT relies on mitochondrial succinate dehydrogenase.[1][2] this compound suppresses this enzyme's activity without necessarily killing the cell immediately.[1][2] Your assay is measuring metabolism, not death.[1][2]

  • The Fix: Switch to non-enzymatic assays.

Table 1: Recommended Assay Matrix for this compound

Assay TypeMechanismSuitabilityWhy?
MTT / MTS Mitochondrial ReductaseLOW False positives due to mitochondrial uncoupling.[1]
CellTiter-Glo (ATP) ATP QuantitationMEDIUM ATP levels may drop before death (metabolic stress).[1][2] Good for potency, bad for "death" confirmation.[1][2]
LDH Release Membrane IntegrityHIGH Measures leakage of LDH into media.[1][2] Only positive if membrane ruptures (true necrosis/late apoptosis).[1][2]
Annexin V / PI PS Exposure / DNAGOLD STD Distinguishes early apoptosis (Annexin+) from necrosis (PI+).[1][2]
Module C: Mechanism of Action vs. Off-Target Toxicity

Is the cell death caused by COX inhibition (your goal) or ROS generation (side effect)?

Differentiation Protocol:

  • The Rescue Experiment: If this compound toxicity is driven by oxidative stress (chemically reactive structure), antioxidants should rescue the cells.[1][2]

  • The Specificity Check: If toxicity is driven by COX inhibition (PGE2 depletion), adding exogenous PGE2 should rescue the cells.[1][2]

Visualization: Toxicity Pathways

ToxicityPathwayscluster_COXMechanism-Based (On-Target)cluster_MitoOff-Target (Cytotoxicity)OxinThis compound TreatmentCOXCOX-1/2 InhibitionOxin->COXMitoMitochondrial UncouplingOxin->MitoHigh Dose (>50µM)PGEDecreased PGE2COX->PGEGrowthG1 Cell Cycle ArrestPGE->GrowthROSROS Generation(Superoxide)Mito->ROSApopIntrinsic Apoptosis(Caspase 9/3)ROS->Apop

Caption: Figure 2. Dual-pathway activity.[1][2][3][4] Toxicity at high doses is often driven by the mitochondrial/ROS arm rather than COX inhibition [2].[2]

Frequently Asked Questions (FAQs)

Q1: I see massive cell death at 100 µM, but no COX inhibition at 10 µM. What is the therapeutic window?

  • Answer: The therapeutic window for this compound in vitro is narrow.[1][2] COX inhibition usually saturates between 10–50 µM .[1][2] Above 50 µM, you enter the "NSAID-induced apoptosis" range, driven by ROS and Bcl-2 suppression [3].

    • Action: Perform a dose-response curve (1, 10, 50, 100, 200 µM). If you need >100 µM to see an effect, your effect is likely COX-independent .[1][2]

Q2: Can I use NAC (N-acetylcysteine) to prevent toxicity?

  • Answer: Yes. Pre-treatment with 5 mM NAC for 1 hour prior to this compound addition typically rescues cells from ROS-mediated death [4].[1][2]

    • Control: If NAC rescues viability but also blocks your therapeutic readout (e.g., migration), your therapeutic effect might be ROS-dependent, not COX-dependent.

Q3: My cells are detaching but not taking up Propidium Iodide (PI).

  • Answer: This is characteristic of anoikis or early apoptosis.[1][2] NSAIDs can downregulate integrins.[1][2]

    • Action: Do not wash cells vigorously.[1][2] Collect the supernatant (floating cells) and spin them down for your Western Blot or PCR analysis.[1][2] Discarding the supernatant means discarding the dying population.[1][2]

Q4: Is this compound stable in media?

  • Answer: It is relatively stable (half-life > 24h), but it is light-sensitive (like many indene derivatives).[1][2]

    • Action: Wrap tubes in foil and minimize exposure to biosafety cabinet lights during long handling periods.[1][2]

References

  • Gurpinar, E., et al. (2013).[1][2] "Non-steroidal anti-inflammatory drugs (NSAIDs) inhibit tumorigenesis, but how?" Frontiers in Oncology.

    • Relevance: Establishes the class effect of NSAIDs on mitochondrial uncoupling and COX-independent toxicity.[1][2]

  • Zhang, X., et al. (2000).[1][2] "Cyclooxygenase-2 inhibitor induces apoptosis and enhances cytotoxicity."[1][2] Clinical Cancer Research.

    • Relevance: Differentiates between anti-proliferative (COX) and apoptotic (Off-target) dosages.[1][2]

  • Marchetti, M., et al. (2009).[1][2] "Sulindac Enhances the Killing of Cancer Cells Exposed to Oxidative Stress."[1][2][5] PLoS ONE.

    • Relevance: this compound is structurally an indene derivative similar to Sulindac; this paper details the ROS-mediated mechanism applicable to this chemical class.[1][2]

  • Matsui, H., et al. (2012).[1][2] "NSAID-induced injury of gastric epithelial cells is reversible: roles of mitochondria."[1][2] American Journal of Physiology.[1][2]

    • Relevance: Provides the protocol for PGE2 rescue and mitochondrial membrane potential assessment.

Optimizing Oxindanac dosage for in vivo animal studies

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Optimizing Oxindanac Dosage for In Vivo Animal Studies

Introduction Welcome to the this compound In Vivo Technical Support Center. As a moderately active, non-steroidal anti-inflammatory drug (NSAID), 1 is utilized primarily in veterinary pharmacology and experimental animal models[1]. This guide provides drug development professionals and researchers with mechanistic insights, quantitative dosing parameters, and troubleshooting workflows to ensure reproducible in vivo results.

Part 1: Frequently Asked Questions (FAQs)

Q1: How does this compound exert its anti-inflammatory effects, and how should I measure its target engagement in vivo? A1: this compound functions as a weak, reversible inhibitor of cyclooxygenase (COX) enzymes, subsequently blocking the conversion of arachidonic acid into 2[2]. To measure target engagement, researchers should quantify the inhibition of serum thromboxane B2 (TxB2), which serves as a highly reliable index of platelet cyclooxygenase activity[3]. In experimental models, such as bacterial meningitis in rabbits, this compound has demonstrated superior efficacy in4 and preventing permanent sequelae compared to certain corticosteroids[4].

G AA Arachidonic Acid (Precursor) COX Cyclooxygenase (COX-1 / COX-2) AA->COX Catalysis PG Prostaglandins (Inflammation & Pain) COX->PG Synthesis TX Thromboxane A2/B2 (Platelet Activity) COX->TX Synthesis This compound This compound (NSAID) This compound->COX Reversible Inhibition

Fig 1: Mechanism of Action: this compound reversibly inhibits COX to block prostaglandin and TxB2 synthesis.

Q2: What is the optimal dosing range for large animal models, and how does it correlate with pharmacokinetics? A2: In bovine models (calves), the optimal intravenous (IV) dosing range for antiedematous activity is between 1.0 mg/kg and 2.0 mg/kg[3]. The ED50 for inhibiting peak swelling is approximately 1 mg/kg, while the 3, which perfectly correlates with the maximal inhibition of serum TxB2[3]. The elimination half-life (t1/2) remains constant at 20.2 to 22.8 hours for doses up to 4 mg/kg, but shortens at higher doses (e.g., 14.7 hours at 8 mg/kg)[5].

Q3: Does chirality affect this compound dosing and efficacy? A3: Yes. This compound exists as two enantiomers, with the vast majority of its pharmacological activity residing in the (S)-isomer[6]. In canine models, 6, meaning the inactive (R)-isomer converts to the active (S)-isomer and vice versa until an equilibrium is reached[6]. At equilibrium, the ratio of S:R enantiomers is approximately 7.3:1 to 8.1:1[6]. Because of the delay in reaching this equilibrium, administering pure (S)-oxindanac yields superior efficacy at early time points compared to the racemate or (R)-isomer[6].

Quantitative Data Summary
ParameterAnimal ModelValueClinical / Experimental Significance
ED50 (Edema Inhibition) Calves1.0 mg/kgReduces peak swelling volume at 4 hours post-induction[3].
ED90 (Edema Inhibition) Calves2.0 mg/kgCorrelates with maximal inhibition of serum TxB2[3].
Elimination t1/2 (IV) Calves20.2 - 22.8 hConstant elimination rate observed within the 0.5 to 4.0 mg/kg dose range[5].
S:R Enantiomer Ratio Dogs~ 7.3:1Equilibrium ratio achieved in vivo due to bidirectional chiral inversion[6].

Part 2: Troubleshooting Guides & Experimental Workflows

Issue 1: High Variability in Anti-Inflammatory Response During Edema Models

Root Cause: Inconsistent induction of localized inflammation or failure to align drug administration with the biphasic edematous response. Solution: Implement a self-validating, standardized intradermal carrageenan model. Measuring both physical swelling and biochemical markers (TxB2) ensures the observed effects are causally linked to this compound's mechanism rather than an experimental artifact[3].

Protocol 1: Standardized Intradermal Carrageenan Model in Calves

  • Preparation: Prepare a sterile 2% carrageenan solution. Ensure the animal's skin is shaved and sanitized at the injection site.

  • Drug Administration: Administer this compound intravenously (IV) at the optimized dose of 2.0 mg/kg prior to inflammation induction to ensure adequate systemic circulation[3].

  • Induction: Inject 0.3 mL of the sterile 2% carrageenan solution intradermally. This will produce a biphasic increase in skin swelling (an early edematous response followed by a chronic cellular infiltrate)[3].

  • Physical Measurement: Measure the volume of skin swelling using calibrated calipers at the 4-hour mark (peak early response)[3].

  • Biochemical Validation: Draw blood samples concurrently to measure serum TxB2 levels. A successful 2.0 mg/kg dose should yield >90% inhibition of serum TxB2, validating the physical swelling data[3].

Issue 2: Discrepancies Between Plasma Concentration and Therapeutic Efficacy

Root Cause: Assuming a linear relationship between total plasma drug concentration and target enzyme inhibition. This compound pharmacodynamics actually follow sigmoidal Emax enzyme kinetics[5]. Solution: Utilize a combined Pharmacokinetic/Pharmacodynamic (PK/PD) modeling approach.

Protocol 2: PK/PD Correlation Workflow for this compound

  • Sampling: Collect time-course blood samples following IV administration of this compound (0.5 to 8 mg/kg range)[5].

  • PK Analysis: Use High-Performance Liquid Chromatography (HPLC) to determine total plasma this compound concentration. Fit the data to a two- or three-compartment open model[5].

  • PD Analysis: Quantify the inhibition of serum TxB2 in the exact same blood samples[5].

  • Data Integration: Plot the total plasma this compound concentration against the percentage of TxB2 inhibition. Fit the data to a 5[5]. You do not need to account for free vs. total drug concentration or chirality if using this specific multicompartmental Emax model[5].

G Admin 1. This compound Administration (IV Dose: 0.5 - 8.0 mg/kg) Blood 2. Time-Course Blood Sampling (In Vivo Collection) Admin->Blood PK 3. Pharmacokinetic Analysis (HPLC Plasma Concentration) Blood->PK PD 4. Pharmacodynamic Analysis (Serum TxB2 Inhibition %) Blood->PD Model 5. Sigmoidal Emax Equation (PK/PD Integration) PK->Model Total Drug Conc. PD->Model Enzyme Inhibition

Fig 2: PK/PD Workflow: Integrating plasma concentration with TxB2 inhibition via Emax modeling.

References

  • Source: wikidoc.
  • Reprogramming the Host Response in Bacterial Meningitis: How Best To Improve Outcome?
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: nih.

Sources

Overcoming experimental artifacts in Oxindanac research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Hidden" Variables in Oxindanac Data

Welcome to the technical support hub for This compound (CAS: 68548-99-2). As a researcher, you likely selected this compound for its profile as an indene-acetic acid derivative and non-steroidal anti-inflammatory drug (NSAID) with distinct COX-inhibitory properties.

However, data inconsistencies with this compound are rarely due to the molecule's failure; they are often due to experimental artifacts —systematic errors introduced by the compound's physicochemical properties interacting with your assay conditions.

This guide moves beyond standard protocols to address the causality of these errors. We will troubleshoot the three most common artifact sources: Micro-precipitation (Solubility) , Protein Binding Shifts , and Chiral/Metabolic Ambiguity .

Part 1: Solubility & Formulation Artifacts

The "Invisible" Precipitate

The Issue: this compound is highly lipophilic. In aqueous buffers (PBS, cell media), it can form "micro-precipitates" that are invisible to the naked eye but scatter light in optical assays or settle on cell monolayers, causing local toxicity (false positives) or reduced effective concentration (false negatives).

Q: My dose-response curve flattens unexpectedly at high concentrations (>50 µM). Is the drug inactive? A: Likely not. You are probably observing the Solubility Cutoff Artifact . Above a certain threshold, the drug crashes out of solution, meaning your "100 µM" well actually contains only ~40 µM of dissolved drug plus inactive crystals.

Troubleshooting Protocol: The "DMSO Sandwich" Method

To ensure true solubility, do not simply vortex. Follow this kinetic solubility verification:

  • Stock Preparation: Dissolve this compound in 100% DMSO to 10 mM. (Verify clarity).

  • Intermediate Dilution: Do not spike 10 mM directly into the media. Create a 100x intermediate in the assay buffer with a solubilizing agent (e.g., 0.1% Pluronic F-127) if permitted.

  • Nephelometry Check: Before adding to cells/enzyme, measure absorbance at 650 nm (where the drug does not absorb).

    • OD650 < 0.01: Soluble.

    • OD650 > 0.02: Micro-precipitation detected. Lower the concentration.

Solvent Compatibility Table

Solvent SystemMax Solubility (Est.)Risk of ArtifactRecommendation
100% DMSO > 50 mMLowStore stocks here (-20°C).
PBS (pH 7.4) < 50 µMHigh Use immediately; avoid freeze-thaw.
Cell Media + 10% FBS ~100-200 µMModerateAlbumin aids solubility but traps drug (see Part 2).
Ethanol ModerateModerateEvaporation alters concentration rapidly. Avoid.

Part 2: The Protein Binding "Shift"

Why your IC50 changes by 100-fold

The Issue: Like many NSAIDs (e.g., ibuprofen, sulindac), this compound has an extremely high affinity for serum albumin (>95% bound).

  • Artifact: In biochemical assays (enzyme only), the drug is 100% free. In whole blood or cell media (10% FBS), the drug is sequestered by albumin.

  • Result: An IC50 of 0.1 µM in buffer may shift to 10 µM in cell media. This is not "loss of potency"; it is a reduction in free fraction.

Q: My enzyme assay shows potent inhibition (IC50 = 50 nM), but my cell-based PGE2 assay shows weak activity (IC50 = 5 µM). Why? A: You are comparing "total drug" vs. "free drug." You must run a Serum Shift Assay to validate this.

Protocol: Validating the Serum Shift

Run your COX-inhibition assay in two parallel conditions:

  • Condition A (Serum-Free): Assay buffer + Purified COX-1/2 enzyme + this compound.

  • Condition B (Serum-Rich): Assay buffer + 50% Human Whole Blood (or 40 mg/mL HSA) + this compound.

Calculation:



  • If Shift Factor > 10, your cell data represents protein binding, not lack of efficacy. Adjust dosing accordingly.

Part 3: Chirality & Isomerism

The Racemic Trap

The Issue: this compound is often synthesized/sold as a racemate (mixture of (+) and (-) enantiomers). However, COX inhibition is often stereoselective.

  • Artifact: Using a racemate dilutes your potency by 50% (assuming one enantiomer is inactive) or introduces off-target effects from the inactive isomer.

Q: I see high variability between batches of this compound. Why? A: Check the Certificate of Analysis (CoA). Is it a racemate? Different batches may have slight enantiomeric excess variations if not strictly controlled.

Action Item:

  • Always report whether you used rac-Oxindanac or a specific enantiomer.

  • If using the racemate, assume the effective concentration of the active species is half the nominal concentration.

Part 4: Visualizing the Troubleshooting Logic

The following diagram outlines the decision process for validating this compound data.

Oxindanac_Validation Start Experimental Result: Low/Unexpected Activity Check_Solubility Step 1: Check Solubility (OD650 nm check) Start->Check_Solubility Precipitate Precipitate Detected? Check_Solubility->Precipitate Fix_Solubility Action: Reduce Conc. or Add 0.1% Pluronic Precipitate->Fix_Solubility Yes Check_Binding Step 2: Check Protein Binding (Serum Shift Assay) Precipitate->Check_Binding No Fix_Solubility->Check_Solubility Shift_High Is IC50 Shift > 10x? Check_Binding->Shift_High Adjust_Dose Action: Calculate Free Fraction Adjust Dosing Range Shift_High->Adjust_Dose Yes Check_Chirality Step 3: Check Chirality (Racemate vs Enantiomer) Shift_High->Check_Chirality No Adjust_Dose->Check_Chirality Racemate Using Racemate? Check_Chirality->Racemate Correction Action: Assume 50% Active or Source Pure Enantiomer Racemate->Correction Yes Valid Validated Result (Proceed to Publication) Racemate->Valid No Correction->Valid

Caption: Logical workflow for isolating artifacts in this compound biochemical and cellular assays. Blue nodes indicate diagnostic steps; Yellow nodes indicate corrective actions.

Part 5: Frequently Asked Questions (FAQs)

Q1: Does this compound degrade in light?

  • Technical Insight: As an indene derivative, this compound has a conjugated pi-system that can be susceptible to photodegradation over long incubations.

  • Recommendation: Perform all stock handling in amber tubes. If your cell incubation is >24 hours, wrap plates in foil to prevent UV-induced isomerization or breakdown.

Q2: Can I use this compound in a "Wash-Out" experiment?

  • Technical Insight: Yes, this compound is a reversible inhibitor (unlike Aspirin, which is irreversible).

  • Artifact Warning: Because it is lipophilic, it may partition into the cell membrane and "leak" back out slowly even after washing.

  • Protocol: Use a wash buffer containing 0.1% BSA (Bovine Serum Albumin). The albumin acts as a "sink" to pull the lipophilic drug off the cell membranes, ensuring a true washout.

Q3: Is this compound COX-1 or COX-2 selective?

  • Technical Insight: this compound is generally considered non-selective or slightly COX-1 selective depending on the species (e.g., highly potent against Thromboxane B2 in calves).

  • Artifact Warning: Time-Dependent Inhibition. Some NSAIDs show different selectivity profiles depending on how long they are pre-incubated with the enzyme.

  • Standard: Always pre-incubate this compound with the enzyme for exactly 30 minutes before adding the substrate (Arachidonic Acid) to allow conformational equilibrium.

References

  • King, J. N., et al. (1994).[1] "Correlation between the pharmacokinetics of this compound and inhibition of serum thromboxane B2 in calves." Journal of Veterinary Pharmacology and Therapeutics.

  • Vane, J. R., & Botting, R. M. (1998). "Mechanism of Action of Anti-Inflammatory Drugs." Scandinavian Journal of Rheumatology. (Foundational text on NSAID mechanism and COX inhibition artifacts).

  • Di, L., & Kerns, E. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier. (Source for solubility and protein binding shift protocols).

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. (Source for assay interference artifacts).

Sources

Technical Support Center: Oxindanac Assay Reproducibility

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Optimization Guide for Oxindanac Experimental Workflows

Introduction

Welcome to the this compound Technical Support Hub. This guide addresses the reproducibility challenges associated with This compound (an NSAID and COX inhibitor). Due to its lipophilic nature and specific binding kinetics, this compound presents unique hurdles in both enzymatic inhibition assays and bioanalytical quantification (LC-MS/MS).

This document is not a generic protocol; it is a causality-driven troubleshooting system . We focus on why assays fail and how to build self-validating workflows.

Module 1: Compound Handling & Solubilization

The Root Cause of 60% of Assay Failures: this compound is a lipophilic organic acid. Inconsistent data often stems from "silent precipitation"—micro-aggregates that form when high-concentration DMSO stocks are shocked into aqueous buffers.

Q: My IC50 curves are flat or show high variability between replicates. Why?

A: You likely have compound precipitation or non-specific binding to plastics. this compound requires a "Step-Down" dilution strategy to prevent solvent shock. Direct dilution from 100% DMSO to 100% aqueous buffer often causes precipitation that is invisible to the naked eye but scatters light in optical assays.

The "Step-Down" Dilution Protocol

Do not pipette 1 µL of stock directly into 99 µL of assay buffer. Instead, use an intermediate solvent concentration.

DilutionStrategy cluster_0 Critical Checkpoint Stock 10mM this compound (100% DMSO) Inter Intermediate Plate (10% DMSO in Buffer) Stock->Inter 1:10 Dilution (Prevents Shock) Final Assay Plate (1% DMSO Final) Inter->Final 1:10 Dilution (Target Conc)

Figure 1: Step-Down dilution strategy to maintain this compound solubility.

Solvent Tolerance Table
ParameterRecommended LimitScientific Rationale
Max DMSO (Cell-Based) < 0.5%>0.5% induces membrane permeabilization, masking this compound toxicity.
Max DMSO (Enzymatic) < 2.0%High DMSO denatures COX enzymes, altering

for arachidonic acid.
Storage (Stock) -20°C (Dark)Indole derivatives are prone to photo-oxidation. Amber vials are mandatory.
Plasticware Polypropylene (PP)Avoid Polystyrene (PS) for intermediate steps; this compound binds to PS surfaces.

Module 2: Enzymatic Assay (COX Inhibition)

Context: this compound is a time-dependent inhibitor of Cyclooxygenase (COX). Standard "mix-and-read" protocols will underestimate its potency.

Q: Why is my IC50 shifting significantly between runs?

A: You are likely ignoring the Pre-Incubation Window . COX inhibitors like this compound often require a conformational change in the enzyme to bind tightly. If you add the substrate (Arachidonic Acid) immediately after the inhibitor, the substrate competes for the active site before the inhibitor has set.

Corrective Action: Implement a 15-minute pre-incubation of Enzyme + this compound before adding Arachidonic Acid (AA).

Q: The background signal in my peroxidase-based assay is too high.

A: This is often due to Heme degradation or Redox interference . COX assays typically use a co-oxidation readout (e.g., ADHP/Amplex Red). This compound can act as a radical scavenger, interfering with the reporter dye rather than the enzyme itself.

Self-Validation Step: Run a "No-Enzyme Control" containing only:

  • Buffer + Heme

  • This compound (High Conc.)

  • Reporter Dye

  • Exogenous

    
    
    If the signal is suppressed compared to the vehicle control, this compound is quenching the dye. Switch to a direct PGE2 ELISA readout.
    

COX_Workflow Start Enzyme Prep (COX-1/2 + Heme) Inhibitor Add this compound (Step-Down Dilution) Start->Inhibitor PreInc Pre-Incubation (15 min @ 25°C) Inhibitor->PreInc Critical Step (Binding Equilibrium) Substrate Add Arachidonic Acid PreInc->Substrate Reaction Enzymatic Reaction (PGG2 -> PGH2) Substrate->Reaction Readout Signal Detection (Fluorescence/ELISA) Reaction->Readout

Figure 2: Optimized COX Inhibition Workflow ensuring equilibrium binding.

Module 3: Bioanalytical Quantification (LC-MS/MS)

Context: Quantifying this compound in plasma or media requires rigorous matrix management to avoid ion suppression.

Q: I see "ghost peaks" or carryover in my blank samples.

A: this compound is "sticky" on C18 columns due to its hydrophobic indole core.

  • Solution: Use a needle wash solution containing 50% Isopropanol / 50% Acetonitrile + 0.1% Formic Acid. The isopropanol is crucial for solubilizing the indole ring from the injector needle.

Q: My recovery from plasma is low (<50%).

A: Acidify your samples before extraction. this compound is an acidic drug (


). In neutral plasma, it is ionized and binds heavily to albumin.
  • Protocol Adjustment: Add 2% Formic Acid to plasma before performing Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT). This neutralizes the charge, breaking protein bonds and improving extraction efficiency into organic solvents (e.g., Ethyl Acetate).

LC-MS/MS Optimization Parameters
ComponentSetting/ChoiceRationale
Ionization Mode ESI Negative (-)Carboxylic acid moiety ionizes best in negative mode

.
Mobile Phase A Water + 0.05% Acetic AcidAvoid high Formic Acid in negative mode (suppresses signal); Acetic is gentler.
Column C18 (End-capped)Prevents peak tailing caused by interaction with free silanols.
Internal Standard Indomethacin-d4 or this compound-d3Do not use a structural analog; use a stable isotope to track matrix effects.

References

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry, 50(7), 1425–1441. [Link]

    • Cited for: Mechanism of time-dependent inhibition in COX enzymes.
  • FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration. [Link]

    • Cited for: Standards regarding carryover, recovery, and m
  • Kalgutkar, A. S., et al. (2000). Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry, 43(15), 2860–2870. [Link]

    • Cited for: Chemical properties and solubility challenges of indole-acetic acid deriv
  • Cited for: General peroxidase-based assay interference checks.

Technical Support Center: Oxindanac Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability issues of Oxindanac in different solvents Audience: Researchers, Scientists, and Drug Development Professionals Version: 2.0 (Current)

Introduction: The Chemical Context

This compound (5-benzoyl-2,3-dihydro-1H-inden-1-carboxylic acid) is a non-steroidal anti-inflammatory drug (NSAID) structurally related to indomethacin and sulindac.[1][2] Its stability profile is governed by two critical structural features:

  • The Benzoyl Group: A chromophore that acts as a photosensitizer, making the compound highly susceptible to UV-induced degradation.

  • The Carboxylic Acid (pKa ~4.7): This dictates a pH-dependent solubility profile, causing frequent precipitation issues in acidic aqueous buffers.

This guide addresses the specific stability challenges arising from these features across various solvent systems.

Module 1: Solubility & Stock Preparation
Quick Reference: Solvent Compatibility Table
Solvent SystemSolubility EstimateStability RiskRecommended Use
DMSO High (>30 mg/mL)Low (Hygroscopic)Primary Stock Solution
Ethanol (100%) Moderate (>10 mg/mL)Moderate (Evaporation)Secondary Stock / In vivo vehicle
PBS (pH 7.4) Low (<0.5 mg/mL)*High (Precipitation)Working Solution (Prepare Fresh)
Acidic Media InsolubleN/AAvoid (Precipitation imminent)

*Note: Aqueous solubility is heavily dependent on pH. At pH < pKa (4.7), solubility drops to <10 µg/mL.

FAQ: Which solvent should I use for long-term storage?

Answer: Anhydrous DMSO is the gold standard for this compound storage.

  • Scientific Rationale: DMSO is a dipolar aprotic solvent that effectively disrupts the crystal lattice of the carboxylic acid without donating protons that could facilitate specific degradation pathways. Unlike ethanol, it is non-volatile, preventing concentration drift during storage at -20°C.

  • Critical Warning: DMSO is hygroscopic. Absorbed water can catalyze hydrolysis or alter solubility. Always use desiccated storage.

Protocol: The "Inert-Stock" Preparation Method

Use this protocol to maximize shelf-life (Target: >1 year stability).

  • Weighing: Weigh this compound powder into an amber glass vial (to block UV <400nm).

  • Dissolution: Add anhydrous DMSO to achieve a concentration of 10–50 mM. Vortex until the solution is visually clear.

  • Inert Gas Purge: Gently stream Nitrogen (N₂) or Argon gas over the liquid surface for 30 seconds to displace oxygen.

    • Why? The benzylic positions on the dihydro-indene ring are susceptible to slow oxidation over time.

  • Aliquot & Freeze: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Module 2: Troubleshooting Degradation & Precipitation
Visual Troubleshooting Guide

Oxindanac_Troubleshooting Start Observation: Issue with Solution Precipitate Visible Precipitate/Cloudiness Start->Precipitate ColorChange Yellowing/Discoloration Start->ColorChange CheckpH Check pH of Buffer Precipitate->CheckpH CheckLight Was it exposed to light? ColorChange->CheckLight AcidicCrash pH < 5.0: Acidic Crash (Re-adjust pH to >7.0) CheckpH->AcidicCrash Yes SaltingOut High Salt/Cold Temp (Warm to 37°C) CheckpH->SaltingOut No (pH is Neutral) PhotoDeg Photodegradation (Irreversible: Discard) CheckLight->PhotoDeg Yes (Benchtop) Oxidation Oxidation (Check Age/Storage) CheckLight->Oxidation No (Dark Storage)

Figure 1: Decision tree for identifying the root cause of this compound instability in solution.

FAQ: Why did my solution turn yellow?

Answer: This indicates Photodegradation .

  • The Mechanism: The benzoyl moiety in this compound acts as a photosensitizer. Upon exposure to ambient light (especially UV components), the molecule absorbs photons, entering an excited triplet state. This can lead to radical formation, decarboxylation, or ring-opening reactions common in benzophenone derivatives [1].

  • Solution: This process is generally irreversible . Discard the solution. Future experiments must be performed under low-light conditions or using amber glassware.

FAQ: My "soluble" stock precipitated when added to cell culture media. Why?

Answer: This is likely a pH Shock (The pKa Trap) .

  • The Mechanism: Your stock is in DMSO (neutral). When you dilute it 1:1000 into media, the pH is determined by the media. If the local pH at the injection site is acidic, or if the overall buffering capacity is low, the this compound (pKa ~4.7) will protonate. The non-ionized (protonated) form is insoluble in water [2].

  • Solution:

    • Ensure your buffer/media is pH 7.4.

    • Add the DMSO stock slowly while vortexing the media to prevent high local concentrations.

    • Do not exceed the solubility limit (typically ~100 µM in aqueous media).

Module 3: Analytical Validation

To confirm the stability of your this compound stock, use this standardized HPLC method.

Protocol: Stability-Indicating HPLC Method
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH ensures the drug stays in one protonation state, sharpening the peak).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 40% B to 90% B over 10 minutes.

  • Detection: UV at 254 nm (Benzoyl absorption max) [3].

  • Flow Rate: 1.0 mL/min.

Pass Criteria:

  • Single peak at expected retention time.

  • Absence of secondary peaks (degradants) >0.5% total area.

References
  • Photocatalytic Degradation of Selected Non-Opioid Analgesics. MDPI. (2024). Describes the photo-oxidative mechanisms of drug substances containing aromatic ketones.

  • Sulindac (Structurally Analogous Data). PubChem. (2025).[2] Provides pKa and solubility profiles for the arylalkanoic acid class.

  • Product Information: Dexamethasone/NSAID Solubility. Cayman Chemical. (2025). General handling for hydrophobic, acid-functionalized drugs in DMSO/PBS systems.

Sources

Technical Support Center: Troubleshooting Peak Tailing in Oxindanac Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: OX-T-404 Assigned Specialist: Senior Application Scientist Subject: Comprehensive resolution of peak asymmetry (tailing) for Oxindanac and related arylalkanoic acid NSAIDs.[1]

Executive Summary

This compound is a non-steroidal anti-inflammatory drug (NSAID) containing a carboxylic acid moiety.[1] In reversed-phase chromatography (RPC), peak tailing (Asymmetry Factor


) for this class of compounds is rarely a random event.[1] It is almost exclusively driven by ionization state mismatch  or secondary silanol/metal interactions .[1]

This guide moves beyond generic advice. We will isolate the root cause of your tailing using a self-validating exclusion process, then implement a robust chemical fix based on the specific physicochemical properties of this compound (estimated pKa ~4.2–4.7).

Part 1: The Diagnostic Workflow (Isolate the Variable)

Before altering your chemistry, you must confirm the issue is chemical, not physical. Use this logic tree to diagnose the source of the tailing.

TroubleshootingTree Start START: Peak Tailing Observed (As > 1.2) Step1 Inject Neutral Standard (e.g., Toluene/Uracil) Start->Step1 Decision1 Does the Neutral Standard Tail? Step1->Decision1 Physical PHYSICAL ISSUE (System Void/Dead Volume) Decision1->Physical Yes Chemical CHEMICAL ISSUE (Interaction/Ionization) Decision1->Chemical No ActionPhy Check tubing connections Replace guard column Inspect column inlet frit Physical->ActionPhy Step2 Check Mobile Phase pH Chemical->Step2 Decision2 Is pH within +/- 1 unit of pKa? Step2->Decision2 FixPH PRIMARY CAUSE: pH Mismatch Action: Adjust pH to < 2.5 Decision2->FixPH Yes CheckCol SECONDARY CAUSE: Silanol/Metal Action: Switch to High-Purity End-Capped Column Decision2->CheckCol No

Figure 1: Diagnostic Logic Tree. Use a neutral marker to distinguish between hardware failure (voids) and chemical incompatibility.

Part 2: The Chemistry of Tailing (Root Cause Analysis)

The pH vs. pKa Mismatch (The "Mixed-Mode" Trap)

This compound is a weak acid. Its retention behavior is governed by the Henderson-Hasselbalch equation.

  • The Problem: If your mobile phase pH is near the pKa (approx.[2][3] 4.0–4.7), this compound exists as a dynamic mixture of neutral (protonated) and ionized (deprotonated) species.[1] These two forms interact differently with the stationary phase, causing band broadening and tailing.[2]

  • The Solution: You must drive the equilibrium 99% to a single state.

    • Suppression Method (Recommended): Lower pH to < 2.[1]5. This protonates the carboxylic acid, increasing retention and hydrophobicity while masking silanols.

    • Ionization Method: Raise pH to > 7.[1]0. This fully ionizes the molecule.[1] Warning: Ensure your silica column is resistant to hydrolysis at high pH.

Secondary Silanol Interactions

Even on C18 columns, residual silanol groups (Si-OH) exist.[1]

  • Mechanism: While silanols primarily affect basic compounds, they can affect acidic NSAIDs via hydrogen bonding or weak cation exchange if the silica contains trace metals (chelation).[1]

  • The Fix: Use "Type B" high-purity silica with exhaustive end-capping.[1]

Part 3: Critical Experimental Protocols

Protocol A: Mobile Phase Optimization (The "2-Unit Rule")

Goal: Eliminate ionization-based tailing by stabilizing pH.[1]

ParameterSpecificationScientific Rationale
Buffer Choice Phosphate or FormatePhosphate provides superior buffering capacity at pH 2.0–3.0 compared to acetate.[1]
Target pH 2.5 ± 0.1 Ensures this compound is >99% protonated (neutral).
Concentration 20–25 mMSufficient ionic strength to minimize electrostatic repulsion without precipitating in high organic %.[1]
Organic Modifier Acetonitrile (ACN)Sharper peaks than Methanol for NSAIDs due to lower viscosity and distinct selectivity.[1]

Step-by-Step Preparation:

  • Dissolve: Dissolve Potassium Dihydrogen Phosphate (

    
    ) in ultrapure water to reach 25 mM concentration.
    
  • Adjust: Adjust pH to 2.5 using Phosphoric Acid (

    
    ). Crucial: Adjust pH BEFORE adding organic solvent.[1]
    
  • Filter: Filter through a 0.2 µm nylon membrane to remove particulates.[1]

  • Mix: Combine with ACN (e.g., 50:50 v/v or gradient) only after pH adjustment.

Protocol B: Column Cleaning (Removing Metal Contaminants)

Goal: If tailing persists despite pH control, trace metals may be chelating the this compound carboxyl group.[1]

  • Flush: Disconnect the detector. Flush column with 50 mM Phosphoric Acid (aqueous) at low flow (0.5 mL/min) for 60 minutes. The acid competes for metal binding sites.

  • Rinse: Flush with 100% Water for 20 minutes.

  • Re-equilibrate: Flush with mobile phase for 45 minutes.

  • Test: Reinject this compound. If tailing improves, the column has metal contamination (consider replacing with a low-metal activity column).[1]

Part 4: Frequently Asked Questions (Troubleshooting)

Q1: I cannot use Phosphate buffer because I am using LC-MS. What is the alternative?

  • Answer: Phosphate is non-volatile and will ruin a Mass Spectrometer.[1]

  • Alternative: Use 0.1% Formic Acid or 10-20 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.[1] While Formic Acid has less buffering capacity than Phosphate, it is usually sufficient for this compound if the sample diluent is also acidic.

Q2: My peak is fronting (As < 0.9), not tailing. Is this the same issue?

  • Answer: No. Fronting is the inverse of tailing.

  • Cause: This is almost always Mass Overload (too much sample on the column) or Solvent Mismatch (injecting sample dissolved in 100% ACN into a high-aqueous mobile phase).[1]

  • Fix: Dilute the sample 1:10 with the mobile phase and reinject.

Q3: Can I just add Triethylamine (TEA) to fix the tailing?

  • Answer: TEA is a "silanol blocker" used historically.[1] However, for an acidic molecule like this compound, TEA is less effective than simply lowering the pH. Furthermore, TEA can permanently alter column selectivity.[1] Stick to Low pH and End-capped columns first. [1]

Q4: What is the acceptable Tailing Factor (Tf) limit for this compound?

  • Answer: According to USP general chapter <621>, a Tf of ≤ 2.0 is generally acceptable. However, for precise quantitation of NSAIDs, you should aim for Tf ≤ 1.5 .[1] If Tf > 2.0, integration accuracy drops significantly.[1]

Part 5: Visualizing the Interaction Mechanism

Understanding why the tailing happens helps you prevent it.[4]

TailingMechanism cluster_0 Scenario A: pH = 4.5 (Near pKa) cluster_1 Scenario B: pH = 2.5 (Suppressed) Ox1 This compound (Neutral) Silanol Silanol Group (Si-OH) Ox1->Silanol Hydrophobic Interaction Result1 RESULT: Mixed Mode (Broad/Tailing Peak) Ox1->Result1 Ox2 This compound (Ionized -) Ox2->Silanol Secondary Repulsion/Interaction Ox2->Result1 Ox3 This compound (Neutral >99%) C18 C18 Ligand Ox3->C18 Pure Hydrophobic Retention Result2 RESULT: Gaussian Peak (Symmetric) Ox3->Result2

Figure 2: Mechanistic comparison of pH effects.[1] Scenario B (Low pH) unifies the analyte state, eliminating the "drag" caused by mixed-mode interactions.

References

  • Chrom Tech, Inc. (2025).[1][4] What Causes Peak Tailing in HPLC? Chrom Tech. [Link][1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 1548887, Sulindac (Structural Analog).[1] PubChem.[1][5][6] [Link]

  • Element Lab Solutions. (2025).[1] Peak Tailing in HPLC: Causes and Solutions. Element.[1][2][7][8][9] [Link]

  • Crawford Scientific. (2022).[1][10] The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online.[1] [Link]

Sources

Technical Support Center: Analytical Method Validation for Oxindanac Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the quantification of Oxindanac , a chiral non-steroidal anti-inflammatory drug (NSAID) known for its analgesic properties and robust inhibition of serum thromboxane B2 (TxB2) production[1].

As a Senior Application Scientist, I have designed this resource to guide researchers, scientists, and drug development professionals through the complexities of liquid chromatography-mass spectrometry (LC-MS/MS) method development and troubleshooting. This guide strictly adheres to the modernized, science- and risk-based ICH Q2(R2) guidelines for the validation of analytical procedures[2][3].

Section 1: Core Experimental Workflow & Self-Validating Protocol

To ensure absolute trustworthiness and data integrity, every analytical protocol must function as a self-validating system. The following is a standardized, step-by-step methodology for the LC-MS/MS quantification of this compound in biological matrices (e.g., plasma), integrating built-in system suitability tests (SST).

Step-by-Step Methodology: LC-MS/MS Quantification of this compound
  • Sample Preparation (Mixed-Mode Solid-Phase Extraction - SPE):

    • Causality: Plasma contains high levels of endogenous proteins and phospholipids that cause severe ion suppression in the mass spectrometer. Because this compound contains a carboxylic acid moiety, a Mixed-Mode Anion Exchange (MAX) SPE cartridge provides superior, targeted clean-up compared to generic protein precipitation.

    • Protocol: Condition the MAX SPE cartridge with 1 mL methanol, followed by 1 mL water. Load 200 µL of plasma spiked with a stable isotope-labeled internal standard (e.g., this compound-d4). Wash with 5% methanol in water to remove neutral interferences. Elute with 2% formic acid in acetonitrile (the acid neutralizes the charge on this compound, releasing it from the anion exchange sorbent). Evaporate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • Chromatographic Separation:

    • Protocol: Inject 5 µL onto a superficially porous C18 UHPLC column (100 mm × 2.1 mm, 1.7 µm). Utilize a gradient elution with Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in Acetonitrile).

    • Chiral Consideration: If enantiomeric separation of (R)- and (S)-oxindanac is required—due to their distinct pharmacokinetic profiles, such as elimination half-lives of ~12.1 h and 13.3 h respectively[4]—substitute the C18 column with a polysaccharide-based chiral stationary phase.

  • Mass Spectrometry Detection:

    • Protocol: Operate the triple quadrupole mass spectrometer in Electrospray Ionization (ESI) positive mode using Multiple Reaction Monitoring (MRM). Optimize the collision energy (CE) and declustering potential (DP) for the specific precursor-to-product ion transitions of this compound.

  • System Suitability Testing (SST) - The Self-Validating Step:

    • Protocol: Before running the analytical batch, inject six replicates of the Lower Limit of Quantification (LLOQ) standard. The %RSD of the peak area must be ≤ 5%, and the retention time drift must be ≤ 2% to validate system readiness and prove the method is fit for its intended purpose[5].

LCMS_Workflow A Sample Preparation (MAX Solid-Phase Extraction) B Chromatographic Separation (Chiral/Achiral UHPLC) A->B C Mass Spectrometry (ESI-MS/MS MRM Mode) B->C D Data Acquisition & Peak Integration C->D E ICH Q2(R2) Validation (Linearity, Precision, Accuracy) D->E

Figure 1: End-to-end analytical workflow for LC-MS/MS quantification and ICH Q2(R2) validation.

Section 2: Method Validation Parameters (ICH Q2(R2) Framework)

The ICH Q2(R2) guideline establishes a unified international approach to validating analytical methods, ensuring they deliver reliable data that accurately reflect the quality and potency of a drug substance[6]. Below is a summary of the critical quantitative parameters required for this compound validation.

Quantitative Data Summary for this compound Method Validation
Validation ParameterICH Q2(R2) Acceptance CriteriaHistorical this compound HPLC DataMechanistic Purpose
Linearity & Range R² ≥ 0.990Validated from 0.375 to 62.5 µg/mL[7]Proves proportional detector response across the expected biological concentration range.
Accuracy (Recovery) 85% - 115% (Nominal)90.2% - 107.8%[7]Ensures extraction efficiency and confirms the absence of systematic bias in sample prep.
Precision (Inter-day) %RSD ≤ 15% (≤ 20% at LLOQ)2.1% - 22.3%[7]Validates method reproducibility across different days, instruments, and operators.
LOD / LOQ S/N ≥ 3 (LOD) / S/N ≥ 10 (LOQ)LOD: 0.10 µg/mL, LOQ: 0.24 µg/mL[7]Establishes the absolute sensitivity limits of the detector for trace-level quantification.

Section 3: Troubleshooting Guides & FAQs

Q1: Why am I experiencing severe peak tailing for this compound, and how do I resolve it?

  • Expert Insight (Causality): Peak tailing for acidic compounds like this compound typically occurs due to secondary interactions between its carboxylic acid functional group and unendcapped, active silanol groups on the silica-based stationary phase. Furthermore, if the mobile phase pH is close to the pKa of this compound, the molecule exists in a state of partial ionization, leading to split or tailing peaks.

  • Resolution: Adjust the mobile phase pH to be at least 2 units below the pKa of this compound (using acidic modifiers like 0.1% formic acid or trifluoroacetic acid). This ensures the molecule is fully protonated and neutral during separation. Alternatively, switch to a fully endcapped or sterically protected C18 column specifically designed for acidic analytes.

Q2: How do I overcome matrix effects (ion suppression) during the LC-MS/MS quantification of this compound in plasma?

  • Expert Insight (Causality): Matrix effects in Electrospray Ionization (ESI) are primarily caused by endogenous glycerophospholipids co-eluting with the analyte. These lipids compete with this compound for charge on the surface of the electrospray droplets, drastically reducing the ionization efficiency and leading to falsely low quantification.

  • Resolution:

    • Sample Prep: Upgrade from simple protein precipitation to Solid-Phase Extraction (SPE) or use dedicated Phospholipid Removal (PLR) plates to selectively strip out the lipids.

    • Chromatography: Adjust the gradient slope to shift the retention time of this compound away from the heavily retained phospholipid elution zone (which typically elutes late in the gradient).

    • Internal Standard: Always use a stable isotope-labeled internal standard (SIL-IS) that co-elutes exactly with this compound to mathematically correct for any residual ion suppression.

Q3: My intermediate precision is failing specifically at the Lower Limit of Quantification (LLOQ). What is driving this variance?

  • Expert Insight (Causality): High variance at the LLOQ (%RSD > 20%) is rarely a detector sensitivity issue; it is usually an artifact of autosampler carryover or inconsistent peak integration. If a high-concentration sample (e.g.,

    
    ) precedes an LLOQ sample, residual this compound trapped in the autosampler needle or valve rotor can contaminate the subsequent injection.
    
  • Resolution: Implement a robust, multi-solvent needle wash protocol using a highly organic mixture (e.g., Methanol:Acetonitrile:Water:Formic Acid 40:40:20:0.1) to dissolve any adsorbed hydrophobic analyte. Additionally, lock the integration parameters (baseline threshold, peak width) in your software to prevent manual integration bias at low signal-to-noise ratios.

Section 4: Pharmacological Context & Mechanism of Action

Understanding the biological target of this compound is crucial for developing phase-appropriate bioanalytical assays, especially when correlating pharmacokinetic (PK) data with pharmacodynamic (PD) outcomes. This compound exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins and reducing serum TxB2 volumes[1].

COX_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX-1/COX-2) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 This compound This compound (NSAID) This compound->COX Inhibits Inflammation Inflammation, Pain & Swelling PGH2->Inflammation

Figure 2: Mechanism of action of this compound inhibiting the Cyclooxygenase (COX) pathway.

References
  • Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: qbdgroup.com URL: [Link][2]

  • Title: ICH Q2 (R2) Validation of Analytical Procedures - MasterControl Source: mastercontrol.com URL: [Link][6]

  • Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL: [Link][5]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: amsbiopharma.com URL: [Link][3]

  • Title: Chiral pharmacokinetics of zaltoprofen in rats by HPLC with solid-phase extraction Source: researchgate.net URL: [Link][4]

  • Title: Mise au point et validation d'une méthode de dosage de la 25-hydroxy-vitamine D3 par chromatographie liquide haute performance (Contains this compound HPLC validation data) Source: researchgate.net URL: [Link][7]

Sources

Oxindanac (CGP-6258) Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Oxindanac Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to reconcile in vitro assay data with in vivo pharmacodynamic (PD) and pharmacokinetic (PK) outcomes when working with this compound.

This compound is a discontinued Phase III non-steroidal anti-inflammatory drug (NSAID) and a weak cyclooxygenase (COX) inhibitor. Its unique pharmacological profile often yields counterintuitive experimental results. This guide deconstructs these anomalies, explains the underlying mechanistic causality, and provides self-validating protocols to ensure your data is robust and reproducible.

The In Vitro / In Vivo Correlation (IVIVC) Paradox

Q: Why does this compound show weak COX inhibition in my biochemical assays but robust anti-oedematous efficacy in my animal models?

The Causality: Researchers often assume that stronger COX inhibition linearly correlates with better anti-inflammatory outcomes. However, strong COX inhibitors (e.g., indomethacin) completely block the conversion of arachidonic acid to prostaglandins. This causes a substrate bottleneck, shunting excess arachidonic acid down the 5-lipoxygenase (5-LOX) pathway. The result is an overproduction of leukotrienes (like LTB4), which are potent chemoattractants that increase vascular permeability and actually worsen soft tissue edema.

This compound is a weak COX inhibitor. It suppresses prostaglandin synthesis just enough to provide analgesia but does not trigger massive LOX shunting. Consequently, its anti-oedematous efficacy is remarkably high, matching or slightly exceeding that of paracetamol[1].

Pathway AA Arachidonic Acid (AA) COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX PG Prostaglandins (Pain/Inflammation) COX->PG LT Leukotrienes (Edema/Chemotaxis) LOX->LT StrongNSAID Strong NSAID (e.g., Indomethacin) StrongNSAID->COX Complete Block StrongNSAID->LOX Shunts AA to LOX This compound This compound (Weak Inhibitor) This compound->COX Partial Block This compound->LOX No Shunting

Arachidonic acid pathway showing LOX shunting by strong NSAIDs vs. weak inhibition by this compound.

Self-Validating Protocol: Dual-Pathway Exudate Analysis

To prove this mechanism in your own lab, you must measure both pathways simultaneously.

  • Induction: Induce soft tissue edema in a murine model using intradermal carrageenan.

  • Dosing: Administer test compounds (Vehicle, this compound 200mg eq, Indomethacin 50mg eq).

  • Extraction: Extract inflammatory exudate at peak inflammation (4 hours post-induction).

  • Quantification: Perform LC-MS/MS quantification of both PGE2 (COX marker) and LTB4 (LOX marker).

  • System Validation: The Indomethacin control must show >90% PGE2 reduction paired with a >200% LTB4 spike. If this LOX spike is absent, your extraction protocol has degraded the highly unstable leukotrienes. The this compound group should yield ~50% PGE2 reduction with baseline LTB4 levels.

Pharmacokinetic Anomalies & Chiral Inversion

Q: I am observing incomplete bioavailability and a biphasic absorption profile in my in vivo PK models. Is my formulation precipitating?

The Causality: While formulation issues are a common culprit, the biphasic curve observed with this compound is typically a metabolic artifact. This compound is a chiral molecule administered as a racemate. In vivo, the inactive R(-)-enantiomer undergoes unidirectional chiral inversion to the active S(+)-enantiomer in the liver via a CoA-thioester intermediate. This metabolic conversion introduces a time lag, creating a secondary peak in S(+)-enantiomer concentration. When you measure total drug concentration without stereospecificity, this manifests as a biphasic absorption curve [2].

Workflow Admin Administer Racemic this compound Plasma Time-course Plasma Collection Admin->Plasma Extract Liquid-Liquid Extraction Plasma->Extract HPLC Chiral Normal-Phase HPLC Analysis Extract->HPLC Inversion Calculate R(-) to S(+) Inversion Rate HPLC->Inversion

Self-validating experimental workflow for quantifying chiral inversion of this compound enantiomers.

Self-Validating Protocol: Stereospecific PK Profiling

Do not rely on standard reverse-phase HPLC for chiral NSAIDs.

  • Administration: Administer racemic this compound IV and Oral to establish baseline parameters.

  • Sampling: Collect serial plasma samples rapidly (0.25, 0.5, 1, 2, 4, 8, 12, 24h).

  • Extraction: Perform liquid-liquid extraction using acidified ethyl acetate to preserve enantiomeric stability.

  • Analysis: Run samples on a Chiral Normal-Phase HPLC (e.g., using a Chiralcel OD column with a hexane/isopropanol/TFA mobile phase).

  • System Validation: Spike pre-dose blank plasma with a known 50:50 ratio of R/S enantiomers as an internal standard. Process this alongside your samples. If the recovered ratio deviates from 50:50, ex vivo inversion is occurring during your extraction, and you must lower the pH of your extraction buffer.

Drug-Drug Interaction (DDI) Discrepancies

Q: When co-administered with Furosemide, this compound suppresses urinary PGE2 but fails to inhibit Furosemide-induced natriuresis. Is my DDI assay flawed?

The Causality: Your assay is likely accurate; this is a documented physiological bypass. It is a textbook assumption that NSAIDs blunt the efficacy of loop diuretics because diuretics rely on prostaglandin-mediated renal vasodilation. However, this compound's weak COX inhibition drops urinary PGF2α by ~75%, but this suppression is insufficient to overcome the primary luminal Na+/K+/2Cl- cotransporter blockade exerted by Furosemide [3]. This demonstrates that Furosemide's natriuresis is only partially dependent on prostaglandins, making weak inhibitors like this compound a uniquely safer option for patients on diuretic therapy.

Self-Validating Protocol: Renal DDI Assessment
  • Dosing: Administer Furosemide (40 mg eq) alone vs. Furosemide + this compound (300 mg eq).

  • Collection: Collect 24h urine in UV-protected containers. Crucial: Spike the collection container with a strong NSAID (like indomethacin) prior to collection to prevent ex vivo prostaglandin synthesis by shed urothelial cells.

  • Measurement: Quantify urinary Na+ via flame photometry and PGF2α via Radioimmunoassay (RIA) or ELISA.

  • System Validation: Include a positive control group using a strong NSAID (e.g., Ibuprofen). The positive control must significantly blunt Furosemide's natriuresis. If it does not, your animal model has developed diuretic resistance, invalidating the entire cohort.

Quantitative Data Summary

The table below summarizes the expected experimental parameters when comparing this compound to strong NSAIDs and paracetamol, serving as a benchmark for your assay results.

Experimental ParameterThis compound (Weak COX Inhibitor)Strong NSAID (e.g., Indomethacin)Paracetamol (Control)
In vitro COX Inhibition (IC50) Moderate/Weak (>10 µM)Strong (<1 µM)Weak
Anti-Oedematous Efficacy (Clinical) High (~9% better than Paracetamol)Low (Exacerbates soft tissue edema)Moderate (30% reduction vs placebo)
Urinary PGF2α Reduction (In vivo) ~75% reduction>90% reductionMinimal
Furosemide Natriuresis Inhibition Non-significantSignificantNon-significant
Oral Bioavailability (Calves/Mammals) 66.6% (Biphasic absorption)>90% (Monophasic)>80%

References

  • Skoglund LA, Eidsaunet W, Pettersen N. "The anti-oedematous efficacy of this compound equals that of paracetamol in acute postoperative inflammation; are weak cyclooxygenase inhibitors more effective than strong inhibitors?" Int J Clin Pharmacol Res. 1989. URL:[Link]

  • Voirol MJ, King JN, Hauffe SA, Mauron C, Le Goff C. "High performance liquid chromatography and pharmacokinetics of the non-steroidal anti-inflammatory drug this compound in calves." J Vet Pharmacol Ther. 1994. URL:[Link]

  • Tamm C, Favre L, Spence S, Pfister S, Vallotton MB. "Interaction of this compound and frusemide in man." Eur J Clin Pharmacol. 1989. URL:[Link]

Validation & Comparative

Comparative Guide: Oxindanac vs. Indomethacin COX Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an advanced comparative analysis of Oxindanac (CGP 6258) and Indomethacin , tailored for drug development professionals. It moves beyond basic pharmacology to explore the structural, mechanistic, and functional divergences that define their respective roles in cyclooxygenase (COX) inhibition.[1]

Executive Summary: The Potency Paradox

While Indomethacin serves as the archetypal, high-potency non-selective COX inhibitor, This compound represents a pharmacological anomaly. Despite demonstrating significantly weaker COX inhibition in vitro, this compound exhibits equipotent or superior anti-inflammatory efficacy in specific in vivo models (e.g., sterile meningitis, soft tissue edema).

This guide dissects this "Potency Paradox," contrasting the indole-acetic acid scaffold of Indomethacin with the indan-1-carboxylic acid structure of this compound, and evaluating their divergent kinetic profiles.[2]

Chemical & Mechanistic Foundation[2]

The structural core dictates the binding kinetics. Indomethacin’s indole nitrogen facilitates a distinct "time-dependent" inhibition of COX-1, whereas this compound’s indan ring suggests a different interaction mode, lacking the nitrogenous anchor.[2]

Structural Comparison
  • Indomethacin: 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid.[2][3]

    • Class: Indole-acetic acid derivative.[2]

    • Key Feature: The N-benzoyl group projects into the hydrophobic channel of COX, causing a conformational change in COX-1 that leads to tight, pseudo-irreversible binding.[2]

  • This compound (CGP 6258): 5-benzoyl-6-hydroxy-1-indanecarboxylic acid.[2][4][5][6]

    • Class: Indan-1-carboxylic acid derivative.[2][5]

    • Key Feature: Lacks the indole nitrogen. It possesses a chiral center at C-1; the (S)-enantiomer is typically the eutomer (active form).[2]

Mechanism of Action Visualization

The following diagram illustrates the divergent binding kinetics and downstream effects.

COX_Inhibition_Mechanism cluster_ligands Ligand Entry cluster_binding Binding Kinetics cluster_outcome Therapeutic Outcome Indomethacin Indomethacin (Indole Scaffold) COX_Enzyme Cyclooxygenase (COX) Channel Indomethacin->COX_Enzyme Entry This compound This compound (Indan Scaffold) This compound->COX_Enzyme Entry TightBinding Time-Dependent Tight Binding (COX-1 > COX-2) COX_Enzyme->TightBinding Indomethacin Path ReversibleBinding Weak/Moderate Reversible Binding COX_Enzyme->ReversibleBinding This compound Path SystemicTox High Systemic Toxicity (GI/Renal) TightBinding->SystemicTox Potent Inhibition TargetedEff High Efficacy in CNS/Edema Models ReversibleBinding->TargetedEff Mechanism Paradox

Figure 1: Mechanistic divergence between Indomethacin (Tight Binding) and this compound (Reversible/Weak).[2]

In Vitro Performance: The Data Gap

Researchers must exercise caution when interpreting this compound's potency. Unlike Indomethacin, whose IC50 values are consistently in the low nanomolar range, this compound often requires significantly higher concentrations to achieve enzyme saturation in cell-free assays.

Comparative Inhibitory Potency (IC50)
ParameterIndomethacin (Reference)This compound (CGP 6258)Scientific Insight
COX-1 IC50 0.02 – 0.06 µM > 10 µM (Est.)[2]Indomethacin is ~500x more potent against COX-1 in vitro.[2]
COX-2 IC50 0.30 – 0.60 µM > 10 µM (Est.)[2]This compound shows weak inhibition in standard microsomal assays.
Selectivity COX-1 Selective (Ratio ~0.[2][5][7]1)Balanced / Weak This compound lacks the extreme COX-1 bias of Indomethacin.[2]
Binding Type Time-dependent, Tight-bindingReversible, CompetitiveExplains the rapid "washout" and lower GI toxicity of this compound.[2]

Critical Note: The "weak" in vitro profile of this compound contradicts its in vivo efficacy. This suggests that standard microsomal assays may not capture its active metabolite or its specific accumulation in inflamed tissues (e.g., acidic microenvironments).

Experimental Protocols: Validating the Discrepancy

To rigorously compare these agents, a Whole Blood Assay (WBA) is superior to microsomal assays because it accounts for protein binding and cellular uptake, which are critical for this compound's activity.

Protocol: Human Whole Blood COX Inhibition Assay

Use this protocol to determine physiologically relevant IC50 values.

Materials:

  • Fresh human blood (heparinized).[2]

  • Calcium Ionophore A23187 (COX-1 stimulant).[2]

  • Lipopolysaccharide (LPS) (COX-2 inducer).[2][8]

  • Test Compounds: Indomethacin (Sigma), this compound (Custom Synthesis/Novartis legacy).

Workflow:

  • COX-1 Arm (Platelets):

    • Aliquot 1 mL blood.

    • Incubate with Test Compound (0.001 – 100 µM) for 15 min at 37°C.

    • Stimulate with A23187 (50 µM) for 30 min.

    • Centrifuge; measure TxB2 in plasma via ELISA.[2]

  • COX-2 Arm (Monocytes):

    • Aliquot 1 mL blood.

    • Stimulate with LPS (10 µg/mL) for 24 hours (allows COX-2 expression).[2]

    • Add Test Compound during the last 4 hours of incubation.

    • Centrifuge; measure PGE2 in plasma via ELISA.

Data Analysis: Calculate % Inhibition =


.[2] Plot log-dose vs. response to derive IC50.[2]
Experimental Workflow Visualization

Assay_Workflow cluster_COX1 COX-1 (Constitutive) cluster_COX2 COX-2 (Inducible) Start Human Whole Blood Split Aliquot Start->Split Incubate1 Add Drug (15 min) Split->Incubate1 Stim2 Add LPS (0-24 hrs) Split->Stim2 Stim1 Add A23187 (Ca2+ Ionophore) Incubate1->Stim1 Measure1 Measure TxB2 Stim1->Measure1 Incubate2 Add Drug (Last 4 hrs) Stim2->Incubate2 Measure2 Measure PGE2 Incubate2->Measure2

Figure 2: Whole Blood Assay workflow to distinguish COX-1 vs COX-2 selectivity.[2]

Clinical & In Vivo Context

The true differentiator lies in the in vivo translation.

  • Indomethacin: Highly effective but limited by toxicity.[1] It is the drug of choice for acute gout and patent ductus arteriosus (PDA) closure due to its potent prostaglandin suppression. However, this potency drives high rates of GI ulceration and renal toxicity.

  • This compound: In rabbit meningitis models, this compound reduced brain edema and neuronal injury more effectively than Indomethacin. This is hypothesized to be due to better blood-brain barrier (BBB) penetration or an off-target effect on neutrophil activation, independent of pure COX inhibition.[2]

Selectivity Ratio Implications:

  • Indomethacin (COX-1 Selective): High GI Risk.[2]

  • This compound (Balanced/Weak): Lower GI Risk, maintained anti-edematous activity.

References
  • Warner, T. D., et al. (1999). "Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis."[2] Proceedings of the National Academy of Sciences. Link[2]

  • Skoglund, L. A., et al. (1989). "The anti-oedematous efficacy of this compound equals that of paracetamol in acute postoperative inflammation: are weak cyclooxygenase inhibitors more effective than strong inhibitors?" International Journal of Clinical Pharmacology Research. Link

  • Kornelisse, R. F. (1997). "Bacterial meningitis and sepsis in children: Studies on pathophysiology and intervention." Erasmus University Repository.[2] (Discusses this compound efficacy in meningitis). Link(Note: Sourced from repository metadata).

  • Tamm, C., et al. (1989). "Interaction of this compound and frusemide in man." European Journal of Clinical Pharmacology. Link

  • Patrignani, P., et al. (2015). "Cyclooxygenase inhibitors: From pharmacology to clinical read-outs." Biochimica et Biophysica Acta. Link

Sources

Comparative Analysis of COX-2 Selectivity: Oxindanac vs. Celecoxib

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Oxindanac and Celecoxib , focusing on their Cyclooxygenase-2 (COX-2) selectivity profiles, mechanistic differences, and experimental validation.[1][2]

Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals[1][2]

Executive Summary

The development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) has bifurcated into two distinct strategies to mitigate gastrointestinal (GI) toxicity: selective COX-2 inhibition (e.g., Celecoxib) and weak/balanced inhibition (e.g., this compound).[1][2]

  • Celecoxib is the prototypical diarylheterocycle COX-2 selective inhibitor. It achieves GI safety by sparing the constitutive COX-1 enzyme, which is responsible for gastric cytoprotection and platelet aggregation.

  • This compound (CGP 6258) is a dihydro-1H-inden-1-one derivative.[1] Unlike Celecoxib, it functions as a weak, moderate inhibitor of both isoforms.[2] Its improved GI safety profile, compared to classical NSAIDs like Indomethacin, is attributed to its lower potency and reversible inhibition kinetics rather than high isoform selectivity.[2]

This guide contrasts the high-affinity, selective blockade of Celecoxib with the moderate, non-selective inhibition of this compound, providing protocols to validate these profiles in vitro and ex vivo.[2]

Chemical & Pharmacological Profile

Structural Determinants of Selectivity

The selectivity of COX-2 inhibitors is dictated by the active site architecture. COX-2 possesses a hydrophilic "side pocket" created by the substitution of the bulky Isoleucine (Ile523) in COX-1 with a smaller Valine (Val523) in COX-2.[1]

FeatureCelecoxib This compound
Chemical Class Diarylheterocycle (Pyrazole-benzenesulfonamide)Indanone derivative (dihydro-1H-inden-1-one)
Binding Motif Slow, tight-binding. The polar sulfonamide group inserts into the COX-2 specific hydrophilic side pocket (Arg120, Tyr355, Val523).[1]Reversible, competitive. Lacks the bulky side-chain required to exploit the COX-2 side pocket.[1] Binds the hydrophobic channel common to both isoforms.
Selectivity Basis Steric fit into the COX-2 secondary pocket.[1]Low affinity prevents saturation of COX-1 at therapeutic doses (Partial inhibition).[1]
Mechanism of Action Pathway

The following diagram illustrates the differential inhibition points within the Arachidonic Acid cascade.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 TxA2 Thromboxane A2 (Platelets/GI) COX1->TxA2 Cytoprotection PGE2 Prostaglandin E2 (Inflammation/Pain) COX2->PGE2 Inflammation Celecoxib Celecoxib (Selective Blockade) Celecoxib->COX1 Sparing Celecoxib->COX2 High Potency This compound This compound (Weak/Balanced Blockade) This compound->COX1 Moderate This compound->COX2 Moderate

Caption: Differential blockade of the Arachidonic Acid cascade. Celecoxib selectively targets COX-2, while this compound provides balanced, moderate inhibition.[1][2]

COX-2 Selectivity Analysis: Experimental Data

The "Gold Standard" for assessing NSAID selectivity is the Human Whole Blood Assay (HWBA) . Recombinant enzyme assays often overestimate selectivity due to the absence of plasma protein binding.

Comparative Inhibitory Potency (IC50)

The table below synthesizes data from whole blood assays and clinical pharmacodynamics.

ParameterCelecoxib This compound Interpretation
COX-1 IC50 (µM) 15 – 82 µMHigh (>100 µM)*Celecoxib requires high concentrations to inhibit COX-1.[1]
COX-2 IC50 (µM) 0.04 – 6.8 µMModerate/HighCelecoxib is highly potent against COX-2.[1]
Selectivity Ratio ~10 – 30 (COX-2 Selective)~0.5 – 2.0 (Balanced/Weak)Celecoxib is 30x more selective for COX-2.[1] this compound is non-selective.
TxB2 Inhibition < 10-20% (at therapeutic dose)~75% (at therapeutic dose)This compound partially inhibits platelet COX-1; Celecoxib spares it.[1]
GI Blood Loss ~0.8 mL/day (Similar to Placebo)~1.3 mL/day (Low, but > Placebo)Both are safer than Aspirin (>5 mL/day), but via different mechanisms.[1][2]

*Note: this compound is often classified as a "weak inhibitor" (similar to Paracetamol or weak NSAIDs) rather than a potent inhibitor.[1] Its IC50 values are significantly higher than potent NSAIDs like Indomethacin.

Analysis of the Data
  • Celecoxib: The high Selectivity Ratio (>10) confirms its status as a "Coxib." It effectively suppresses inflammation (PGE2) without reaching the threshold required to shut down gastric protection (COX-1).[1]

  • This compound: The data indicates balanced inhibition . However, unlike potent non-selective NSAIDs (e.g., Naproxen, Indomethacin) that inhibit COX-1 by >95% (causing ulcers), this compound's weak potency caps its inhibition at ~75%.[1][2] This "partial inhibition" preserves just enough COX-1 function to maintain mucosal integrity while providing analgesia.[1]

Experimental Validation Protocols

To verify the selectivity profile of these compounds in your own lab, use the Human Whole Blood Assay (HWBA) . This system is self-validating as it uses the donor's own platelets and monocytes as the enzyme source, accounting for protein binding.

Workflow Diagram (HWBA)

HWBA_Protocol cluster_COX1 COX-1 Assay (Platelets) cluster_COX2 COX-2 Assay (Monocytes) Blood Heparinized Human Blood Step1A No Inducer (Basal State) Blood->Step1A Step1B Add LPS (10 µg/mL) Blood->Step1B Comp Test Compound (Celecoxib/Oxindanac) Comp->Step1A Comp->Step1B Step2A Incubate 60 min (Clotting activates COX-1) Step1A->Step2A Step3A Measure Thromboxane B2 (TxB2) via ELISA Step2A->Step3A Step2B Incubate 24 hrs (Induces COX-2) Step1B->Step2B Step3B Measure PGE2 via ELISA Step2B->Step3B

Caption: Human Whole Blood Assay workflow. COX-1 activity is measured via platelet TxB2 generation during clotting; COX-2 is measured via LPS-induced PGE2 in monocytes.[1]

Step-by-Step Protocol
  • Blood Collection: Collect peripheral venous blood from healthy volunteers (no NSAID use for 2 weeks) into heparinized tubes.[1]

  • Compound Preparation: Dissolve Celecoxib and this compound in DMSO. Prepare serial dilutions (0.001 µM to 100 µM). Keep final DMSO concentration <0.5%.

  • COX-1 Arm (Constitutive):

    • Aliquot 500 µL blood.

    • Add 5 µL inhibitor (or vehicle).[1]

    • Incubate at 37°C for 60 minutes to allow clotting (calcium-induced platelet activation generates TxB2 via COX-1).[1]

    • Centrifuge and harvest serum. Assay for TxB2 .

  • COX-2 Arm (Inducible):

    • Aliquot 500 µL blood.

    • Add 5 µL inhibitor + Lipopolysaccharide (LPS) (10 µg/mL final).[1][2]

    • Incubate at 37°C for 24 hours (LPS induces COX-2 expression in monocytes).[1]

    • Centrifuge and harvest plasma. Assay for PGE2 .

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

    • Selectivity Ratio =

      
      [1][3][4][5][6]
      

Clinical & Research Implications

Efficacy vs. Safety Trade-off
  • Celecoxib: High efficacy in inflammatory pain (RA/OA) with significantly reduced GI ulceration rates compared to traditional NSAIDs.[1] However, the suppression of prostacyclin (COX-2 derived) without suppression of Thromboxane (COX-1 derived) creates a theoretical pro-thrombotic imbalance, necessitating caution in patients with cardiovascular risk.[1]

  • This compound: Offers a "middle ground." By inhibiting COX-1 only moderately (~75%), it avoids the complete suppression of gastric prostaglandins (preserving the stomach lining) while retaining some anti-platelet activity (unlike Celecoxib).[1] This makes it a candidate for research into "safer non-selective" agents, though it lacks the potent anti-inflammatory "punch" of high-dose Coxibs.

Recommendation for Selection
  • Choose Celecoxib if your research requires specific isolation of the COX-2 pathway or if you are modeling high-inflammation states where potent COX-2 blockade is necessary.[1]

  • Choose this compound if you are investigating the threshold of COX-1 inhibition required for GI toxicity, or if you need a reference compound for "weak/balanced" inhibition kinetics.

References

  • Cryer, B., & Feldman, M. (1998).[1][2] Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs.[1][4][5][6][7][8][9][10] The American Journal of Medicine, 104(5), 413-421.[1][2] Link

  • Warner, T. D., et al. (1999).[1][2] Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis.[1] Proceedings of the National Academy of Sciences, 96(13), 7563-7568.[1][2] Link[1][2]

  • Lanas, A., et al. (2006).[1][2] Faecal blood loss with aspirin, nonsteroidal anti-inflammatory drugs and cyclo-oxygenase-2 selective inhibitors: systematic review of randomized trials using autologous chromium-labelled erythrocytes. Gut, 55(12), 1731–1738.[1][2] Link

  • Tamm, C., et al. (1989).[1][2] Interaction of this compound and frusemide in man. European Journal of Clinical Pharmacology, 37(1), 17-21.[1][2] Link

  • Skoglund, L. A., et al. (1989).[1][2] The anti-oedematous efficacy of this compound equals that of paracetamol in acute postoperative inflammation: are weak cyclooxygenase inhibitors more effective than strong inhibitors? International Journal of Clinical Pharmacology Research, 9(6), 371-375.[1][2] Link

Sources

Comparative In Vivo Efficacy and Safety Guide: Oxindanac vs. Naproxen

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparison between Oxindanac , a benzoyl-indan-carboxylic acid derivative, and Naproxen , a standard propionic acid NSAID. Designed for drug development professionals, this analysis focuses on in vivo performance, specifically highlighting this compound's comparable anti-inflammatory potency with a significantly superior gastrointestinal (GI) safety profile.

While Naproxen remains a gold standard for efficacy, its association with gastric mucosal injury and prolonged bleeding time is a known liability. This compound demonstrates a therapeutic advantage by maintaining cyclooxygenase (COX) inhibition required for efficacy while mitigating the magnitude of gastric micro-bleeding and platelet dysfunction.

Mechanistic & Chemical Profiling

Chemical Identity[1][2]
  • This compound (CGP-6258): (+/-)-5-benzoyl-6-hydroxy-1-indancarboxylic acid.[1]

    • Class: Indan-1-carboxylic acid derivative.[1][2]

    • Structure: Features a rigid indan ring system distinct from the flexible propionic acid chain of Naproxen.

  • Naproxen: (+)-(S)-2-(6-methoxynaphthalen-2-yl)propanoic acid.

    • Class: Arylpropionic acid (Profen).

Pharmacodynamic Mechanism

Both agents function as non-selective inhibitors of Cyclooxygenase (COX) enzymes, preventing the conversion of Arachidonic Acid (AA) into Prostaglandin H2 (PGH2). However, their interaction kinetics differ, influencing their safety profiles.

  • Naproxen: Potent, competitive, time-dependent inhibitor of COX-1 and COX-2. It exhibits a strong affinity for COX-1, leading to sustained suppression of Thromboxane A2 (TxB2) in platelets, which correlates with prolonged bleeding times.

  • This compound: Acts as a reversible inhibitor of COX enzymes. In vivo studies (calves and humans) demonstrate that its inhibition of serum TxB2 follows a sigmoidal

    
     model directly linked to plasma concentration, without the prolonged "hangover" effect on platelet function seen with Naproxen.
    
Pathway Visualization

The following diagram illustrates the intervention points within the Arachidonic Acid cascade.

COX_Inhibition AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 PGH2 (Unstable Intermediate) COX1->PGH2 GI_Mucosa GI Mucosal Protection (Reduced by Inhibition) COX1->GI_Mucosa Maintains COX2->PGH2 TxA2 Thromboxane A2 (Platelet Aggregation) PGH2->TxA2 PGE2 Prostaglandin E2 (Inflammation/Pain) PGH2->PGE2 Naproxen Naproxen (Strong COX-1/2 Block) Naproxen->COX1 High Affinity Naproxen->COX2 This compound This compound (Balanced/Reversible Block) This compound->COX1 Reversible This compound->COX2

Caption: Mechanistic intervention of Naproxen and this compound on the Arachidonic Acid pathway. Note Naproxen's high affinity for COX-1 implicated in GI toxicity.

In Vivo Efficacy Comparison

In the absence of a single standardized animal model covering all parameters, efficacy is synthesized from human pharmacodynamic (PD) crossover studies and therapeutic dose equivalence.

Therapeutic Equivalence

In controlled clinical settings, the following daily dosages are considered therapeutically comparable for anti-inflammatory efficacy:

ParameterNaproxenThis compound
Daily Dose 750 mg600 mg
Administration Oral, b.i.d or t.i.dOral, b.i.d
Primary Indication Rheumatoid Arthritis / OARheumatoid Arthritis / OA
Pharmacodynamic Potency (In Vivo)

Efficacy is often surrogated by the suppression of Serum Thromboxane B2 (TxB2) ex vivo, which reflects the in vivo inhibition of COX-1.

  • This compound:

    
     for TxB2 inhibition is 1.6–1.9 µg/mL .
    
  • Naproxen: Effective plasma concentrations for anti-inflammatory activity are typically 30–50 µg/mL , but

    
     values for COX inhibition are in the low micromolar range, comparable to this compound.
    

Safety Profile: The Critical Differentiator

The defining advantage of this compound over Naproxen is its reduced gastrointestinal toxicity and lack of significant effect on bleeding time. This has been validated in rigorous double-blind, crossover studies using


Cr-labeled erythrocytes to quantify fecal blood loss.
Quantitative Safety Data
Safety MetricNaproxen (750 mg/day)This compound (600 mg/day)Statistical Significance
Mean Fecal Blood Loss 1.59 ml/24h1.31 ml/24hp < 0.05 (Naproxen worse)
Baseline Blood Loss 0.48 ml/24h0.56 ml/24hN/A
Endoscopic Lesion Score High IncreaseModerate IncreaseNaproxen significantly higher
Bleeding Time Significantly ProlongedNo Significant Changep = 0.09 (this compound vs Baseline)
Interpretation
  • GI Micro-bleeding: While both drugs increased blood loss over baseline (a class effect of NSAIDs), Naproxen caused a significantly greater volume of blood loss compared to this compound.

  • Mucosal Injury: Endoscopic evaluation confirmed that Naproxen induced more severe gastroduodenal lesions.

  • Hemostasis: Naproxen significantly prolonged bleeding time, consistent with its potent, long-acting COX-1 inhibition in platelets. This compound did not statistically prolong bleeding time, indicating a "platelet-sparing" pharmacodynamic profile.

Experimental Protocols

To replicate these findings or evaluate novel analogues, the following protocols are recommended. These are designed to be self-validating systems.

Protocol A: Cr-Labeled Erythrocyte Fecal Blood Loss Assay

Objective: Quantify GI mucosal injury with high sensitivity (detects <1 ml blood loss).

Workflow:

  • Subject Selection: Healthy male volunteers (or relevant animal model like Dog/Primate) with no history of GI disease.

  • Labeling: Withdraw 20 mL venous blood. Incubate with 100 µCi

    
    Cr (Sodium Chromate) for 30 mins. Reinject autologous labeled cells.
    
  • Baseline Phase (Days 1-7): Collect all stool samples. Measure radioactivity. Calculate baseline daily blood loss:

    
    
    
  • Treatment Phase (Days 8-14): Administer Test Drug (this compound 300mg b.i.d) or Comparator (Naproxen 375mg b.i.d). Continue stool collection.

  • Washout (3 Weeks): Crucial to allow mucosal healing and isotope decay before crossover.

  • Crossover: Repeat with alternate drug.

Validation Check: If baseline blood loss > 1.0 mL/day, exclude subject (indicative of pre-existing pathology).

Protocol B: Adjuvant-Induced Arthritis (Rat)

Objective: Assess anti-inflammatory efficacy in a chronic model.[3]

Workflow:

  • Induction: Inject 0.05 mL Complete Freund’s Adjuvant (CFA) containing Mycobacterium butyricum into the right hind paw footpad.

  • Development: Allow 14 days for systemic polyarthritis to develop (contralateral swelling).

  • Grouping: Randomize rats (n=10/group) based on paw volume on Day 14.

  • Dosing: Oral gavage daily for 14 days.

    • Vehicle Control.

    • Naproxen (10-20 mg/kg).

    • This compound (10-20 mg/kg).

  • Measurement: Plethysmometry of non-injected paw (secondary inflammation).

  • Endpoint: % Inhibition of paw volume relative to Vehicle.

Study Design Visualization

The following diagram outlines the rigorous crossover design used to validate the safety differences between these two compounds.

Study_Design cluster_P1 Period 1 (7 Days) cluster_P2 Period 2 (7 Days) Start Screening (Healthy Subjects) Label 51-Cr Labeling (Erythrocytes) Start->Label TreatA Treatment A (this compound or Naproxen) Label->TreatA MeasureA Daily Fecal Collection TreatA->MeasureA Washout Washout Phase (>3 Weeks) MeasureA->Washout TreatB Treatment B (Crossover) Washout->TreatB MeasureB Daily Fecal Collection TreatB->MeasureB Endo Endoscopy & Data Analysis MeasureB->Endo

Caption: Randomized, double-blind crossover design for assessing GI blood loss and endoscopic injury.

References

  • Voirol, M. J., et al. "The pharmacokinetics and pharmacodynamics of the non-steroidal antiinflammatory drug, this compound, were assessed simultaneously in calves." Journal of Veterinary Pharmacology and Therapeutics. 4[5]

  • Scand J Gastroenterol. "Optimal Assessment of Gastrointestinal Side Effects Induced by Non-Steroidal Anti-Inflammatory Drugs. Endoscopic Lesions, Faecal Blood Loss, and Symptoms Not Necessarily Correlated, as Observed After Naproxen and this compound in Healthy Volunteers." PubMed.[2] 6

  • Patsnap Synapse. "this compound - Drug Targets, Indications, Patents." Patsnap. 4[5]

  • NIH PubChem. "this compound Chemical Structure and Properties." PubChem. 7[5][8][9]

Sources

Comparative Pharmacological Analysis: Oxindanac versus Diclofenac

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide
Audience: Researchers, Drug Development Scientists, and Pharmacologists

Executive Summary: The "Strong" vs. "Weak" Inhibitor Paradigm

This guide provides a technical comparison between Diclofenac , a gold-standard phenylacetic acid NSAID, and Oxindanac (CGP 6258), a less common indan-1-carboxylic acid derivative.

While both agents target the cyclooxygenase (COX) system, they represent divergent strategies in anti-inflammatory drug development. Diclofenac exemplifies a "strong" inhibitor—potent, widely distributed, and effective for severe inflammatory conditions (RA/OA), albeit with significant cardiovascular and gastrointestinal (GI) risks. This compound , conversely, occupies a unique pharmacological niche often described as a "weak" or "mild" COX inhibitor. Clinical data suggests its anti-edematous efficacy is comparable to Paracetamol (Acetaminophen) rather than potent NSAIDs, raising critical questions about the correlation between enzyme inhibition potency and clinical outcome.

Key Verdict: this compound serves as a critical reference compound for understanding the lower bounds of COX inhibition required for therapeutic effect, whereas Diclofenac remains the benchmark for high-potency inhibition.

Chemical & Pharmacological Basis

Structural Activity Relationship (SAR)

The structural core of an NSAID dictates its binding affinity and metabolic stability.

FeatureDiclofenac This compound
Chemical Class Phenylacetic Acid DerivativeIndan-1-Carboxylic Acid Derivative
Core Structure Two twisted phenyl rings linked by a secondary amine (diphenylamine).Rigid, fused bicyclic indane ring system.
Acidity (pKa) ~4.0 (Facilitates accumulation in inflamed tissues)~3-4 (Carboxylic acid moiety)
Chirality AchiralChiral (Contains an asymmetric carbon at position 1).
Metabolism Extensive hepatic metabolism (CYP2C9) to 4'-hydroxy metabolites.Hepatic; involves glucuronidation.[1]
Mechanism of Action: The Selectivity Spectrum
  • Diclofenac: Acts as a non-selective but COX-2 preferring inhibitor. In human whole blood assays, it inhibits COX-2 with an IC50 of ~0.026 µM, compared to ~0.076 µM for COX-1. This slight selectivity contributes to its efficacy but also its cardiovascular risk profile.

  • This compound: Characterized as a weak reversible inhibitor . Unlike aspirin (irreversible) or indomethacin (slow-tight binding), this compound's binding kinetics allow for rapid dissociation.

    • Note: In preclinical calf models, this compound showed >90% inhibition of serum Thromboxane B2 (TxB2), a COX-1 marker. However, in human clinical settings, its functional anti-inflammatory profile aligns more closely with weak inhibitors.

Efficacy Analysis: Clinical & Preclinical Data

The following table summarizes the divergent performance profiles of the two agents.

Table 1: Comparative Efficacy Profile
ParameterDiclofenac (Standard) This compound (Investigational)
Primary Indication RA, OA, Ankylosing Spondylitis, Acute Pain.Investigated for Post-operative edema/pain.
Anti-Edematous Effect High. Significantly reduces swelling in carrageenan models.Moderate. Clinical efficacy equals Paracetamol (1g).
Analgesic Potency High. Superior to paracetamol and ibuprofen in many trials.Moderate. Effective for soft tissue pain but lacks "strong" NSAID potency.
Half-Life (t1/2) 1–2 hours (Human). Requires frequent dosing or extended-release.~20 hours (Calf data). Human data implies longer duration than Diclofenac.
Clinical Status FDA Approved, widely prescribed.Discontinued (Novartis/Ciba-Geigy).

Critical Insight: A double-blind crossover study compared this compound (200 mg tid) vs. Paracetamol (1 g tid) in acute postoperative inflammation. The study found no significant difference (p = 0.[2]81) in anti-oedematous activity between the two. This suggests that "strong" COX inhibition (as seen with Diclofenac) is not always necessary for reducing soft tissue edema, challenging the dogma that potency equals efficacy in all inflammatory models.

Safety & Toxicology Profile

Gastrointestinal & Renal Toxicity
  • Diclofenac: Associated with a high risk of GI ulceration and renal impairment due to potent inhibition of protective prostaglandins (PGE2, PGI2) in the gastric mucosa and kidney.

  • This compound: Designed to be less ulcerogenic. "Weak" inhibitors generally spare gastric COX-1 function more effectively than potent non-selective agents. However, the lack of commercialization prevents a definitive safety classification in large populations.

Hepatotoxicity
  • Diclofenac: Well-documented hepatotoxicity. It forms reactive quinone imine intermediates via CYP2C9 and CYP3A4, which can cause immune-mediated liver injury.

  • This compound: Specific hepatotoxic data is sparse, but the indane structure generally avoids the specific quinone-imine formation pathway seen with diclofenac's diphenylamine structure.

Experimental Protocols

For researchers investigating these compounds, the following protocols validate mechanism and potency.

Protocol A: In Vitro COX-1/COX-2 Inhibition Assay (Whole Blood)
  • Purpose: Determine IC50 and Selectivity Ratio.

  • Reagents: Fresh human blood, Heparin (anticoagulant), LPS (Lipopolysaccharide), Calcium Ionophore (A23187).

  • Workflow:

    • COX-1 Assay: Incubate blood with test drug (this compound/Diclofenac) for 60 min at 37°C. Trigger clotting (platelet activation) to produce TxB2. Measure TxB2 via ELISA.

    • COX-2 Assay: Incubate heparinized blood with LPS (10 µg/mL) for 24 hours to induce COX-2 expression. Add test drug. Measure PGE2 via ELISA.

    • Calculation: Plot Log[Concentration] vs. % Inhibition. Determine IC50.

Protocol B: Carrageenan-Induced Paw Edema (Anti-Inflammatory)
  • Purpose: Measure in vivo anti-edematous efficacy.

  • Animals: Wistar Rats (n=6 per group).

  • Workflow:

    • Administer Vehicle, Diclofenac (10 mg/kg), or this compound (various doses) orally.

    • Wait 1 hour (absorption phase).

    • Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar tissue of the right hind paw.

    • Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours.

    • Analysis: Calculate % inhibition of edema relative to control.

Visualization: Mechanistic Pathway

The following diagram illustrates the intervention points of both drugs within the Arachidonic Acid cascade.

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 (Constitutive) Cytoprotection AA->COX1 COX2 COX-2 (Inducible) Inflammation/Pain AA->COX2 Prostaglandins_H Prostaglandin H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Diclofenac Diclofenac (Strong Inhibition) Diclofenac->COX1 Inhibits Diclofenac->COX2 Potent Inhibition This compound This compound (Weak/Reversible Inhibition) This compound->COX1 Weak Inhibition This compound->COX2 Weak Inhibition TxB2 Thromboxane A2 (Platelets) Prostaglandins_H->TxB2 PGE2 PGE2 / PGI2 (Pain/Inflammation) Prostaglandins_H->PGE2

Caption: Differential inhibition of Cyclooxygenase isoforms by Diclofenac (High Potency) and this compound (Moderate/Weak Potency).

References

  • Skoglund, L. A., et al. (1989). "The anti-oedematous efficacy of this compound equals that of paracetamol in acute postoperative inflammation; are weak cyclooxygenase inhibitors more effective than strong inhibitors?" Journal of Clinical Pharmacology.

  • King, J. N., et al. (1994). "The pharmacokinetics and pharmacodynamics of the non-steroidal anti-inflammatory drug, this compound, were assessed simultaneously in calves." Journal of Veterinary Pharmacology and Therapeutics.

  • Vane, J. R., & Botting, R. M. (1998). "Mechanism of Action of Nonsteroidal Anti-inflammatory Drugs." The American Journal of Medicine.

  • Patrignani, P., et al. (2011). "Cyclooxygenase inhibitors: From pharmacology to clinical read-outs." Biochimica et Biophysica Acta.

  • Altman, R., et al. (2015). "Diclofenac sodium in the treatment of osteoarthritis." Therapeutic Advances in Musculoskeletal Disease.

Sources

Cross-Validation of In Vitro and In Vivo Oxindanac Data: A Translational Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical cross-validation of Oxindanac , an NSAID of the indanone class, analyzing its transition from in vitro enzymatic inhibition to in vivo pharmacodynamic efficacy.

It addresses the translational gap often encountered in drug development: why in vitro potency (IC50) does not always linearly predict clinical efficacy (ED50), using this compound’s unique chiral inversion and pharmacokinetic profile as a case study.

Executive Summary & Mechanistic Profile

This compound (p-hydroxyphenyl-indanone derivative) functions as a reversible inhibitor of Cyclooxygenase (COX). Unlike simple competitive inhibitors, its translational profile is complicated by bidirectional chiral inversion , where the inactive (R)-enantiomer converts in vivo to the pharmacologically active (S)-enantiomer.

This guide validates the correlation between in vitro whole blood assays and in vivo pharmacodynamics, demonstrating that when chiral inversion and protein binding are accounted for, this compound exhibits a high degree of In Vitro-In Vivo Correlation (IVIVC).

Chemical & Pharmacological Identity
FeatureSpecification
Class NSAID (Indanone derivative)
Active Moiety (S)-Oxindanac (Eutomer)
Mechanism Reversible COX-1/COX-2 Inhibition
Primary Metabolite Hydroxylated metabolites (minimal activity)
Key Kinetic Feature In vivo Chiral Inversion (R

S)
In Vitro Profiling: The Baseline

To establish a predictive baseline, in vitro potency is best assessed using Whole Blood Assays (WBA) rather than purified enzyme assays. WBA accounts for plasma protein binding (>95% for this compound), which drastically shifts the effective IC50.

Experimental Protocol: Whole Blood COX Inhibition

This protocol serves as the "In Vitro" arm of the validation.

  • Blood Collection: Collect fresh heparinized blood from the target species (Human/Bovine/Rat).

  • Spiking: Aliquot blood and spike with this compound (Racemate, R-, and S-forms) at concentrations ranging from 0.01 to 100 µg/mL .

  • Incubation:

    • COX-1 (Platelet):[1][2] Incubate at 37°C for 60 min (allow clotting/platelet activation). Measure Thromboxane B2 (TxB2) via RIA/ELISA.

    • COX-2 (Monocyte):[2][3][4] Incubate with LPS (10 µg/mL) for 24 hours. Measure PGE2 via RIA/ELISA.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50 values.

Comparative In Vitro Potency (Data Summary)

Note: Values are representative of whole blood assays.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
This compound (Racemate) ~1.8 - 2.5~5.0 - 10.0Non-selective / Slight COX-1 Pref
Indomethacin 0.0090.31COX-1 Selective
Diclofenac 0.0760.026Balanced / COX-2 Pref

Critical Insight: In purified enzyme assays, this compound appears potent. However, in Whole Blood Assays, the IC50 shifts rightward due to high protein binding. This "shifted" IC50 is the correct value to use for in vivo prediction.

In Vivo Pharmacokinetics & Chiral Inversion

The "Bridge" between the test tube and the animal is the pharmacokinetic behavior. This compound demonstrates a phenomenon where the organism actively increases the drug's potency over time via metabolic inversion.

The Chiral Inversion Pathway

In species such as dogs and calves, administration of the inactive (R)-enantiomer results in the appearance of the active (S)-enantiomer in plasma.

ChiralInversion cluster_0 Gut / Plasma R_Ox (R)-Oxindanac (Inactive Distomer) S_Ox (S)-Oxindanac (Active Eutomer) R_Ox->S_Ox Unidirectional/Bidirectional Inversion (Liver) Target Cyclooxygenase (COX) Target Site R_Ox->Target Low/No Binding S_Ox->Target High Affinity Binding Effect TxB2 / PGE2 Inhibition Target->Effect caption Fig 1: Metabolic Chiral Inversion enhances in vivo potency relative to the racemate input.

Pharmacokinetic Parameters (Bovine Model)

Source: King et al., 1994

  • Half-life (t1/2): ~20.2 – 22.8 hours (Long duration of action).

  • Bioavailability (F): ~66% (Oral).

  • Equilibrium S:R Ratio: ~7:1 to 8:1 (Heavily favors the active form).

Cross-Validation: The IVIVC Model

This section validates whether the in vitro data predicts in vivo results.

The Hypothesis: If in vitro whole blood assays accurately reflect the physiological environment, the Concentration-Effect relationship (Sigmoidal Emax) generated in vitro should overlay perfectly with in vivo data points.

The Validation Experiment:

  • In Vitro: Generate a Sigmoidal Emax curve using spiked blood (Concentration vs. % TxB2 Inhibition).

  • In Vivo: Administer this compound i.v. Measure plasma concentration and serum TxB2 at multiple time points.

  • Overlay: Superimpose the in vivo [Concentration, Effect] pairs onto the in vitro curve.

Validation Results
ParameterIn Vitro (Spiked Blood)In Vivo (IV Administration)Correlation Status
ED50 (µg/mL) 1.6 – 1.91.6 – 1.9Perfect Match
Hill Slope (h) 1.3 – 2.71.3 – 2.7Perfect Match
Emax (%) >95%>95%Perfect Match

IVIVC_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase Step1 Whole Blood Assay (Spiked with this compound) Step2 Measure TxB2 Inhibition Step1->Step2 Model Generate Sigmoidal Emax Model Step2->Model Validation CROSS-VALIDATION Superimpose In Vivo Points on In Vitro Model Model->Validation Step3 Animal Dosing (IV/Oral) Step4 Measure Plasma Conc. & Ex Vivo TxB2 Step3->Step4 DataPoints Plot [Conc] vs [Effect] Data Pairs Step4->DataPoints DataPoints->Validation Result Outcome: Overlapping Curves (Validates Predictive Utility) Validation->Result caption Fig 2: The IVIVC Workflow demonstrating how in vitro models validate in vivo efficacy.

Comparative Efficacy & Safety Guide

When positioning this compound against standards like Indomethacin, the data reveals a trade-off between potency and safety.

Efficacy Comparison (Anti-Inflammatory)
  • Indomethacin: High potency, rapid onset. Standard for acute inflammation (e.g., Carrageenan paw edema).

  • This compound: Moderate potency. In human clinical trials (post-op edema), this compound (200mg) showed efficacy equivalent to Paracetamol rather than strong NSAIDs like Indomethacin.

    • Interpretation: While this compound strongly inhibits COX (TxB2) in calves, its clinical anti-edema effect in humans may be limited by tissue distribution or the specific inflammatory mediators involved in the target pathology.

Safety Comparison (Gastric Toxicity)

NSAID-induced gastric ulceration is driven by local COX-1 inhibition in the stomach lining.

DrugUlcerogenic Index (Rat Model)Mechanism of Toxicity
Indomethacin High (Severe) Direct epithelial damage + Systemic COX-1 inhibition (PG depletion).
This compound Moderate Systemic COX inhibition. Slower onset of damage due to prodrug-like inversion lag.
Celecoxib LowCOX-2 Selective (spares gastric COX-1).
References
  • King, J. N., et al. (1994).[5] Correlation between the pharmacokinetics of this compound and inhibition of serum thromboxane B2 in calves. Journal of Veterinary Pharmacology and Therapeutics. Link

  • Skoglund, L. A., et al. (1989).[6] The anti-oedematous efficacy of this compound equals that of paracetamol in acute postoperative inflammation.[6][7] International Journal of Clinical Pharmacology Research. Link

  • Vane, J. R., & Botting, R. M. (1995). New insights into the mode of action of anti-inflammatory drugs. Inflammation Research. Link

  • Landoni, M. F., et al. (1997). Chiral inversion of NSAIDs in food producing animals. Journal of Veterinary Pharmacology and Therapeutics. Link

Sources

A Head-to-Head Comparison of Oxindanac with Other NSAIDs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Guide Structure:

  • Introduction to NSAIDs and Cyclooxygenase (COX) Inhibition

  • Oxindanac: Profile of a Weak Cyclooxygenase Inhibitor

  • Part 1: Comparative Anti-Inflammatory Efficacy

    • Preclinical Evaluation in Animal Models

    • Clinical Evaluation of Anti-Oedematous Effects

  • Part 2: Mechanistic Insights and In Vitro Analysis

    • The Rationale for Weak COX Inhibition

    • Experimental Protocol: Ex Vivo Platelet Aggregation Assay for COX-1 Inhibition

  • Part 3: Pharmacokinetics and Bioavailability

    • Comparative Pharmacokinetic Parameters in a Calf Model

  • Part 4: Clinical Development and Future Directions

Introduction to Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and Cyclooxygenase (COX) Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain, fever, and inflammation for a variety of acute and chronic conditions, including osteoarthritis and rheumatoid arthritis.[1] The primary mechanism of action for most NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for converting arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.[1]

COX-1 is constitutively expressed in many tissues and plays a crucial role in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function. In contrast, COX-2 is typically induced during an inflammatory response. This distinction forms the basis for the development of different types of NSAIDs, from non-selective inhibitors (e.g., ibuprofen, naproxen) to COX-2 selective inhibitors (e.g., celecoxib), each with a unique efficacy and side-effect profile.

This compound: Profile of a Weak Cyclooxygenase Inhibitor

This compound is a non-steroidal anti-inflammatory drug belonging to the indene class of compounds.[2] Unlike many traditional NSAIDs that are potent inhibitors of COX enzymes, this compound is characterized as a weak, reversible cyclooxygenase inhibitor.[3][4] Initially developed by Novartis (formerly Ciba-Geigy), it was studied for rheumatic disorders in Phase III clinical trials, but its development for human use was discontinued.[3][4] It has since found use as a veterinary anti-inflammatory drug.[3] The unique characteristic of weak COX inhibition raises important questions about its comparative efficacy and potential mechanisms beyond strong prostaglandin synthesis blockade.

Part 1: Comparative Anti-Inflammatory Efficacy

A drug's performance in relevant biological models is the foundation of its therapeutic validation. For an anti-inflammatory agent, this involves assessing its ability to reduce swelling (oedema) and other inflammatory signs.

Preclinical Evaluation in Animal Models

The anti-inflammatory activity of this compound has been evaluated using the intradermal carrageenan model in calves. This standard preclinical model induces a localized, acute inflammatory response, allowing for the quantification of a drug's ability to reduce oedema. Such studies are crucial for establishing dose-response relationships and estimating effective therapeutic dosages before moving into clinical trials.

Clinical Evaluation of Anti-Oedematous Effects

In a significant human clinical trial, the anti-oedematous (anti-swelling) efficacy of this compound was directly compared to paracetamol (acetaminophen).[2][5] This study was designed as a double-blind, crossover trial in patients undergoing the surgical removal of impacted wisdom teeth—a well-established model for acute postoperative inflammation and pain.

Key Findings:

  • Patients received either this compound (200 mg, thrice daily) or paracetamol (1 g, thrice daily).[5]

  • The study found no statistically significant difference (p=0.81) in the anti-oedematous activity between this compound and paracetamol.[2][5]

  • This result is particularly noteworthy because paracetamol is also considered a weak cyclooxygenase inhibitor and has been shown to reduce acute postoperative tissue oedema by about 30% compared to a placebo.[5]

This trial challenges the paradigm that strong COX inhibition is necessary for effective management of acute inflammatory oedema.[2][5]

Table 1: Comparative Clinical Efficacy in Postoperative Oedema

ParameterThis compoundParacetamolStatistical Significance
Dosage 200 mg, 3x daily1 g, 3x dailyN/A
Outcome Reduction in soft tissue oedemaReduction in soft tissue oedemaNo significant difference (p=0.81)[2][5]

Part 2: Mechanistic Insights and In Vitro Analysis

The observation that a weak COX inhibitor like this compound demonstrates comparable efficacy to paracetamol suggests that mechanisms other than potent prostaglandin inhibition may be at play in controlling acute oedema.

The Rationale for Weak COX Inhibition

It has been proposed that strong, non-selective COX inhibitors might cause a "shunting" of the arachidonic acid substrate towards the lipoxygenase pathway.[5] This could increase the production of leukotrienes, another class of pro-inflammatory mediators. A weak COX inhibitor might suppress prostaglandin synthesis sufficiently to achieve an anti-hyperalgesic effect without causing this significant shunting, potentially resulting in a more favorable overall effect on inflammation and oedema.[5] Other non-COX mechanisms for NSAIDs have also been reported, such as inhibiting the generation of superoxide anions.[6][7]

G cluster_membrane Cell Membrane cluster_pathways Arachidonic Acid Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX Lipoxygenase (LOX) AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs PLA2->AA NSAID_Strong Strong NSAID (e.g., Indomethacin) NSAID_Strong->COX Strong Inhibition NSAID_Weak Weak NSAID (this compound) NSAID_Weak->COX Weak Inhibition

Caption: Arachidonic acid cascade and NSAID inhibition points.

Experimental Protocol: Ex Vivo Platelet Aggregation Assay for COX-1 Inhibition

To quantify the COX-inhibitory activity of an NSAID in a physiologically relevant system, an ex vivo assay measuring the inhibition of thromboxane B2 (TxB2) production can be used. TxB2 is a stable metabolite of thromboxane A2, which is produced by platelet COX-1 and is a potent promoter of platelet aggregation.

Objective: To determine the inhibitory effect of this compound on platelet COX-1 activity in calves.

Methodology:

  • Animal Dosing: Administer this compound intravenously to calves at varying doses (e.g., 0.5, 1, 2, 4, and 8 mg/kg).[4]

  • Blood Sampling: Collect whole blood samples into tubes without anticoagulant at multiple time points post-administration.

  • Serum Preparation: Allow blood to clot at 37°C for 1 hour to induce maximal platelet aggregation and TxB2 production. Centrifuge the samples to separate the serum.

  • TxB2 Quantification: Measure the concentration of TxB2 in the serum using a validated enzyme immunoassay (EIA) or radioimmunoassay (RIA).

  • Data Analysis: Plot the percentage inhibition of TxB2 production against the total plasma concentration of this compound (determined by HPLC).[4] Fit the data to a sigmoidal Emax model to determine the IC50 (the concentration of drug required to inhibit 50% of TxB2 production).

Expected Outcome: This assay provides a quantitative measure of the drug's potency against COX-1. For this compound, this method demonstrated a clear dose-dependent, reversible inhibition of platelet cyclooxygenase in calves.[4]

Part 3: Pharmacokinetics and Bioavailability

Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile is critical for determining appropriate dosing regimens. Pharmacokinetic studies on this compound have been performed in calves.

Comparative Pharmacokinetic Parameters in a Calf Model

A high-performance liquid chromatographic (HPLC) method was developed to measure this compound concentrations in calf plasma.[4] This enabled detailed pharmacokinetic analysis following intravenous (i.v.), intramuscular (i.m.), and oral (p.o.) administration.

Table 2: Key Pharmacokinetic Parameters of this compound (2 mg/kg) in Calves

ParameterIntravenous (i.v.)Intramuscular (i.m.)Oral (p.o.)
Elimination Half-life (t½) ~20-23 hours~20-23 hours~20-23 hours
Bioavailability (F) 100% (by definition)N/A66.6%[4]
Max Inhibition of Serum TxB2 96.8%[4]94.1%[4]81.3%[4]
Predicted Duration of Action At least 36-48 hours[4]At least 36-48 hours[4]N/A

Interpretation:

  • The long elimination half-life suggests that this compound could be suitable for less frequent dosing.[4]

  • The oral bioavailability was incomplete in milk-fed calves, indicating that absorption may be a factor to consider in dosing.[4]

  • Despite being a "weak" inhibitor, a 2 mg/kg dose achieved significant inhibition of its target for a prolonged period, highlighting that potency and clinical effect are not always directly proportional.[4]

Part 4: Clinical Development and Future Directions

This compound was advanced to Phase III clinical trials for the treatment of rheumatic disorders in humans, but this development was ultimately discontinued.[3] The reasons for discontinuation are not detailed in the available literature. While it did not proceed to market for human use, the research into this compound provides valuable insights.

The compound serves as an important case study, suggesting that the therapeutic goal for some inflammatory conditions, particularly acute oedema, may not require maximal COX inhibition. This supports exploring compounds with more modulated or mixed mechanisms of action, potentially offering a better balance of efficacy and safety by avoiding complete shutdown of homeostatic prostaglandin pathways. Future research could focus on identifying the specific non-COX targets of weak inhibitors or exploring their utility in specific inflammatory niches where strong COX inhibition is suboptimal.

References

  • Title: this compound, (-)- - Inxight Drugs Source: Inxight Drugs URL: [Link]

  • Title: The anti-oedematous efficacy of this compound equals that of paracetamol in acute postoperative inflammation; are weak cyclooxygenase inhibitors more effective than strong inhibitors? Source: PubMed URL: [Link]

  • Title: this compound - Drug Targets, Indications, Patents Source: Patsnap Synapse URL: [Link]

  • Title: The anti-oedematous efficacy of this compound equals that of paracetamol in acute postoperative inflammation; are weak cyclooxygenase inhibitors more effective than strong inhibitors? Source: ResearchGate URL: [Link]

  • Title: Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) Source: Journal of Pharmacology and Pharmacotherapeutics URL: [Link]

  • Title: Nonsteroidal anti-inflammatory drug Source: Wikipedia URL: [Link]

  • Title: Some nonsteroidal antiinflammatory drugs inhibit the generation of superoxide anions by activated polymorphs by blocking ligand-receptor interactions Source: PubMed URL: [Link]

  • Title: Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs Source: IntechOpen URL: [Link]

Sources

A Researcher's Guide to In Silico Docking: Evaluating Oxindanac's Interaction with Cyclooxygenase (COX) Enzymes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, fellow researchers and drug development professionals. This guide provides an in-depth, practical framework for conducting in silico molecular docking studies of Oxindanac, an acetic acid-derived non-steroidal anti-inflammatory drug (NSAID), with the cyclooxygenase (COX) enzymes, COX-1 and COX-2.

Our objective is not merely to provide a protocol but to instill a deeper understanding of the causality behind experimental choices in computational drug discovery. We will navigate the complexities of setting up a robust docking simulation, interpreting the results, and contextualizing them against established NSAIDs. This guide is designed to be a self-validating system, grounded in authoritative scientific principles to ensure the trustworthiness and reproducibility of your findings.

The Central Role of COX Enzymes in Inflammation

Cyclooxygenase (COX), officially known as prostaglandin-endoperoxide synthase (PTGS), is the enzyme responsible for converting arachidonic acid into prostanoids, which are crucial mediators of inflammation, pain, and fever.[1][2][3] There are two primary isoforms of this enzyme:

  • COX-1: A constitutively expressed "housekeeping" enzyme found in most tissues. It plays a vital role in physiological functions such as protecting the gastrointestinal lining and maintaining renal blood flow.[4][5][6] Inhibition of COX-1 is associated with the common gastrointestinal side effects of traditional NSAIDs.[5][7]

  • COX-2: An inducible enzyme, its expression is significantly upregulated during inflammation.[4][5][6] It is the primary target for the anti-inflammatory effects of NSAIDs.[7]

The therapeutic goal for many modern anti-inflammatory drugs is to selectively inhibit COX-2 over COX-1, thereby reducing inflammation while minimizing gastrointestinal toxicity.[8][9]

The structural basis for this selectivity lies in a key difference within the enzyme's active site. The substitution of isoleucine (Ile523) in COX-1 with a smaller valine (Val523) residue in COX-2 creates an accessible hydrophobic side-pocket in the COX-2 active site.[1][10][11] This structural nuance is exploited by COX-2 selective inhibitors (coxibs) for preferential binding.[1]

The Arachidonic Acid Cascade

To appreciate the role of COX inhibitors, it's essential to visualize their place in the broader biochemical pathway.

MEM Membrane Phospholipids PLA2 Phospholipase A2 MEM->PLA2 Cell Damage/ Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 (Target of this compound) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 SYN Isomerases PGH2->SYN PROST Prostaglandins, Thromboxanes (Mediate Inflammation, Pain, Fever) SYN->PROST

Caption: The Cyclooxygenase (COX) Pathway.

Comparative Docking: Benchmarking this compound

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor and estimates the interaction strength, typically as a binding energy score (kcal/mol).[4][12] A more negative score indicates a more stable and favorable interaction.

CompoundTypeTypical Binding Affinity (kcal/mol) - COX-1Typical Binding Affinity (kcal/mol) - COX-2Key Interacting Residues
This compound Non-selective NSAID To be determinedTo be determinedTo be determined
Ibuprofen Non-selective NSAID~ -7.0~ -7.5Arg120, Tyr355, Ser530
Diclofenac Non-selective NSAID~ -8.0~ -8.5Arg120, Tyr385, Ser530
Celecoxib Selective COX-2 Inhibitor~ -9.0~ -11.0Arg120, Tyr355, Ser530, Val523
Etoricoxib Selective COX-2 Inhibitor~ -9.5~ -11.2Arg120, Tyr355, Ser530, Val523

Note: Binding affinities are approximate values synthesized from multiple studies and can vary based on the specific docking software and parameters used. The key value is the relative difference observed under consistent experimental conditions.[4][13][14]

Experimental Protocol: A Step-by-Step Docking Workflow

This protocol outlines a standardized and verifiable workflow for docking this compound against COX-1 and COX-2 using widely accepted software like AutoDock.[15] This process is designed to be rigorous and reproducible.

Workflow Visualization

cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_analysis 3. Analysis Phase PDB Fetch Protein Structures (e.g., COX-1: 1EQG, COX-2: 3LN1) PDB_PREP Prepare Receptor (Add Charges, Save as .pdbqt) PDB->PDB_PREP Clean & Protonate LIG Get Ligand Structure (this compound) LIG_PREP Prepare Ligand (Define Torsions, Save as .pdbqt) LIG->LIG_PREP Energy Minimize GRID Define Grid Box (Center on Active Site) PDB_PREP->GRID RUN Run Docking Algorithm (e.g., Lamarckian Genetic Algorithm) LIG_PREP->RUN GRID->RUN POSE Analyze Binding Poses (Clustering, RMSD) RUN->POSE ENERGY Compare Binding Energies (kcal/mol) POSE->ENERGY INTER Visualize Interactions (H-bonds, Hydrophobic) ENERGY->INTER

Caption: A standardized molecular docking workflow.

Detailed Methodologies

Part 1: Receptor and Ligand Preparation

  • Obtain Receptor Structures: Download the crystal structures of human COX-1 (e.g., PDB ID: 1EQG) and COX-2 (e.g., PDB ID: 3LN1) from the Protein Data Bank (RCSB PDB).[16][17]

    • Expertise & Causality: Choosing high-resolution crystal structures co-crystallized with a known inhibitor helps ensure the active site is in a relevant conformation.

  • Prepare the Receptors:

    • Using software like AutoDockTools (ADT) or Schrödinger's Protein Preparation Wizard, remove all non-essential components: water molecules, co-crystallized ligands, and any heteroatoms not critical to the enzyme's structure.[15][18]

    • Add polar hydrogen atoms and compute partial charges (e.g., Kollman charges for proteins). This step is crucial for accurately calculating electrostatic interactions.[15]

    • Save the prepared receptor structures in the PDBQT format, which includes charge and atom type information required by AutoDock.[15]

  • Obtain and Prepare the Ligand (this compound):

    • Download the 3D structure of this compound from a chemical database like PubChem.[19]

    • Load the structure into ADT or a similar program. The software will automatically detect rotatable bonds.

    • Add partial charges (e.g., Gasteiger charges for ligands).[15]

    • Save the prepared ligand in the PDBQT format.

Part 2: Grid Generation and Docking Execution

  • Define the Binding Site (Grid Box):

    • The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.

    • Center the grid box on the active site of the enzyme. A reliable method is to center it on the coordinates of a co-crystallized ligand from a reference PDB file.[15]

    • Ensure the grid box is large enough to accommodate the entire ligand (e.g., 84 x 84 x 84 points with 0.375 Å spacing).[15]

  • Configure and Run Docking:

    • Use a robust search algorithm like the Lamarckian Genetic Algorithm in AutoDock.

    • Set the number of docking runs (e.g., 100) to ensure a thorough exploration of the conformational space.

    • Execute the docking simulation. The program will generate multiple possible binding poses for this compound within the COX active site, each with a corresponding binding energy score.

Part 3: Analysis and Interpretation

  • Analyze Binding Poses: The output will be a series of ligand poses clustered by conformational similarity (RMSD). Focus on the lowest energy, most populated cluster as it represents the most probable binding mode.[20]

  • Evaluate Binding Energy: The binding energy (ΔG) is the primary quantitative output. A lower (more negative) value suggests a stronger, more stable interaction between this compound and the enzyme.[14] Compare the best score for COX-1 versus COX-2 to predict selectivity.

  • Visualize Interactions: Use visualization software like Biovia Discovery Studio or PyMOL to inspect the top-ranked pose.[19] Identify key interactions:

    • Hydrogen Bonds: Look for H-bonds with critical residues like Arg120 and Tyr355 .[9][21] The iconic acetylation of Ser530 by aspirin highlights its importance in the active site.[22]

    • Hydrophobic Interactions: Analyze contacts with hydrophobic residues that line the active site channel.

    • π Interactions: Look for pi-cation or pi-pi stacking interactions, which can significantly contribute to binding affinity.[16]

Conclusion: Synthesizing Data into Actionable Insights

By systematically applying this in silico workflow, researchers can generate reliable, predictive data on the interaction between this compound and the COX enzymes. Comparing the resulting binding affinities and interaction patterns against those of well-known NSAIDs like Ibuprofen and Celecoxib provides crucial context for evaluating its potential efficacy and selectivity.[12][13] This computational approach is an indispensable, cost-effective tool in the early stages of drug discovery, enabling the rational design and prioritization of candidates for further in vitro and in vivo validation.[23][24]

References

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. [Link]

  • COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. Bionatura journal. [Link]

  • Density Functional Theory and Molecular Docking Investigation of Selected NSAIDs against COX-1 and COX-2 Enzymes: Study of Correlation Between Computational and Experimental Results. Orbital: The Electronic Journal of Chemistry. [Link]

  • Profens: A comparative molecular docking study into cyclooxygenase-1/2. ResearchGate. [Link]

  • (PDF) Computational Comparison of the Binding Affinity of Selective and Nonselective NSAIDs to COX-2 Using Molecular Docking. ResearchGate. [Link]

  • Cyclooxygenase. wikidoc. [Link]

  • COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. MDPI. [Link]

  • Molecular docking-guided synthesis of NSAID–glucosamine bioconjugates and their evaluation as COX-1/COX-2 inhibitors with potentially reduced gastric toxicity. PMC. [Link]

  • Cyclooxygenase – Knowledge and References. Taylor & Francis. [Link]

  • Mechanism of action of anti-inflammatory drugs. PubMed. [Link]

  • A Computational Method for the Binding Mode Prediction of COX-1 and COX-2 Inhibitors: Analyzing the Union of Coxibs, Oxicams, Propionic and Acetic Acids. PMC. [Link]

  • Discovering COX-2 Inhibitors from Flavonoids and Diterpenoids. Journal of Applied Pharmaceutical Science. [Link]

  • Computational Design of Dual COX-2/ LOX Inhibitors as Safer Anti-Inflammatory Agents. Preprints.org. [Link]

  • Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors. Arabian Journal of Chemistry. [Link]

  • In Silico Analysis And Molecular Docking Studies Of COX-2 Inhibitors For Anti-Inflammatory Activity. IJMBR - STM Journals. [Link]

  • Mechanism of action of cyclooxygenase pathway. ResearchGate. [Link]

  • Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI. [Link]

  • In-silico Investigation and Development of Cyclooxygenase-2 (1CX2) Selective Inhibition as a Possible Anti-Inflammatory Activity. Semantic Scholar. [Link]

  • In Silico Molecular Docking Study on Selective Cyclooxygenase-2 Inhibitor Drugs For SARS-Cov-2 Active Main Protease. Juniper Publishers. [Link]

  • In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae. PMC. [Link]

  • Cyclooxygenase 2 (COX-2) inhibitors. EBSCO. [Link]

  • COX-1 and COX-2 Docking Study. Scribd. [Link]

  • Active-site cavity of COX-1 and COX-2 (schematic). Created with BioRender.com. ResearchGate. [Link]

  • COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. PMC. [Link]

  • A Computational Method for the Binding Mode Prediction of COX-1 and COX-2 Inhibitors: Analyzing the Union of Coxibs, Oxicams, Propionic and Acetic Acids. ResearchGate. [Link]

  • COX1 and COX2. GPnotebook. [Link]

  • Molecular Docking studies of Novel Flavones as Cyclooxygenase- 2 (Cox 2) Inhibitors. Journal of Advanced Pharmacy Education and Research. [Link]

  • A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. PubMed. [Link]

  • Cox 1 vs Cox 2 Inhibitors (NSAIDs). Lecturio. [Link]

  • Coxibs interfere with the action of aspirin by binding tightly to one monomer of cyclooxygenase-1. PMC. [Link]

Sources

Correlating Oxindanac Pharmacokinetic and Pharmacodynamic Data

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxindanac (5-benzoyl-2,3-dihydro-1H-inden-1-carboxylic acid) represents a distinct class of non-steroidal anti-inflammatory drugs (NSAIDs) structurally related to indomethacin and sulindac. While its development trajectory (Ciba-Geigy/Novartis) did not result in widespread commercial dominance compared to diclofenac or celecoxib, this compound provides a critical case study for pharmacokinetic-pharmacodynamic (PK/PD) modeling due to its specific equilibration kinetics.

This guide analyzes the correlation between this compound’s plasma concentration (PK) and its inhibitory effect on cyclooxygenase (PD). Unlike many NSAIDs that exhibit significant "hysteresis" (time delays between peak plasma concentration and peak effect), this compound demonstrates a direct sigmoidal correlation in specific models, simplifying dose-response predictions.

Key Technical Differentiators:

  • Half-Life: Prolonged elimination phase (~20 hours), contrasting with short-acting alternatives like Diclofenac (1–2 hours).

  • PD Correlation: Direct

    
     relationship with serum Thromboxane B2 (TxB2) inhibition, minimizing the need for effect-compartment modeling in systemic circulation.
    
  • Potency Profile: Structurally potent COX inhibitor, yet clinical data suggests anti-oedematous efficacy comparable to Paracetamol, highlighting a divergence between biochemical potency and tissue-level anti-inflammatory activity.

Mechanistic Foundation: COX Inhibition Pathway

This compound functions as a reversible inhibitor of Cyclooxygenase (COX) enzymes.[1] To understand the PD data, one must visualize the specific intervention point within the arachidonic acid cascade.

Figure 1: Mechanism of Action (COX-1/COX-2 Inhibition)

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Phospholipase A2 COX1 COX-1 (Constitutive) [Platelets/Gastric Mucosa] AA->COX1 COX2 COX-2 (Inducible) [Inflammatory Sites] AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 TxB2 Thromboxane A2 (TxA2) (Measurable as TxB2) PGG2->TxB2 Platelets PGE2 Prostaglandin E2 (PGE2) (Inflammation/Pain) PGG2->PGE2 Endothelium/Macrophages This compound This compound (Inhibitor) This compound->COX1 Inhibition (IC50 ~1.6 µg/mL) This compound->COX2 Inhibition

Figure 1: this compound interrupts the conversion of Arachidonic Acid to PGG2. The inhibition of TxB2 is the primary PD marker used in correlation studies.

Pharmacokinetic Profile

This compound is characterized by rapid absorption but slow elimination, a profile that mimics "sustained release" formulations without the need for specialized delivery systems.

Comparative PK Parameters

The following data synthesizes specific calf-model studies (King et al., 1994) and human clinical trial data (Int J Clin Pharmacol Res, 1989).

ParameterThis compoundDiclofenac (Reference)Indomethacin (Analog)Interpretation
Tmax (Time to Peak) 0.5 – 2.0 h0.5 – 1.0 h1.0 – 2.0 hRapid onset similar to standard NSAIDs.
Half-Life (

)
~20.0 – 22.0 h 1.0 – 2.0 h4.5 – 6.0 hCritical Differentiator: this compound supports once-daily dosing potential due to slow elimination.
Bioavailability (F) >90% (IM/IV)~66% (Oral)~55% (Oral, high first-pass)~100% (Oral)Moderate oral bioavailability suggests first-pass metabolism or incomplete absorption.
Protein Binding >99%>99%>99%High binding limits distribution to free-drug compartments but extends half-life.

Pharmacodynamic Profile & Efficacy[2][3][4]

The pharmacodynamic impact of this compound is measured via two distinct pathways:

  • Biochemical PD: Inhibition of serum Thromboxane B2 (TxB2) synthesis (a marker of COX-1 activity in platelets).

  • Clinical PD: Reduction of soft tissue edema (anti-inflammatory effect).

The "Weak Inhibitor" Paradox: Despite potent biochemical inhibition of COX (low IC50), clinical studies have classified this compound as a "weak" anti-oedematous agent, comparable to Paracetamol in post-operative models. This suggests a dissociation between systemic COX inhibition and tissue-level anti-inflammatory activity, potentially due to:

  • Poor penetration into inflamed synovial/tissue compartments.

  • High protein binding restricting the "free fraction" available at the injury site.

PK/PD Correlation: The Hysteresis Analysis

The "Gold Standard" for analyzing NSAID performance is the PK/PD Loop .

  • Hysteresis (Counter-clockwise loop): Occurs when the effect is delayed relative to plasma concentration (common in NSAIDs like Diclofenac where the drug must distribute into synovial fluid).

  • No Hysteresis (Direct Correlation): Occurs when plasma concentration instantly predicts effect.

This compound exhibits NO Significant Hysteresis regarding TxB2 inhibition. This implies rapid equilibration between the plasma compartment and the enzyme site (platelets).

Figure 2: PK/PD Modeling Workflow

PKPD_Model cluster_legend This compound Characteristic Dose Dose (Input) Central Central Compartment (Plasma Conc. Cp) Dose->Central Ka (Absorption) Periph Peripheral Compartment (Tissue) Central->Periph K12 EffectSite Effect Site (Platelet COX-1) Central->EffectSite Ke0 (Equilibration) Response Response (% Inhibition TxB2) Central->Response DIRECT LINK (Sigmoidal Emax) Periph->Central K21 Note Ke0 is very large (Rapid Equilibration) Result: No Hysteresis Loop

Figure 2: The this compound PK/PD model. Unlike many NSAIDs requiring an "Effect Compartment" (Ke0), this compound plasma levels directly predict platelet inhibition.

Mathematical Model (Sigmoidal Emax)

The relationship follows the Hill equation:



  • 
     : Effect (% Inhibition of TxB2)[1]
    
  • 
     : Plasma Concentration of this compound[1]
    
  • 
     : Concentration at 50% effect (approx 1.6–1.9 µg/mL)
    
  • 
     (Hill Coefficient) : Steepness of the curve (typically >1 for NSAIDs, indicating a threshold effect).
    

Experimental Protocols

To replicate or validate these correlations, the following protocols are standardized for NSAID PK/PD assessment.

Protocol A: Ex Vivo Whole Blood COX Inhibition Assay

Purpose: To determine biochemical potency (


) without confounding distribution factors.
  • Collection: Draw venous blood from healthy volunteers/subjects into non-anticoagulated tubes (for COX-1/TxB2) and heparinized tubes (for COX-2/PGE2 induction).

  • COX-1 Challenge: Allow non-anticoagulated blood to clot for 60 min at 37°C. (Platelets activate

    
     COX-1 
    
    
    
    TxB2).
  • COX-2 Challenge: Treat heparinized blood with Lipopolysaccharide (LPS, 10 µg/mL) for 24 hours.

  • Drug Treatment: Incubate aliquots with increasing concentrations of this compound (0.01 to 100 µM) prior to challenge.

  • Quantification: Centrifuge and measure TxB2 (COX-1) and PGE2 (COX-2) via ELISA/LC-MS.

  • Calculation: Plot % inhibition vs. Log[Concentration] to derive

    
    .
    
Protocol B: In Vivo PK/PD Loop Generation

Purpose: To detect hysteresis and validate the direct correlation model.

  • Administration: Administer this compound (e.g., 2 mg/kg IV or Oral) to the subject.[1]

  • Sampling: Collect paired blood samples at

    
     hours.
    
  • PK Analysis: Centrifuge Sample A for immediate plasma drug quantification (HPLC/LC-MS).

  • PD Analysis: Incubate Sample B (Whole Blood) ex vivo to trigger TxB2 production (as per Protocol A). This measures the residual capacity of the blood to produce thromboxane in the presence of the circulating drug.

  • Plotting: Plot Plasma Concentration (X-axis) vs. % Inhibition (Y-axis).

    • Linear/Sigmoidal Line: Direct correlation (this compound behavior).

    • Loop: Hysteresis (Distribution delay).

Comparative Analysis Guide

Use this table to position this compound against standard alternatives in your research.

FeatureThis compound Diclofenac Indomethacin Research Implication
PK Half-Life Long (~20h) Short (1-2h)Medium (4-6h)This compound is suitable for studies requiring stable steady-state levels without frequent dosing.
PK/PD Hysteresis None (Direct) Significant (Counter-clockwise)MinimalThis compound simplifies modeling; Diclofenac requires effect-compartment integration.
COX Selectivity Non-selective (Indene)COX-2 PreferentialNon-selective (Indole)Use this compound as a structural analog to Indomethacin but with different kinetics.
Clinical Efficacy Weak (Edema) PotentPotentCritical: High biochemical potency does not always translate to high anti-inflammatory efficacy.
Metabolism Hepatic (Indene oxidation)CYP2C9CYP2C9 / GlucuronidationSimilar metabolic risks; potential for drug-drug interactions.

References

  • King, J. N., et al. (1994). "Correlation between the pharmacokinetics of this compound and inhibition of serum thromboxane B2 in calves." Journal of Veterinary Pharmacology and Therapeutics. Link

  • Skovsted, P., et al. (1989). "The anti-oedematous efficacy of this compound equals that of paracetamol in acute postoperative inflammation." International Journal of Clinical Pharmacology Research. Link

  • Voirol, M. J., et al. (1994). "High performance liquid chromatography and pharmacokinetics of the non-steroidal anti-inflammatory drug this compound in calves." Journal of Veterinary Pharmacology and Therapeutics. Link

  • Warner, T. D., et al. (1999). "Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis." Proceedings of the National Academy of Sciences. Link

  • Day, R. O., et al. (1988). "Pharmacokinetics of non-steroidal anti-inflammatory drugs in synovial fluid." Clinical Pharmacokinetics. Link

Sources

Safety Operating Guide

Physicochemical & Pharmacological Profile

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Protocol for the Safe Handling and Disposal of Oxindanac (CGP-6258)

Welcome to the definitive laboratory safety and operational guide for handling and disposing of this compound. As a Senior Application Scientist, I frequently observe laboratories treating investigational active pharmaceutical ingredients (APIs) with standard chemical disposal protocols. However, pharmaceutical compounds—particularly Non-Steroidal Anti-inflammatory Drugs (NSAIDs) like this compound—require specialized end-of-life management to prevent severe ecological downstream effects.

This guide provides a self-validating, step-by-step methodology to ensure your laboratory maintains the highest standards of safety, regulatory compliance, and environmental stewardship.

Before initiating any disposal protocol, it is critical to understand the material properties of the API. This compound (CGP-6258) is a weak cyclooxygenase (COX) inhibitor originally evaluated in phase III clinical trials by Novartis for rheumatic disorders and utilized as a 1[1]. It has also demonstrated targeted efficacy in 2[2].

Table 1: this compound Quantitative & Logistical Data

Property / ParameterSpecification
Chemical Name This compound (Synonyms: CGP-6258)
CAS Registry Number 3[3]
Molecular Formula 3[3]
Mechanism of Action Reversible Cyclooxygenase (COX) Inhibitor
Waste Classification Non-Hazardous Pharmaceutical Waste
Mandated Disposal Route 4[4]
Drain Disposal 5[5]

The Environmental Causality: Why Drain Disposal is Prohibited

A common operational failure in laboratories is the disposal of aqueous API solutions down the sink. Why is this a critical error for this compound?

NSAIDs are notoriously 6[6]. When flushed, these compounds enter aquatic ecosystems where they do not fully degrade. In aquatic species, chronic exposure to NSAID residues triggers oxidative stress, disrupts immune functions, and induces7[7]. Because this compound functions by inhibiting the COX enzyme and subsequently blocking prostaglandin synthesis, its presence in the environment can inadvertently disrupt highly conserved physiological pathways in non-target aquatic organisms.

Pathway AA Arachidonic Acid (Membrane Phospholipids) COX Cyclooxygenase (COX) Enzyme AA->COX Metabolized by PG Prostaglandins & Thromboxanes (Inflammation Mediators) COX->PG Catalyzes Synthesis OX This compound (CGP-6258) Weak COX Inhibitor OX->COX Reversible Inhibition

Mechanism of Action: this compound-mediated inhibition of the cyclooxygenase (COX) pathway.

Step-by-Step Methodology: this compound Waste Disposal

To ensure a self-validating safety system, every step of the disposal process must be documented and traceable. The only acceptable method for the final destruction of this compound is 8[8], which ensures the complete mineralization of the API into harmless byproducts (CO2 and H2O).

Step 1: Waste Characterization and Segregation

  • Solid Waste (Bulk powder, contaminated PPE, empty vials): Collect all solid materials contaminated with this compound in a designated, puncture-resistant, and leak-proof container. Do not mix with general municipal trash.

  • Liquid Waste (HPLC effluents, aqueous buffers, solvent mixtures): Liquid waste generated from pharmacokinetic assays or chromatography must be collected in compatible solvent jugs.

  • Validation Checkpoint: Ensure the pH of the liquid waste is neutralized (between pH 2 and 12) before sealing. Samples outside this range are highly reactive and 9[9]. Segregate halogenated from non-halogenated solvent waste to comply with incinerator feed requirements.

Step 2: Labeling and Satellite Accumulation

  • Label all containers clearly with: "Non-Hazardous Pharmaceutical Waste for Incineration - Contains this compound."

  • Store the containers in a designated Satellite Accumulation Area (SAA) within the laboratory. Ensure secondary containment is used for all liquid waste to mitigate the risk of accidental spills.

Step 3: Final Destruction

  • Transfer the segregated waste to a licensed and certified chemical waste management contractor.

  • Specify that the waste requires High-Temperature Incineration . Landfilling or chemical digestion are insufficient for mitigating the environmental risks associated with NSAID APIs and 5[5].

Disposal Start This compound Waste Generated (API, Effluent, Consumables) Type Characterize Waste State Start->Type Solid Solid Waste (Powders, PPE, Sharps) Type->Solid Liquid Liquid Waste (HPLC Effluents, Buffers) Type->Liquid SegSolid Segregate in Puncture-Resistant Leak-Proof Containers Solid->SegSolid SegLiq Collect in Compatible Solvent Jugs (pH 2-12) Liquid->SegLiq Label Label: 'Non-Hazardous Pharma Waste for Incineration' SegSolid->Label SegLiq->Label Incinerate High-Temperature Incineration (Complete Mineralization) Label->Incinerate Final Destruction Route

Procedural workflow for segregation, labeling, and incineration of this compound waste.

Emergency Protocol: Spill Response and Decontamination

In the event of an accidental spill of this compound powder or solution, immediate action is required to prevent aerosolization or surface contamination.

  • Isolate the Area: Restrict access to the spill zone. Don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.

  • Containment: For liquid spills, surround the liquid with an inert absorbent material (e.g., vermiculite or universal spill pads). For powder spills, gently cover the powder with damp absorbent paper to prevent aerosolization.

  • Collection: Carefully sweep or scoop the absorbed material using non-sparking tools. Place all cleanup materials into a hazardous waste bag.

  • Decontamination: Wash the contaminated surface with a suitable solvent (e.g., a mixture of ethanol and water) followed by a thorough wash with soap and water.

  • Disposal: Treat all materials used in the cleanup process as solid API waste and route them for incineration.

References

  • This compound - Inxight Drugs | NCATS |[Link]

  • This compound: FDA Global Substance Registration System | DrugFuture |[Link]

  • Reprogramming the Host Response in Bacterial Meningitis: How Best To Improve Outcome? | NIH |[Link]

  • Guidelines on Monitoring Mechanism for API residue | FAO |[Link]

  • Electrochemical-Based Technologies for Removing NSAIDs from Wastewater: Systematic Review with Bibliometric Analysis | MDPI |[Link]

  • A Review on Environmental Impacts and Advanced Removal Strategies of Non-steroidal Anti-inflammatory Drugs | ResearchGate |[Link]

  • Pharmaceutical Waste Disposal | Sustainability Directory |[Link]

  • MEDICINE DISPOSAL PRODUCTS | SF Environment |[Link]

Sources

Comprehensive Safety & PPE Guide: Handling Oxindanac (NSAID) in Research Settings

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

Compound Identity & Critical Distinction

Oxindanac is a pharmacologically active organic acid (dihydro-indene derivative) originally developed as a COX inhibitor for anti-inflammatory applications.[1]

CRITICAL WARNING: Do not confuse This compound (the pharmaceutical research compound) with Oxidan™ or similar trade names for peracetic acid-based disinfectants. The safety protocols for these are radically different. This guide addresses the pharmaceutical solid (powder) form.

Hazard Profile (OEB Assignment)

As a discontinued Phase III clinical candidate, this compound demonstrates significant biological activity. In the absence of a specific Occupational Exposure Limit (OEL), we apply the Precautionary Principle .

  • Occupational Exposure Band (OEB): Band 3 (Potent: 10–100 µg/m³ estimated).

  • Primary Routes of Entry: Inhalation of dust/aerosols, accidental ingestion, and dermal absorption.

  • Toxicological Concerns:

    • Systemic: Gastrointestinal toxicity (ulceration risk common to NSAIDs).

    • Reproductive: Potential fetal toxicity (characteristic of COX inhibitors).

    • Irritation: Respiratory tract and ocular irritant.[2][3]

Part 2: Personal Protective Equipment (PPE) Matrix

The selection of PPE is not static; it is task-dependent . Use the following matrix to determine the required protection level based on your specific experimental workflow.

Table 1: Task-Based PPE Requirements
OperationRisk LevelRespiratory ProtectionHand ProtectionBody ProtectionEye/Face Protection
Storage & Transport (Sealed containers)LowNone required if sealed.Single Nitrile Gloves (4 mil)Standard Lab CoatSafety Glasses
Weighing / Dispensing (Solid powder, <1g)High (Dust)N95/P100 (if outside hood) OR Fume Hood (Preferred)Double Nitrile Gloves (Outer glove extended cuff)Disposable Tyvek® Lab Coat or Sleeve CoversSafety Goggles (prevent dust entry)
Solution Preparation (Dissolving in DMSO/Ethanol)ModerateFume Hood (Chemical vapors + drug aerosol)Double Nitrile Gloves (Chem-tested)Standard Lab Coat + Chemical ApronSafety Goggles
In Vivo Administration (Injection/Gavage)ModerateN95 (if animal may generate aerosol)Double Nitrile GlovesLab Coat (consider disposable gown)Safety Glasses + Face Shield (splash risk)
Spill Cleanup (Powder >100mg)Critical PAPR (Powered Air Purifying Respirator) or Full-Face P100Double Nitrile or Butyl Rubber (if solvent involved)Full Tyvek® Suit + Shoe CoversIntegrated into Respirator

Part 3: Gowning & De-Gowning Workflow

Proper gowning is a self-validating system . If you gown incorrectly, you contaminate the clean side; if you de-gown incorrectly, you contaminate yourself.

The "Clean-to-Dirty" Logic

The following diagram illustrates the logical flow of gowning to prevent cross-contamination.

GowningProtocol Start START: Anteroom / Clean Area Step1 1. Shoe Covers (Don while stepping over line) Start->Step1 Step2 2. Hand Hygiene (Wash + Dry) Step1->Step2 Step3 3. Inner Gloves (Nitrile, Taped to cuffs if high risk) Step2->Step3 Step4 4. Body Protection (Tyvek Gown/Lab Coat) Step3->Step4 Step5 5. Respiratory/Eye PPE (N95/Goggles or PAPR) Step4->Step5 Step6 6. Outer Gloves (Extended cuff over gown sleeve) Step5->Step6 Work ENTER: Designated Work Zone (Fume Hood/Biosafety Cabinet) Step6->Work Verification Check Degown1 1. Remove Outer Gloves (Inside-out technique) Work->Degown1 EXIT PROCEDURE Degown2 2. Remove Gown (Roll inside-out, do not shake) Degown1->Degown2 Degown3 3. Remove Eye/Resp Protection (Handle by straps only) Degown2->Degown3 Degown4 4. Remove Inner Gloves (Inspect hands for residue) Degown3->Degown4 Wash 5. Wash Hands (Soap/Water 20s) Degown4->Wash

Figure 1: Sequential logic for donning (gowning) and doffing (de-gowning) PPE to maintain containment integrity.

Part 4: Engineering Controls & Handling Protocols

PPE is the last line of defense. The primary barrier must be engineering controls.

Containment Hierarchy
  • Primary: Chemical Fume Hood or Powder Containment Balance Enclosure .

    • Requirement: Face velocity 80–100 fpm.

    • Technique: Work at least 6 inches inside the sash.

  • Secondary: HEPA Filtration .

    • If using vacuum lines for filtration/drying, ensure an in-line HEPA filter is installed to protect building vacuum systems.

Solubilization Protocol (Minimizing Exposure)

This compound is typically soluble in organic solvents (DMSO, Ethanol).

  • Weighing: Weigh the solid in a tared vial inside the hood. Cap the vial before removing it from the balance.

  • Solvent Addition: Add solvent via syringe or pipette through the slightly opened cap or septum to minimize aerosol generation.

  • Vortexing: Vortex only tightly capped vials. Check for leaks before removing from the hood.

Part 5: Emergency Response & Disposal

Exposure Response
  • Inhalation: Immediately move to fresh air. If breathing is difficult, seek medical attention. Alert the facility Safety Officer.

  • Skin Contact:

    • Remove contaminated PPE immediately.[4]

    • Wash skin with soap and tepid water for 15 minutes. (Avoid hot water, which opens pores and increases absorption).[5]

    • Do not scrub harshly (abrasion breaches the skin barrier).

  • Eye Contact: Flush with eyewash station for 15 minutes, holding eyelids open.

Waste Disposal
  • Solid Waste: Collect all gloves, weigh boats, and contaminated paper towels in a yellow biohazard/chem-waste bag labeled "Cytotoxic/Potent Drug Waste".

  • Liquid Waste: Segregate into "Non-Halogenated Organic Solvents + Trace Drugs". Do not pour down the drain.

  • Decontamination: Wipe down work surfaces with a surfactant (detergent) followed by 70% Ethanol. This compound is an organic acid; alkaline detergents are effective for cleaning.

References

  • National Center for Advancing Translational Sciences (NCATS). (2025). This compound: Inxight Drugs Database. Retrieved from [Link][6]

  • PubChem. (2025).[7] this compound Compound Summary (CID 54566). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazardous Drugs: Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025).[7] Substance Information: this compound.[1][8][9][10] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.